Product packaging for 1-Methylinosine(Cat. No.:CAS No. 2140-73-0)

1-Methylinosine

カタログ番号: B032420
CAS番号: 2140-73-0
分子量: 282.25 g/mol
InChIキー: WJNGQIYEQLPJMN-IOSLPCCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-Methylinosine is a chemically modified nucleoside where a methyl group is appended to the N1 position of the hypoxanthine base. This specific modification makes it a crucial molecule in the study of RNA biology and epitranscriptomics—the study of post-transcriptional modifications that regulate RNA function. Researchers utilize this compound to investigate its role as a potential endogenous marker and to understand the mechanisms of RNA-modifying enzymes, such as adenosine deaminases that act on RNA (ADARs) and specific methyltransferases. Its primary research value lies in its application as a reference standard in chromatographic analysis (e.g., HPLC, LC-MS) for identifying and quantifying modified nucleosides in RNA hydrolysates, which is essential for profiling the RNA modificome. Furthermore, this compound serves as a critical building block in oligonucleotide synthesis for creating structurally defined RNA analogs, enabling detailed studies on how specific modifications affect RNA folding, stability, protein-RNA interactions, and decoding processes during translation. By incorporating this modified nucleoside into experimental systems, scientists can dissect its influence on translational fidelity and its potential implications in cellular regulation and disease pathogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O5 B032420 1-Methylinosine CAS No. 2140-73-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGQIYEQLPJMN-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175670
Record name 1-Methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-73-0
Record name 1-Methylinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6JR3HAB96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Role of 1-Methylinosine in tRNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylinosine (m1I) is a post-transcriptional modification found in transfer RNA (tRNA) that plays a crucial, albeit less ubiquitous, role compared to its counterparts like 1-methylguanosine (m1G) and 1-methyladenosine (m1A). This technical guide provides a comprehensive overview of the biological significance of m1I in tRNA, focusing on its biosynthesis, location, and functional implications. We delve into the distinct enzymatic pathways leading to m1I formation at position 37 in eukaryotic tRNAAla and at position 57 in archaeal tRNAs. Furthermore, this guide summarizes the current understanding of how m1I contributes to tRNA structure, stability, and the fidelity of protein translation. Detailed methodologies for the detection and analysis of m1I are provided, alongside a discussion of its potential involvement in cellular signaling pathways.

Introduction to this compound in tRNA

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis.[1] Among the more than 100 known modifications, methylation is one of the most common. This compound (m1I) is a modified purine nucleoside found at two specific locations in tRNA: position 37, immediately 3' to the anticodon in eukaryotic tRNAAla, and position 57 in the TΨC loop of several archaeal tRNAs.[2][3] While the function of m1G37 in preventing frameshift errors during translation is well-established, the precise roles of m1I are still being elucidated. This guide aims to consolidate the current knowledge on m1I in tRNA to serve as a resource for researchers in molecular biology, drug development, and related fields.

Biosynthesis of this compound

The formation of m1I in tRNA follows two distinct pathways depending on its position and the organism.

Biosynthesis of m1I at Position 37 in Eukaryotic tRNAAla

In eukaryotes, the synthesis of m1I at position 37 of tRNAAla is a two-step enzymatic process:

  • Deamination of Adenosine to Inosine: The first step involves the conversion of adenosine at position 37 (A37) to inosine (I37). This reaction is catalyzed by the tRNA-specific adenosine deaminase ADAT1 (in humans) or its yeast homolog Tad1p.[4]

  • Methylation of Inosine: The resulting inosine is then methylated at the N1 position by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase TRM5.[2][4] Interestingly, TRM5 is also responsible for the formation of m1G in other tRNAs, highlighting its dual substrate specificity in some organisms.[4]

G A37 Adenosine-37 (in pre-tRNAAla) I37 Inosine-37 A37->I37 Deamination m1I37 This compound-37 (in mature tRNAAla) I37->m1I37 Methylation ADAT1 ADAT1 (Tad1p) ADAT1->I37 TRM5 TRM5 TRM5->m1I37 SAH S-adenosyl- L-homocysteine TRM5->SAH SAM S-adenosyl- L-methionine SAM->TRM5

Biosynthesis of m1I37 in eukaryotic tRNAAla.
Biosynthesis of m1I at Position 57 in Archaea

In archaea, particularly in halophiles and thermophiles, the biosynthesis of m1I at position 57 follows a reversed order of enzymatic reactions:

  • Methylation of Adenosine: Adenosine at position 57 (A57) is first methylated to 1-methyladenosine (m1A57) by a SAM-dependent tRNA (m1A57) methyltransferase.[5]

  • Deamination of 1-Methyladenosine: The m1A57 intermediate is then deaminated by a specific m1A-deaminase to form this compound (m1I57).[5]

G A57 Adenosine-57 (in archaeal pre-tRNA) m1A57 1-Methyladenosine-57 A57->m1A57 Methylation m1I57 This compound-57 (in mature archaeal tRNA) m1A57->m1I57 Deamination Methyltransferase tRNA (m1A57) Methyltransferase Methyltransferase->m1A57 SAH S-adenosyl- L-homocysteine Methyltransferase->SAH Deaminase m1A-Deaminase Deaminase->m1I57 SAM S-adenosyl- L-methionine SAM->Methyltransferase

Biosynthesis of m1I57 in archaeal tRNA.

Biological Functions of this compound

The functional significance of m1I is inferred from its location within the tRNA structure and from studies on related modifications.

Role of m1I at Position 37

Position 37, adjacent to the anticodon, is a hotspot for modifications that are critical for maintaining the reading frame and ensuring translational fidelity.[6] While the role of m1G37 in preventing +1 frameshifting is well-documented, the specific contribution of m1I37 is less characterized quantitatively. However, it is presumed to serve a similar function in tRNAAla by stabilizing the codon-anticodon interaction. The N1-methylation of inosine, like that of guanosine, would prevent Watson-Crick base pairing with the first nucleotide of the tRNA's D-loop, thereby helping to maintain the open conformation of the anticodon loop required for efficient decoding.

Role of m1I at Position 57

Position 57 is located in the TΨC loop of the tRNA, which is involved in tertiary interactions that stabilize the L-shaped structure of the molecule. The presence of m1I in this position in archaea, particularly in those living in extreme environments, suggests a role in enhancing tRNA stability.[7] Modifications in the tRNA core are known to be important for thermal adaptation in thermophilic organisms.[5] The methylation at the N1 position of inosine could contribute to the overall structural integrity of the tRNA molecule under high temperatures or high salt concentrations.

Quantitative Data on the Effects of this compound

Quantitative data specifically on the effects of m1I on tRNA biophysical properties and translational dynamics are limited in the literature. The following table summarizes the known qualitative effects and provides a framework for future quantitative studies.

Parameter Effect of m1I Modification Quantitative Data (if available) References
tRNA Stability Likely increases thermal stability, especially m1I57 in thermophiles.A study on various tRNA modifications showed that they can collectively increase the melting temperature (Tm) of tRNA. For instance, 2-thiolation at position 54 can increase the Tm by over 3°C. Specific quantitative data for m1I is not available.[7]
Translation Efficiency m1I37 is expected to enhance translational fidelity by preventing frameshifting, similar to m1G37.Studies on m1G37 deficiency show significant ribosome stalling at specific codons, indicating a role in regulating translation quality. Direct quantitative measurements for m1I37's impact on translation rate are needed.[8]
Codon Recognition The modification at position 37 influences the stability of the codon-anticodon interaction.The precise impact of m1I on the binding energy of the codon-anticodon complex has not been quantitatively determined.[9]
Aminoacylation Modifications in the anticodon loop can influence recognition by aminoacyl-tRNA synthetases.The effect of m1I37 on the aminoacylation kinetics of tRNAAla has not been reported.

Experimental Protocols for the Analysis of this compound

The detection and quantification of m1I require specialized techniques that can distinguish it from other modifications, particularly m1G, which has a similar mass.

Mass Spectrometry-Based Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for identifying and quantifying RNA modifications.

Protocol Outline:

  • tRNA Isolation: Isolate total RNA from cells and enrich for the tRNA fraction using methods such as anion-exchange chromatography or size-exclusion chromatography.

  • Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • LC Separation: Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (HPLC). The retention times of m1I and m1G will differ due to subtle differences in their chemical properties.

  • MS/MS Analysis: Analyze the eluting nucleosides by tandem mass spectrometry.

    • Parent Ion Selection: Select the parent ion corresponding to the mass of the protonated methylated nucleoside (m/z 283.10 for [M+H]+).

    • Fragmentation: Fragment the parent ion by collision-induced dissociation (CID). The fragmentation pattern of the base will be different for m1I and m1G, allowing for their unambiguous identification. Specifically, the loss of the ribose moiety will yield a fragment ion corresponding to the modified base (1-methylhypoxanthine for m1I and 1-methylguanine for m1G), which have different masses.

  • Quantification: Quantify the amount of m1I relative to the canonical nucleosides by integrating the peak areas from the LC-MS chromatogram.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis tRNA_Isolation tRNA Isolation Digestion Enzymatic Digestion (to nucleosides) tRNA_Isolation->Digestion LC_Separation HPLC Separation Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Identification Identification based on retention time and fragmentation MS_Analysis->Identification Quantification Quantification (peak area integration) Identification->Quantification

Workflow for LC-MS/MS analysis of m1I in tRNA.
Primer Extension-Based Sequencing

Primer extension analysis can be used to detect modifications that block or cause misincorporation by reverse transcriptase.

Protocol Outline:

  • tRNA Isolation: Isolate total RNA containing the tRNA of interest.

  • Primer Design and Labeling: Design a DNA oligonucleotide primer complementary to a region downstream of the suspected modification site. Label the 5' end of the primer with a radioactive (e.g., 32P) or fluorescent tag.

  • Primer Annealing: Anneal the labeled primer to the tRNA template.

  • Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase (e.g., AMV-RT). The presence of m1I at position 37 will likely cause the reverse transcriptase to pause or terminate, resulting in a cDNA product that is shorter than the full-length transcript.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer and an unmodified template.

  • Analysis: The position of the primer extension stop will indicate the location of the modified nucleotide. The intensity of the band corresponding to the truncated product can be used to estimate the stoichiometry of the modification.

G tRNA_Isolation Isolate Total RNA Annealing Anneal Primer to tRNA tRNA_Isolation->Annealing Primer_Design Design & Label Primer Primer_Design->Annealing RT Reverse Transcription Annealing->RT Gel Denaturing PAGE RT->Gel Analysis Autoradiography & Analysis Gel->Analysis

Workflow for primer extension analysis of m1I.

This compound and Cellular Signaling

The role of tRNA modifications in cellular signaling is an emerging field of research. While direct evidence for m1I in specific signaling pathways is currently lacking, the broader context of tRNA biology suggests potential connections. For instance, tRNA fragments (tRFs) are known to act as signaling molecules in various cellular processes, including stress responses and the regulation of gene expression.[10] The modification status of the parent tRNA can influence the production and function of these tRFs. Future research may uncover whether m1I-containing tRNAs or their derived fragments participate in cellular signaling networks.

Conclusion and Future Perspectives

This compound is a fascinating, though less studied, tRNA modification with distinct biosynthetic pathways and likely important roles in tRNA structure and function. While its presence at position 37 in eukaryotic tRNAAla suggests a role in maintaining translational fidelity, and its occurrence at position 57 in archaeal tRNAs points towards a function in structural stability, particularly in extremophiles, more quantitative research is needed to fully elucidate its impact. The development of more sensitive and specific analytical techniques will be crucial for accurately quantifying m1I levels and for dissecting its precise contributions to tRNA biology. As our understanding of the "epitranscriptome" expands, the intricate roles of modifications like m1I in regulating gene expression and cellular signaling will undoubtedly become clearer, potentially opening new avenues for therapeutic intervention.

References

1-Methylinosine as a modified nucleoside in RNA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Methylinosine (m¹I) as a Modified Nucleoside in RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are crucial regulatory mechanisms that expand the functional capacity of RNA molecules beyond their primary sequence. Among the more than 170 known RNA modifications, N¹-methylinosine (m¹I) is a modified purine nucleoside found primarily in transfer RNA (tRNA). This modification plays a significant role in ensuring translational fidelity and maintaining the structural integrity of tRNA. This technical guide provides a comprehensive overview of the biosynthesis, function, and analysis of m¹I, with a focus on its relevance to biological research and therapeutic development.

Structure and Chemical Properties

This compound is an inosine molecule methylated at the N1 position of the hypoxanthine base.[1][2] This methylation introduces a positive charge under physiological conditions and, critically, blocks the Watson-Crick base-pairing face of the nucleoside.[3][4]

Table 1: Chemical Properties of this compound (m¹I)

PropertyValueReference(s)
Full Name This compound[5]
IUPAC Name 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one[2][5]
Chemical Formula C₁₁H₁₄N₄O₅[5][6]
Monoisotopic Mass 282.0964 g/mol [2][5]
Average Molar Mass 282.25 g/mol [3]
CAS Number 2140-73-0[7][8]
ChEBI ID 19065[5]
PubChem CID 65095[1][5]

Biosynthesis of this compound

The biosynthesis of m¹I is not conserved across the domains of life, with distinct pathways observed in Eukaryotes and Archaea.

Eukaryotic Pathway

In eukaryotes, the formation of m¹I at position 37 of tRNA (m¹I37) is a two-step enzymatic process.[9] First, adenosine at position 37 (A37) is deaminated to inosine (I37) by a tRNA-specific adenosine deaminase (e.g., Tad1p in yeast). Subsequently, the I37 is methylated by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form m¹I37.[3][9]

Archaeal Pathway

In archaea, such as Haloferax volcanii, the pathway for modifying position 57 proceeds in a different order.[9][10] Adenosine-57 is first methylated to form N¹-methyladenosine (m¹A57), which is then deaminated to produce m¹I57.[9]

G cluster_euk Eukaryotic Pathway (Position 37) cluster_arc Archaeal Pathway (Position 57) A37 Adenosine (A37) I37 Inosine (I37) A37->I37 tRNA Adenosine Deaminase (Tad1p) m1I37 This compound (m¹I37) I37->m1I37 SAM-dependent Methyltransferase A57 Adenosine (A57) m1A57 1-Methyladenosine (m¹A57) A57->m1A57 Methyltransferase m1I57 This compound (m¹I57) m1A57->m1I57 Deaminase

Caption: Biosynthetic pathways of this compound in Eukaryotes and Archaea.

Function and Biological Role

The m¹I modification, typically found at position 37 in the anticodon loop of specific tRNAs (e.g., tRNAAla), is critical for accurate protein synthesis.[3] Its primary role is analogous to its structural relative, 1-methylguanosine (m¹G), in preventing translational frameshifting.[11][12][13]

  • Maintaining Reading Frame: The bulky methyl group at the N1 position prevents incorrect base pairing in the ribosome's A-site, thereby ensuring the correct reading frame is maintained, especially at slippery sequences (e.g., stretches of identical nucleotides).[11][12][14]

  • tRNA Structure: The positive charge of m¹I contributes to the local structure and stability of the anticodon loop.[4][13]

The enzymes responsible for the related m¹G37 modification, TrmD in bacteria and Trm5 in eukaryotes and archaea, are essential for cell growth, highlighting the importance of this class of modification.[11][14][15] While m¹I is less widespread than m¹G, its function in specific tRNAs is similarly vital for cellular viability.

Association with Disease

Modified nucleosides, including m¹I, are degradation products of RNA turnover and are excreted in urine. Altered levels of these nucleosides can serve as biomarkers for various pathological conditions, particularly cancer, due to the increased metabolic and proliferative activity of tumor cells.

Table 2: this compound Levels in Human Diseases

Disease TypeObservationImplicationReference(s)
Breast Cancer Increased urinary levels of m¹I are associated with a reduced five-year survival rate.Potential Prognostic Marker[8]
Acute Myelomonocytic Leukemia Elevated urinary levels of m¹I observed in patients.Potential Disease Biomarker[8]
Large Cell Lung Carcinoma Elevated urinary levels of m¹I observed in patients.Potential Disease Biomarker[8]
PL-12 Polymyositis m¹I37 in human tRNAAla is a target for specific autoantibodies.Autoimmune Target[9]

Experimental Protocols and Methodologies

The detection and quantification of m¹I require sensitive and specific analytical techniques due to its low abundance.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides. The method involves the enzymatic hydrolysis of total RNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.

Detailed Protocol: LC-MS/MS Quantification of m¹I

  • RNA Isolation:

    • Extract total RNA from cells or tissues using a standard Trizol or column-based purification method.

    • Assess RNA integrity and purity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • Enzymatic Digestion of RNA:

    • To a 1-5 µg sample of total RNA, add nuclease P1 (2U) in a buffer of 10 mM ammonium acetate (pH 5.3).

    • Incubate at 42°C for 2 hours.

    • Add bacterial alkaline phosphatase (1U) and a compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.

    • Centrifuge the sample at 10,000 x g for 5 minutes and collect the supernatant containing the digested nucleosides.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography system equipped with a C18 reverse-phase column.

    • Separate the nucleosides using a gradient of mobile phases, typically starting with aqueous ammonium acetate or formate and ramping up the concentration of an organic solvent like acetonitrile or methanol.

    • Elute the separated nucleosides into a tandem mass spectrometer operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect m¹I. The transition involves monitoring the fragmentation of the protonated parent ion [M+H]⁺ (m/z 283.1) to a specific product ion corresponding to the methylated base (m/z 151.1).

  • Quantification:

    • Generate a standard curve using a pure m¹I standard of known concentrations.[16]

    • Quantify the amount of m¹I in the biological sample by comparing its peak area to the standard curve.

    • Normalize the m¹I amount to the quantity of a canonical nucleoside (e.g., Adenosine) to account for variations in sample loading.[16]

G start Total RNA Sample step1 Step 1: Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) start->step1 result1 Mixture of Nucleosides step1->result1 step2 Step 2: Reverse-Phase HPLC result1->step2 result2 Separated Nucleosides step2->result2 step3 Step 3: Tandem Mass Spectrometry (ESI-MS/MS) result2->step3 result3 Detection & Quantification (MRM: m/z 283.1 -> 151.1) step3->result3

Caption: Experimental workflow for the quantification of m¹I using LC-MS/MS.
Detection by Reverse Transcription-Based Sequencing

N1-methylated purines (m¹A, m¹G, and m¹I) are known to stall or cause misincorporations during reverse transcription (RT), a key step in many RNA sequencing workflows.[4][16][17] This property can be exploited for their detection.

  • RT Signature: The presence of m¹I in an RNA template often causes the reverse transcriptase to pause or terminate, leading to an abrupt drop in sequencing coverage at the position +1 nucleotide relative to the modification.[17]

  • Specialized Protocols: While standard RNA-seq is not quantitative for such modifications, specialized protocols (e.g., adapting principles from m¹A-seq or DAMM-seq) can enhance the detection of RT-stop signals.[18] These methods often involve optimizing RT conditions or using specific enzymes that are more or less sensitive to the modification. Quantification generally relies on comparing the frequency of RT stops in a sample to a control or a synthetic standard with a known modification level.[16]

Conclusion and Future Perspectives

This compound is a functionally significant RNA modification that safeguards the fidelity of protein synthesis. Its biosynthetic pathways and biological roles underscore the intricate layers of gene expression regulation. The association of urinary m¹I levels with several cancers positions it as a promising non-invasive biomarker for diagnosis and prognosis. Advances in mass spectrometry and sequencing technologies continue to improve our ability to detect and quantify m¹I, paving the way for a deeper understanding of its role in health and disease and for the potential development of novel therapeutic strategies targeting RNA modification pathways.

References

1-Methylinosine: A Key Regulator in the RNA Epigenome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The epitranscriptome, a collection of over 170 chemical modifications to RNA, adds a dynamic layer of regulation to gene expression, influencing RNA stability, localization, and translation. Among these modifications, 1-methylinosine (m1I) is a crucial player, particularly within transfer RNA (tRNA). This technical guide provides a comprehensive overview of m1I in the context of the RNA epigenome, detailing its biogenesis, regulatory roles, and association with human diseases. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into this important RNA modification.

This compound is an inosine molecule methylated at the N1 position of the hypoxanthine base.[1] It is primarily found at position 37, 3' to the anticodon, in eukaryotic tRNAs and at position 57 in the TΨC loop of some archaeal tRNAs. The formation of m1I is a post-transcriptional event, catalyzed by specific enzymes that are highly conserved across species, underscoring its biological importance.[2] This modification is critical for maintaining translational fidelity and efficiency. Dysregulation of m1I levels has been implicated in a range of human diseases, including metabolic disorders, neurological conditions, and cancer.

Biogenesis and Regulation of this compound

The biosynthesis of m1I is a multi-step enzymatic process that differs between eukaryotes and archaea. In eukaryotes, m1I at position 37 of tRNA, particularly tRNAAla, is formed from an inosine residue that was previously converted from adenosine by tRNA adenosine deaminases (ADATs).[3] This inosine is then methylated by a S-adenosylmethionine (SAM)-dependent methyltransferase.

The key enzymes involved in the addition and removal of the methyl group that can lead to or revert m1I are part of a broader system of RNA modification "writers," "erasers," and "readers."

  • Writers (Methyltransferases): The TRMT10 family of enzymes is responsible for N1-methylation of purines at position 9 of tRNAs. In humans, TRMT10A is the ortholog of the yeast Trm10 and functions as an m1G9 methyltransferase on several cytoplasmic tRNAs.[4][5][6] Notably, some members of this family, like yeast Trm5, are involved in the formation of m1I at position 37, highlighting the role of this enzyme family in m1I biogenesis.[7]

  • Erasers (Demethylases): The AlkB homolog (ALKBH) family of dioxygenases act as "erasers" for RNA methylation. ALKBH1 has been identified as a demethylase for N1-methyladenosine (m1A) in tRNA.[8][9][10] Since m1A is a precursor to m1I in some archaeal pathways and shares structural similarities, ALKBH1's activity is highly relevant to the regulation of m1I levels. ALKBH1-mediated demethylation of tRNA can lead to decreased tRNA stability and affects translation initiation and elongation.[2][10]

The dynamic interplay between these writers and erasers allows for the precise control of m1I levels in response to cellular signals, such as nutrient availability.

Data Presentation: Quantitative Insights into m1I and Related Modifications

Quantitative analysis of RNA modifications is essential for understanding their regulatory roles. While absolute quantification of m1I across different biological contexts is still an emerging area of research, studies on the broader impact of its regulatory enzymes provide valuable insights.

Table 1: Regulation of tRNA m1A Levels by ALKBH1 in Human Cells
Cell LineGenetic ManipulationChange in m1A/G Ratio in total tRNAReference
HeLaTransient knockdown of ALKBH1~6% increase[8]
HeLaTransient overexpression of ALKBH1~16% decrease[8]
HeLaStable overexpression of ALKBH1~21% decrease[8]
MEFAlkbh1 knockout~42% increase[8]
Table 2: Association of this compound with Human Disease
DiseaseBiological SampleObservationImplicationReference
Breast CancerUrineSignificantly higher levels of m1I compared to healthy individuals.Potential as a non-invasive biomarker for diagnosis and prognosis.
Myositis (PL-12 Polymyositis)SerumPresence of autoantibodies specifically targeting human tRNAAla containing inosine and m1I.m1I is a major epitope in this autoimmune disease.
Early-onset Diabetes, Microcephaly, and Intellectual DisabilityPatient-derived cellsLoss-of-function mutations in TRMT10A, the human homolog of the yeast m1G9/m1I37 methyltransferase.TRMT10A deficiency leads to tRNA hypomethylation, fragmentation, and β-cell apoptosis.
Colorectal CancerTumor TissueOverexpression of the m1A demethylase ALKBH1 is associated with metastasis and poor prognosis.ALKBH1-mediated demethylation of METTL3 mRNA promotes cancer progression.

Signaling Pathways and Logical Relationships

The regulation and function of m1I are integrated into broader cellular signaling networks that respond to environmental cues and control fundamental processes like protein synthesis.

Biogenesis and Turnover of this compound in tRNA

G cluster_biogenesis Biogenesis cluster_turnover Turnover/Regulation Adenosine in pre-tRNA Adenosine in pre-tRNA Inosine in tRNA Inosine in tRNA Adenosine in pre-tRNA->Inosine in tRNA ADATs (Deamination) This compound (m1I) in tRNA This compound (m1I) in tRNA Inosine in tRNA->this compound (m1I) in tRNA TRMT10A/Trm5 (Methylation) + SAM This compound (m1I) in tRNA->Inosine in tRNA Demethylation Translational Fidelity and Efficiency Translational Fidelity and Efficiency This compound (m1I) in tRNA->Translational Fidelity and Efficiency ALKBH1 (Eraser) ALKBH1 (Eraser) ALKBH1 (Eraser)->this compound (m1I) in tRNA

Caption: Enzymatic pathway for the synthesis and potential removal of this compound (m1I) in tRNA.

Regulation of Translation by ALKBH1 in Response to Glucose Levels

G High Glucose High Glucose ALKBH1 Activity ALKBH1 Activity High Glucose->ALKBH1 Activity Inhibits (?) Low Glucose Low Glucose Low Glucose->ALKBH1 Activity Activates (?) tRNA m1A/m1I Levels tRNA m1A/m1I Levels ALKBH1 Activity->tRNA m1A/m1I Levels Decreases (Demethylation) tRNAiMet Stability tRNAiMet Stability tRNA m1A/m1I Levels->tRNAiMet Stability Decreases Translation Initiation Translation Initiation tRNAiMet Stability->Translation Initiation Decreases Protein Synthesis Protein Synthesis Translation Initiation->Protein Synthesis Decreases

Caption: ALKBH1 activity responds to glucose levels, modulating tRNA methylation and protein synthesis.[2][10]

mTOR Signaling and tRNA Modification in Cellular Stress Response

G cluster_stress Cellular Stress (e.g., Oxidative, Nutrient Deprivation) cluster_mTOR mTOR Signaling cluster_tRNA_mod tRNA Modification Stress Signal Stress Signal mTORC1 mTORC1 Stress Signal->mTORC1 Regulates tRNA Modification Enzymes\n(e.g., TRMT10A, ALKBH1) tRNA Modification Enzymes (e.g., TRMT10A, ALKBH1) Stress Signal->tRNA Modification Enzymes\n(e.g., TRMT10A, ALKBH1) Regulates Activity TFIIIC TFIIIC mTORC1->TFIIIC Associates with tRNA Gene Transcription tRNA Gene Transcription TFIIIC->tRNA Gene Transcription Promotes Dynamic Changes in\ntRNA Modifications (e.g., m1I) Dynamic Changes in tRNA Modifications (e.g., m1I) tRNA Modification Enzymes\n(e.g., TRMT10A, ALKBH1)->Dynamic Changes in\ntRNA Modifications (e.g., m1I) Selective Translation of\nStress Response mRNAs Selective Translation of Stress Response mRNAs Dynamic Changes in\ntRNA Modifications (e.g., m1I)->Selective Translation of\nStress Response mRNAs

Caption: Cellular stress and mTOR signaling converge to regulate tRNA modifications and translation.

Experimental Protocols

Protocol 1: Quantification of m1I in RNA by LC-MS/MS

This protocol outlines the steps for the relative or absolute quantification of this compound from total RNA or purified tRNA fractions using liquid chromatography-tandem mass spectrometry.

1. RNA Isolation and Purification:

  • Isolate total RNA from cells or tissues using a standard Trizol-based or column-based method.

  • For higher sensitivity, purify the tRNA fraction using methods such as anion-exchange chromatography or size-exclusion chromatography.

  • Assess RNA integrity and concentration using a Bioanalyzer or similar instrument.

2. Enzymatic Digestion of RNA to Nucleosides:

  • In a sterile, RNase-free microfuge tube, combine 1-10 µg of RNA with nuclease-free water to a final volume of 20 µL.

  • Add 2.5 µL of 10X Nuclease P1 Buffer (e.g., 100 mM ammonium acetate, pH 5.3).

  • Add 1 µL of Nuclease P1 (e.g., 100 U/µL).

  • Incubate at 42°C for 2 hours.

  • Add 3 µL of 10X Alkaline Phosphatase Buffer (e.g., 500 mM Tris-HCl, pH 8.5).

  • Add 1 µL of Calf Intestinal Alkaline Phosphatase (CIP) (e.g., 1 U/µL).

  • Incubate at 37°C for 2 hours.

  • Centrifuge the digest at 14,000 x g for 10 minutes to pellet any undigested material.

  • Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Use a C18 reverse-phase column suitable for nucleoside separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Run a gradient from 0-40% Mobile Phase B over 20-30 minutes to separate the nucleosides.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for m1I and the four canonical nucleosides (A, C, G, U) for relative quantification.

    • m1I Transition: Precursor ion (m/z) 283.10 → Product ion (m/z) 151.1.

    • Create a standard curve using a synthetic this compound standard for absolute quantification.

  • Data Analysis:

    • Integrate the peak areas for each nucleoside.

    • Calculate the ratio of the m1I peak area to the sum of the canonical nucleoside peak areas (e.g., m1I/A or m1I/G) for relative quantification.

Protocol 2: In Vitro Methyltransferase Assay for TRMT10A

This assay measures the ability of recombinant TRMT10A to methylate a tRNA substrate.

1. Reagents and Substrates:

  • Recombinant human TRMT10A protein.

  • In vitro transcribed tRNA substrate (e.g., tRNAiMet) containing a guanosine at position 9.

  • S-adenosylmethionine (SAM) as the methyl donor.

  • Methylation Buffer: 50 mM Tris-HCl pH 8.0, 20 mM NaCl, 4.5 mM MgCl₂, 2 mM DTT, 20 µg/mL BSA, 0.5 U/µL RNase inhibitor.

2. Methylation Reaction:

  • In a final volume of 20 µL, combine:

    • <10 nM tRNA substrate.

    • 25 µM SAM (for radioactive assays, use [³H]-SAM).

    • 250 nM recombinant TRMT10A.

    • Methylation Buffer to final volume.

  • Incubate the reaction at 30°C for 1-3 hours.

  • Stop the reaction by adding 125 mM guanidine hydrochloride or by flash-freezing in liquid nitrogen.

3. Analysis of Methylation:

  • Method A (Radioactive):

    • Spot the reaction mixture onto a filter paper, wash with trichloroacetic acid (TCA) to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

  • Method B (LC-MS/MS):

    • Purify the tRNA from the reaction mixture.

    • Digest the tRNA to nucleosides as described in Protocol 1.

    • Analyze the formation of m1G (or m1I if the substrate was inosine-containing) by LC-MS/MS.

  • Method C (Thin-Layer Chromatography - TLC):

    • Digest the tRNA to nucleosides.

    • Spot the digest on a cellulose TLC plate.

    • Develop the chromatogram using a solvent system such as isopropanol:HCl:water.

    • Visualize the spots under UV light or by autoradiography if using [³H]-SAM. Compare the migration to a known m1G or m1I standard.

Protocol 3: In Vitro Demethylation Assay for ALKBH1

This protocol is designed to assess the ability of recombinant ALKBH1 to demethylate an m1A- or m1I-containing tRNA substrate.

1. Reagents and Substrates:

  • Recombinant human ALKBH1 protein.

  • m1A- or m1I-containing tRNA substrate (can be chemically synthesized or enzymatically prepared).

  • Demethylation Buffer: 50 mM HEPES pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 50 µg/mL BSA.

2. Demethylation Reaction:

  • In a final volume of 50 µL, combine:

    • 1 pmol of m1A/m1I-containing tRNA substrate.

    • 1-5 µM recombinant ALKBH1.

    • Demethylation Buffer to final volume.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding 5 mM EDTA and heating to 95°C for 5 minutes.

3. Analysis of Demethylation:

  • Purify the tRNA from the reaction mixture using a suitable RNA cleanup kit.

  • Digest the tRNA to nucleosides as described in Protocol 1.

  • Analyze the decrease in the m1A or m1I signal and the corresponding increase in the adenosine or inosine signal using LC-MS/MS.

Protocol 4: Methylated RNA Immunoprecipitation (MeRIP-seq) for m1I

This protocol allows for the transcriptome-wide mapping of m1I sites.

1. RNA Preparation and Fragmentation:

  • Isolate high-quality total RNA from the sample of interest. It is recommended to start with at least 15-50 µg of total RNA.

  • Fragment the RNA to an average size of ~100 nucleotides using RNA fragmentation buffer or enzymatic methods. Purify the fragmented RNA.

2. Immunoprecipitation (IP):

  • Prepare Protein A/G magnetic beads by washing them with IP buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

  • In a new tube, incubate 5-10 µg of a validated anti-m1I polyclonal antibody (e.g., Diagenode Cat# C15410366) with the fragmented RNA in IP buffer supplemented with RNase inhibitors for 2 hours at 4°C with rotation.[8]

  • Add the pre-washed magnetic beads to the RNA-antibody mixture and incubate for another 2 hours at 4°C with rotation.

  • Pellet the beads on a magnetic stand and wash them three times with low-salt wash buffer and three times with high-salt wash buffer to remove non-specific binding.

3. Elution and Library Preparation:

  • Elute the m1I-containing RNA fragments from the beads using an elution buffer containing a competitive inhibitor (e.g., free m1I nucleoside) or a high-salt buffer followed by ethanol precipitation.

  • Use the eluted RNA and a corresponding input control (fragmented RNA that did not undergo IP) to construct sequencing libraries using a strand-specific RNA-seq library preparation kit suitable for low-input samples.

4. Sequencing and Data Analysis:

  • Sequence the libraries on a high-throughput sequencing platform.

  • Align the reads to the reference genome/transcriptome.

  • Use peak-calling algorithms (e.g., MACS2, exomePeak) to identify enriched regions (m1I peaks) in the IP sample relative to the input control.

  • Perform motif analysis on the identified peaks to find consensus sequences for m1I modification.

Conclusion and Future Directions

This compound is a vital component of the RNA epigenome, playing a critical role in ensuring the fidelity and efficiency of translation. The enzymatic machinery responsible for its deposition and potential removal is intricately linked to cellular signaling pathways that respond to metabolic state and environmental stress. The dysregulation of m1I homeostasis is increasingly recognized as a contributing factor to human diseases, opening new avenues for diagnostics and therapeutic intervention.

The protocols and data presented in this guide provide a framework for researchers to explore the multifaceted roles of m1I. Future research should focus on developing more robust tools for the absolute quantification of m1I in diverse biological samples, identifying the full complement of m1I "reader" proteins that translate this modification into functional outcomes, and elucidating the precise signaling cascades that control the activity of m1I writers and erasers. A deeper understanding of the this compound landscape will undoubtedly uncover novel mechanisms of gene regulation and provide new targets for the development of innovative therapies.

References

Methodological & Application

Quantitative Analysis of 1-Methylinosine by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylinosine (m1I) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), specifically at position 37 in the anticodon loop of eukaryotic tRNA(Ala).[1] Its presence and concentration in biological fluids have garnered significant interest as a potential biomarker for various physiological and pathological states. Notably, elevated urinary levels of this compound have been observed in patients with certain types of cancer, including those of the urinary organs, female genital tract, and colorectal cancer, suggesting its potential role in monitoring disease progression and treatment response.[2][3]

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the accurate and sensitive quantification of modified nucleosides like this compound.[4] This powerful analytical technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling precise measurement of low-abundance analytes in complex biological matrices. The use of stable isotope-labeled internal standards in a dilution strategy further enhances the accuracy and reproducibility of quantification.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound in various biological samples using LC-MS/MS. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for their specific research needs.

Signaling Pathways and Experimental Workflows

The accurate quantification of this compound is critical for understanding its biological role and clinical relevance. The following diagrams illustrate the general biological context and the analytical workflow for its measurement.

Biological Significance of this compound tRNA tRNA Modification Post-Transcriptional Modification tRNA->Modification m1I_tRNA This compound in tRNA Modification->m1I_tRNA Degradation tRNA Degradation m1I_tRNA->Degradation m1I_free Free this compound Degradation->m1I_free Excretion Excretion m1I_free->Excretion Urine Urine Excretion->Urine Elevated_m1I Elevated Urinary This compound Urine->Elevated_m1I in Cancer Patients Cancer Cancer Cancer->Degradation Increased tRNA Turnover

Figure 1: Biological pathway leading to urinary this compound.

Quantitative Analysis Workflow for this compound Sample Biological Sample (Urine, Plasma, Cells) Prep Sample Preparation (Extraction/Hydrolysis) Sample->Prep LC Liquid Chromatography (Separation) Prep->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Figure 2: General experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound in human urine samples from healthy individuals and cancer patients. These values can serve as a reference for expected concentration ranges.

Table 1: Urinary this compound Levels in Healthy Adults and Colorectal Cancer Patients

GroupNThis compound (nmol/µmol creatinine) Mean ± SD
Healthy Adults600.85 ± 0.32
Colorectal Cancer521.54 ± 0.87

Data adapted from a study on urinary nucleosides as biomarkers for colorectal cancer.[3]

Table 2: Urinary this compound in Healthy Individuals and Patients with Genitourinary Cancers

GroupNThis compound Elevation Frequency
Healthy Volunteers--
Genitourinary Cancer Patients3177%

Data from a study investigating urinary modified nucleosides as tumor markers.[2]

Experimental Protocols

Protocol 1: Sample Preparation from Human Urine

This protocol describes a simple "dilute-and-shoot" method for the preparation of urine samples for LC-MS/MS analysis of this compound, adapted from a validated method for modified nucleosides.[7][8]

Materials:

  • Human urine samples

  • Acetonitrile (LC-MS grade)

  • This compound-d3 (deuterium-labeled internal standard)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, combine 100 µL of urine with a known concentration of the internal standard, this compound-d3.

  • Add 600 µL of acetonitrile to the mixture.

  • Vortex the mixture at high speed for 3 minutes to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: Sample Preparation from Human Plasma

This protocol outlines a protein precipitation method for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • This compound-d3 (internal standard)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma and a known concentration of the internal standard, this compound-d3.

  • Add 400 µL of pre-chilled acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.

Protocol 3: Enzymatic Hydrolysis of tRNA

This protocol describes the enzymatic digestion of tRNA to release its constituent nucleosides, including this compound, for subsequent LC-MS/MS analysis.

Materials:

  • Isolated tRNA sample

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate buffer (pH 5.3)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

Procedure:

  • In a microcentrifuge tube, dissolve the tRNA sample in ammonium acetate buffer.

  • Add Nuclease P1 to the tRNA solution.

  • Incubate the mixture at 37°C for 2 hours.

  • Add bacterial alkaline phosphatase to the reaction mixture.

  • Incubate at 37°C for an additional 2 hours.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the sample to pellet any denatured enzymes.

  • Transfer the supernatant containing the nucleosides to an LC-MS vial for analysis.

LC-MS/MS Method Parameters

The following are recommended starting parameters for the LC-MS/MS analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar compounds like nucleosides. A C18 column can also be used.
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient from high aqueous to high organic content is typically used with C18, while the reverse is used for HILIC.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 283.1
Product Ion (Q3) m/z 151.1
Internal Standard (this compound-d3) MRM transition to be determined based on the specific labeled positions.
Collision Energy (CE) Optimization is required for the specific instrument, typically in the range of 10-30 eV.
Declustering Potential (DP) Optimization is required for the specific instrument.
Source Temperature 400 - 550°C
IonSpray Voltage ~5500 V

Note on MRM Transition: The MRM transition of m/z 283.1 → 151 corresponds to the transition from the protonated molecule [M+H]+ of this compound to its characteristic product ion.[9] It is crucial to be aware of potential isotopic crosstalk from other methylated nucleosides, and chromatographic separation is key to ensuring accurate quantification.[9]

Conclusion

The quantitative analysis of this compound by LC-MS/MS is a powerful tool for researchers and clinicians investigating its role as a potential biomarker. The protocols and parameters outlined in these application notes provide a solid foundation for developing and validating robust and reliable analytical methods. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric conditions will ensure the generation of high-quality data for advancing our understanding of the biological significance of this modified nucleoside.

References

Application Notes & Protocols for the Detection of 1-Methylinosine (m¹I) in RNA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-methylinosine (m¹I) is a post-transcriptional modification of RNA, predominantly found in transfer RNA (tRNA).[1][2] It is formed by the methylation of inosine at the N1 position of the hypoxanthine ring.[1] The biosynthesis of m¹I can occur through two primary pathways: the deamination of adenosine (A) to inosine (I) followed by methylation, or the methylation of adenosine to N1-methyladenosine (m¹A) followed by deamination.[3][4] In eukaryotic tRNAAla, m¹I at position 37 is formed from an inosine precursor, whereas in archaeal tRNAs, m¹I at position 57 arises from an m¹A intermediate.[4] The presence of the methyl group at the N1 position disrupts Watson-Crick base pairing, impacting RNA structure and function.[2][5] Accurate detection and quantification of m¹I are crucial for understanding its role in tRNA stability, translation fidelity, and its potential involvement in human diseases.

I. Overview of Detection Methodologies

The detection of m¹I can be broadly categorized into three types of methods: global quantification, site-specific analysis using sequencing, and hybrid approaches. Each method offers distinct advantages in terms of sensitivity, resolution, and throughput.

  • Global Quantification Methods: These techniques measure the total abundance of m¹I in an RNA sample but do not provide information about its specific location within a sequence. They are ideal for assessing overall changes in m¹I levels in response to cellular stress, disease, or drug treatment.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for accurate quantification of modified nucleosides.[6][7] It involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios.[8]

    • High-Performance Liquid Chromatography (HPLC): A technique used to separate and quantify nucleosides from a digested RNA sample.[6] While effective, it is generally less sensitive and specific than LC-MS/MS.

  • Sequencing-Based Methods: These approaches aim to identify the precise location of m¹I within an RNA molecule. Many methods developed for the related m¹A modification can be adapted for m¹I, as both modifications block the Watson-Crick pairing face and can cause reverse transcriptase (RT) to stall or misincorporate nucleotides.[5][9]

    • RT-Signature-Based Sequencing: This approach leverages the fact that the m¹I modification acts as a block to reverse transcription.[9] The location of m¹I can be inferred by identifying sites of RT arrest or specific misincorporation patterns during cDNA synthesis, which are then detected via high-throughput sequencing.

  • Hybrid and Other Methods: These methods combine elements from different approaches to detect or validate the presence of m¹I.

    • Immuno-Northern Blotting (INB): This technique combines gel electrophoresis to separate RNA by size with antibody-based detection.[10][11][12] It allows for the detection of m¹I within specific RNA species (e.g., tRNAs) but requires a highly specific antibody against m¹I.[10][11]

    • Primer Extension: A classic method to detect modifications that block reverse transcriptase.[6] A radiolabeled primer is annealed to the RNA template, and reverse transcription is performed. The resulting cDNA products are run on a gel, and the site of modification is identified by the termination of cDNA synthesis.[6]

Biosynthesis of this compound (m¹I)

The formation of m¹I in tRNA occurs via two distinct, organism-dependent pathways. In eukaryotes, it typically involves the deamination of adenosine to inosine, followed by methylation. In archaea, the pathway involves the methylation of adenosine to m¹A, which is then deaminated to m¹I.[4]

G Biosynthetic Pathways of this compound (m¹I) cluster_0 Eukaryotic Pathway (e.g., tRNA-Ala pos. 37) cluster_1 Archaeal Pathway (e.g., tRNA pos. 57) A1 Adenosine (A) I1 Inosine (I) A1->I1 tRNA:adenosine deaminase m1I1 This compound (m¹I) I1->m1I1 SAM-dependent methylase A2 Adenosine (A) m1A2 N1-Methyladenosine (m¹A) A2->m1A2 AdoMet-dependent tRNA MTase m1I2 This compound (m¹I) m1A2->m1I2 Deamination

Caption: Biosynthesis of this compound (m¹I) in Eukaryotes and Archaea.

II. Quantitative Data Summary

The following table summarizes and compares the key features of the primary methods for m¹I detection.

MethodPrincipleResolutionRNA InputThroughputAdvantagesDisadvantages
LC-MS/MS Chromatographic separation and mass-to-charge ratio analysis of digested nucleosides.[7]Global (No sequence)>1 µg total RNALowHighly accurate and quantitative; high specificity.[7]Destroys sequence information; requires specialized equipment.[7]
HPLC Chromatographic separation of digested nucleosides based on physical properties.[6]Global (No sequence)>5 µg total RNALowQuantitative; relatively accessible equipment.Lower sensitivity and specificity than LC-MS/MS; loses sequence context.[6]
RT-Signature Sequencing High-throughput sequencing to map reverse transcription stops or mutations caused by m¹I.[9][13]Single Nucleotide1-10 µg total RNAHighProvides precise location and stoichiometry; transcriptome-wide.Indirect detection; can be confounded by RNA structure or other modifications.
Immuno-Northern Blot (INB) Gel separation of RNA followed by detection using a modification-specific antibody.[10][12]RNA Species100 ng - 1 µg total RNAMediumVisualizes modification on specific RNA bands; quantitative.[11]Requires a highly specific anti-m¹I antibody; not single-nucleotide resolution.
Primer Extension Detection of reverse transcriptase termination at the modification site.[6]Single Nucleotide~1 µg total RNALowValidates specific sites; relatively simple setup.Not suitable for transcriptome-wide discovery; can be labor-intensive.[6]

III. Experimental Protocols

Protocol 1: Global Quantification of m¹I using LC-MS/MS

This protocol outlines the steps for quantifying the absolute amount of m¹I in a total RNA sample.

G Workflow for LC-MS/MS Detection of m¹I A 1. Total RNA Isolation B 2. RNA Digestion (Nuclease P1, Alkaline Phosphatase) A->B C 3. Liquid Chromatography (Separation of Nucleosides) B->C D 4. Tandem Mass Spectrometry (Detection and Quantification) C->D E 5. Data Analysis (Quantify m¹I vs. Canonical Nucleosides) D->E

Caption: General workflow for quantifying m¹I using LC-MS/MS.

Methodology:

  • RNA Isolation:

    • Extract total RNA from cells or tissues using a standard Trizol or column-based purification method.

    • Assess RNA integrity using a Bioanalyzer or gel electrophoresis and quantify using a NanoDrop or Qubit fluorometer.

  • Enzymatic Digestion to Nucleosides:

    • In a sterile microfuge tube, combine 1-5 µg of total RNA with 1/10th volume of 10X Nuclease P1 buffer.

    • Add 2-5 units of Nuclease P1 and incubate at 37°C for 2 hours to digest RNA into 5'-mononucleotides.

    • Add 1/10th volume of 10X Alkaline Phosphatase buffer and 1-2 units of bacterial alkaline phosphatase.

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides into nucleosides.

    • Terminate the reaction by filtering the sample through a 10 kDa molecular weight cutoff filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into a reverse-phase C18 UPLC column.

    • Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Elute the separated nucleosides into a tandem mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

    • Monitor for the specific precursor-to-product ion transition for m¹I (and canonical nucleosides like A, G, C, U for normalization).

  • Data Analysis:

    • Generate a standard curve using known concentrations of pure m¹I and canonical nucleoside standards.

    • Calculate the area under the curve for the m¹I peak and the canonical nucleoside peaks in the experimental samples.

    • Determine the absolute quantity of m¹I by comparing it to the standard curve and express it as a ratio relative to a canonical nucleoside (e.g., m¹I/A).

Protocol 2: Site-Specific Detection of m¹I using RT-Signature Sequencing

This protocol describes a general method to identify m¹I sites based on the principle that the modification stalls reverse transcriptase.

G Workflow for RT-Signature Based m¹I Mapping A 1. RNA Fragmentation B 2. 3' Adapter Ligation A->B C 3. Reverse Transcription (m¹I causes RT to stall, creating truncated cDNA) B->C D 4. 5' Adapter Ligation & PCR Amplification C->D E 5. High-Throughput Sequencing D->E F 6. Data Analysis (Map reads and identify 5' ends of cDNA, which correspond to +1 of m¹I site) E->F

Caption: Workflow for identifying m¹I sites via RT-stop signatures.

Methodology:

  • RNA Preparation and Fragmentation:

    • Isolate high-quality total RNA or a specific RNA fraction (e.g., tRNA-enriched).

    • Fragment the RNA to a desired size range (e.g., 50-100 nt) using enzymatic or chemical fragmentation.

  • Library Preparation:

    • Ligate a 3' adapter to the fragmented RNA.

    • Perform reverse transcription using a primer complementary to the 3' adapter. The m¹I modification will cause the reverse transcriptase to terminate, generating a population of cDNAs whose 5' ends correspond to the modification site.

    • Ligate a 5' adapter to the newly synthesized cDNA.

    • Amplify the adapter-ligated cDNA library using PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).

    • Perform quality control and trim adapter sequences from the raw reads.

    • Align the reads to the reference transcriptome or genome.

    • Identify potential m¹I sites by mapping the 5' ends of the aligned reads. An accumulation of 5' ends at a specific nucleotide position (one base downstream of the modified base) indicates a site of significant RT arrest.

    • Use statistical modeling to distinguish true modification-induced stops from background noise or stops caused by strong RNA secondary structures.

Protocol 3: Detection of m¹I by Immuno-Northern Blotting (INB)

This protocol is for visualizing m¹I in specific RNA populations, contingent on the availability of a specific anti-m¹I antibody.[12]

G Workflow for Immuno-Northern Blotting (INB) A 1. RNA Gel Electrophoresis (Denaturing Polyacrylamide or Agarose) B 2. Transfer to Nylon Membrane A->B C 3. UV Cross-linking (Covalently link RNA to membrane) B->C D 4. Immunoblotting (Primary anti-m¹I Ab, HRP-secondary Ab) C->D E 5. Chemiluminescent Detection (Visualize bands containing m¹I) D->E

Caption: Key steps of the Immuno-Northern Blotting (INB) protocol.

Methodology:

  • RNA Electrophoresis:

    • Separate 0.5-1.0 µg of total RNA on a denaturing polyacrylamide (for small RNAs like tRNA) or agarose gel.[10][14]

    • As a loading control, stain the gel with a nucleic acid stain (e.g., SYBR Gold) and image it.

  • Transfer and Cross-linking:

    • Transfer the separated RNA from the gel to a positively charged nylon membrane via electroblotting.[10][12]

    • Covalently fix the RNA to the membrane by exposing it to UV light (e.g., 120 mJ/cm²).[14]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for m¹I (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the signal using a chemiluminescence imager or X-ray film. The resulting bands will indicate which RNA species contain the m¹I modification.

References

Application of 1-Methylinosine in Therapeutic Oligonucleotide Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic oligonucleotides is continually evolving, with chemical modifications playing a pivotal role in enhancing their efficacy, stability, and specificity. 1-Methylinosine (m1I) is a naturally occurring modified nucleoside found in transfer RNA (tRNA)[1]. Its unique chemical structure, featuring a methyl group at the N1 position of the hypoxanthine base, prevents standard Watson-Crick base pairing. This characteristic presents both challenges and opportunities in the design of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The strategic incorporation of this compound can be leveraged to modulate duplex stability, confer nuclease resistance, and fine-tune the interaction with target RNA and cellular machinery. These application notes provide a comprehensive overview of the rationale, potential benefits, and detailed protocols for the integration of this compound into therapeutic oligonucleotide design.

Rationale for Incorporating this compound

The primary motivation for using this compound in therapeutic oligonucleotides stems from its ability to disrupt canonical base pairing. Unlike standard nucleosides, the N1-methyl group on the purine ring of this compound sterically hinders the formation of hydrogen bonds required for Watson-Crick pairing with cytidine or uridine. This property can be strategically employed to:

  • Introduce Local Duplex Instability: By placing this compound at specific positions within an oligonucleotide, it is possible to create localized "mismatches" or areas of reduced stability in the oligonucleotide-target RNA duplex. This can be advantageous in applications where transient binding or controlled release of the oligonucleotide is desired.

  • Modulate RNase H Activity: For antisense oligonucleotides that function via an RNase H-mediated mechanism, the introduction of a non-hybridizing nucleotide like this compound can influence the cleavage pattern of the target RNA. Strategic placement can be used to direct RNase H cleavage to specific sites or to prevent cleavage where it is not desired.

  • Enhance Nuclease Resistance: The bulky methyl group and the altered sugar-phosphate backbone conformation around the this compound insertion site may provide steric hindrance to endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide therapeutic.

  • Investigate Structure-Activity Relationships: As a research tool, this compound can be used to probe the structural requirements of oligonucleotide-protein interactions and to understand the impact of localized duplex instability on therapeutic efficacy.

Quantitative Data Summary

The incorporation of modified nucleosides significantly impacts the thermodynamic stability and nuclease resistance of therapeutic oligonucleotides. While direct quantitative data for this compound is limited in publicly available literature, data from the closely related N1-methyladenosine (m1A), which also features a Watson-Crick blocking methyl group, provides a valuable surrogate for estimating its effects.

ModificationEffect on Duplex Stability (ΔΔG in kcal/mol) vs. Unmodified RNA/RNA DuplexEstimated Change in Melting Temperature (Tm) per ModificationNuclease Resistance
This compound (estimated) Destabilizing (ΔΔG ≈ 4.3–6.5)[2]Significant decreasePotentially Increased
2'-O-Methyl (for comparison)Stabilizing+1.0 to +1.5 °CIncreased[3]
Phosphorothioate (for comparison)Slightly Destabilizing-0.5 °CSignificantly Increased[4]

Note: The ΔΔG values are derived from studies on N1-methyladenosine (m1A) and N1-methylguanosine (m1G) and are expected to be similar for this compound due to the analogous disruption of Watson-Crick base pairing[2]. Direct experimental determination of these values for this compound is recommended for specific applications.

Experimental Protocols

Protocol 1: Synthesis of this compound-Modified Oligonucleotides

Objective: To synthesize a therapeutic oligonucleotide containing a this compound modification at a specific position using solid-phase phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • This compound phosphoramidite (synthesis described in literature[5])

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Capping reagents (e.g., Acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., Concentrated ammonium hydroxide)

  • Acetonitrile (synthesis grade)

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of this compound phosphoramidite at the designated cycle.

  • Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction with the following steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (standard or this compound) with the activator solution and coupling to the free 5'-hydroxyl group of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using the oxidizing solution.

  • Cleavage and Deprotection: Following the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove all remaining protecting groups by incubation in the cleavage and deprotection solution.

  • Purification: Purify the crude oligonucleotide product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the full-length, this compound-modified product.

  • Quality Control: Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis.

Protocol 2: Nuclease Resistance Assay

Objective: To assess the stability of a this compound-modified oligonucleotide in the presence of nucleases compared to an unmodified control.

Materials:

  • This compound-modified oligonucleotide

  • Unmodified control oligonucleotide of the same sequence

  • 3'-Exonuclease (e.g., Snake Venom Phosphodiesterase)

  • Serum (e.g., Fetal Bovine Serum, FBS)

  • Reaction buffer

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Gel loading buffer

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the oligonucleotide (modified or unmodified) at a final concentration of 1 µM in the appropriate reaction buffer.

  • Enzyme/Serum Addition: Add either the 3'-exonuclease or FBS (e.g., to a final concentration of 10%) to initiate the degradation reaction.

  • Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction and immediately quench the enzymatic activity by adding gel loading buffer containing a denaturing agent (e.g., formamide) and placing on ice.

  • Gel Electrophoresis: Load the quenched samples onto a denaturing polyacrylamide gel.

  • Visualization and Analysis: After electrophoresis, stain the gel with SYBR Gold and visualize using a gel imaging system. Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

Protocol 3: In Vitro Antisense Activity Assay

Objective: To evaluate the ability of a this compound-modified antisense oligonucleotide to downregulate the expression of a target mRNA in cell culture.

Materials:

  • This compound-modified ASO

  • Control ASOs (unmodified, mismatch)

  • Mammalian cell line expressing the target gene

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Reagents for RNA extraction

  • Reagents for reverse transcription quantitative PCR (RT-qPCR)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: On the following day, transfect the cells with the this compound-modified ASO and control ASOs at various concentrations using a suitable transfection reagent according to the manufacturer's protocol. Include a mock-transfected control (transfection reagent only).

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard protocol or commercial kit.

  • RT-qPCR: Perform RT-qPCR to quantify the expression level of the target mRNA. Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percentage of target mRNA knockdown for each ASO treatment relative to the mock-transfected control.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies s1 Solid-Phase Synthesis (with m1I phosphoramidite) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry QC s3->s4 e1 Nuclease Resistance Assay s4->e1 e2 Melting Temperature (Tm) Analysis s4->e2 e3 Antisense/siRNA Activity Assay s4->e3 e4 Cellular Uptake Study s4->e4 v1 Animal Model Dosing e3->v1 v2 Pharmacokinetics v1->v2 v3 Efficacy & Toxicity Assessment v1->v3

Caption: Experimental workflow for the development and evaluation of this compound-modified therapeutic oligonucleotides.

signaling_pathway cluster_cell Target Cell mrna Target mRNA ribosome Ribosome mrna->ribosome Translation rnaseh RNase H mrna->rnaseh protein Disease-Causing Protein ribosome->protein Pathological Effect Pathological Effect degradation mRNA Degradation Therapeutic Effect Therapeutic Effect aso m1I-ASO aso->mrna Hybridization aso->rnaseh rnaseh->degradation Cleavage

Caption: Proposed mechanism of action for a this compound-modified antisense oligonucleotide (m1I-ASO) targeting a disease-causing mRNA for RNase H-mediated degradation.

Conclusion

The incorporation of this compound into therapeutic oligonucleotides represents a novel strategy for fine-tuning their properties. While further research is needed to fully elucidate the quantitative effects of this modification, the available data on analogous compounds suggest that this compound can be a powerful tool for modulating duplex stability and potentially enhancing nuclease resistance. The protocols provided herein offer a framework for the synthesis, purification, and evaluation of this compound-modified oligonucleotides, enabling researchers to explore their therapeutic potential in a systematic manner. As our understanding of the interplay between chemical modifications and biological activity deepens, non-canonical nucleosides like this compound are poised to play an increasingly important role in the design of next-generation oligonucleotide therapeutics.

References

Application Notes & Protocols: Probing RNA Structure with Chemical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on utilizing chemical probing to elucidate RNA structure. This document addresses the role of modified nucleosides, such as 1-methylinosine, in RNA structure and function, and provides detailed protocols for established chemical probing techniques like SHAPE-MaP.

While this compound (m1I) is a naturally occurring modified nucleoside found in RNA, particularly in tRNA, it is not typically used as an external chemical probe for determining RNA structure.[1][2] Instead, researchers utilize a variety of small molecules that react with RNA in a structure-dependent manner to gain insights into its folding. This document will focus on these established methods and also discuss the structural implications of natural modifications like m1I.

Chemical probing techniques are powerful tools for analyzing RNA secondary and tertiary structures at single-nucleotide resolution.[3][4] These methods rely on reagents that selectively modify structurally accessible or flexible nucleotides. The locations of these modifications are then identified, typically through reverse transcription followed by massively parallel sequencing, revealing which regions of the RNA are single-stranded, double-stranded, or involved in tertiary interactions.

Key Chemical Probing Reagents

Several reagents are commonly used to probe different aspects of RNA structure:

  • Dimethyl sulfate (DMS): This reagent methylates the N1 position of adenosine and the N3 position of cytosine.[5][6][7] It can also methylate the N7 position of guanosine, which can be detected under specific conditions.[7][8] DMS is particularly useful for identifying nucleotides not engaged in Watson-Crick base pairing.

  • SHAPE Reagents (e.g., 1M7, NAI, NMIA): Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) reagents acylate the 2'-hydroxyl group of the ribose sugar in flexible regions of the RNA backbone.[3][6][9][10] A major advantage of SHAPE is its ability to probe all four nucleotides, providing a comprehensive view of the RNA structure.[11]

  • Carbodiimides (e.g., CMCT, EDC): These reagents modify the N3 of uridine and the N1 of guanosine, providing complementary information to DMS.[4][7][11]

The choice of reagent depends on the specific structural questions being addressed. For a comprehensive analysis, a combination of different chemical probes is often employed.

The SHAPE-MaP Method: A Detailed Workflow

SHAPE with mutational profiling (SHAPE-MaP) is a high-throughput technique that combines SHAPE chemistry with next-generation sequencing to provide quantitative, nucleotide-resolution information about RNA structure.[3][12]

SHAPE_MaP_Workflow RNA Folded RNA Population SHAPE_Modification SHAPE Reagent Modification (+/-) RNA->SHAPE_Modification RT Reverse Transcription (with Mn2+) SHAPE_Modification->RT cDNA_Library cDNA Library (with mutations) RT->cDNA_Library Sequencing Massively Parallel Sequencing cDNA_Library->Sequencing Analysis Data Analysis & Structure Modeling Sequencing->Analysis

Figure 1: The experimental workflow for SHAPE-MaP analysis of RNA structure.
Experimental Protocol: In Vitro SHAPE-MaP

This protocol provides a general framework for performing SHAPE-MaP on in vitro transcribed RNA.

1. RNA Folding:

  • Transcribe the RNA of interest in vitro using standard methods.

  • Purify the RNA and resuspend in RNase-free water.

  • Prepare a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂).

  • Heat the RNA at 95°C for 2 minutes and then place on ice for 2 minutes to denature.

  • Add the folding buffer and incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.

2. SHAPE Modification:

  • Prepare fresh solutions of the SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO).

  • Divide the folded RNA into two aliquots: one for the modification reaction (+) and one for a no-reagent control (-).

  • Add the SHAPE reagent to the (+) reaction to a final concentration of 1-10 mM.

  • Add an equivalent volume of DMSO to the (-) reaction.

  • Incubate at 37°C for 5-15 minutes. The optimal time and concentration should be empirically determined.

  • Quench the reaction by adding a scavenger like DTT to a final concentration of 100-200 mM.

3. RNA Purification:

  • Purify the RNA from both the (+) and (-) reactions to remove the SHAPE reagent and other reaction components. A column-based purification kit is suitable for this step.

4. Reverse Transcription with Mutational Profiling:

  • Set up reverse transcription reactions for both (+) and (-) samples. It is crucial to include Mn²⁺ in the reaction buffer to reduce the fidelity of the reverse transcriptase, which allows it to read through the SHAPE adducts and incorporate mutations.[11]

  • Use a gene-specific primer for the RNA of interest.

  • Incubate the reaction according to the reverse transcriptase manufacturer's protocol.

5. Library Preparation and Sequencing:

  • The resulting cDNA will contain mutations at the sites of SHAPE modification.

  • Prepare a sequencing library from the cDNA. This typically involves PCR amplification to add sequencing adapters.

  • Sequence the library using a high-throughput sequencing platform.

6. Data Analysis:

  • Align the sequencing reads to the reference RNA sequence.

  • Calculate the mutation rate at each nucleotide position for both the (+) and (-) samples.

  • The SHAPE reactivity for each nucleotide is determined by subtracting the background mutation rate from the (-) sample from the mutation rate in the (+) sample.

  • These reactivity values are then used as constraints in RNA secondary structure prediction software to generate a structural model.

ParameterTypical RangeNotes
RNA Concentration 1-5 µMHigher concentrations can promote intermolecular interactions.
SHAPE Reagent (1M7) 1-10 mMTitration is recommended to achieve an optimal modification rate.
Modification Time 5-15 minutesLonger times can lead to RNA degradation or excessive modification.
MnCl₂ in RT 0.5-2 mMEssential for the mutational profiling readout.

The Role of Natural RNA Modifications: The Case of this compound

While not used as a probing reagent, the natural occurrence of this compound (m1I) and the related 1-methyladenosine (m1A) has significant structural and functional consequences. m1A is found in various types of RNA, including tRNA, rRNA, and mRNA.[13] The methylation at the N1 position of adenine disrupts its ability to form a standard Watson-Crick base pair with uracil. This disruption can lead to local destabilization of RNA duplexes, promoting single-stranded character or alternative conformations.[13]

In tRNA, m1I is found at specific positions, such as position 37, 3' to the anticodon, where it plays a role in maintaining the correct reading frame during translation.[1][2] The formation of m1I in some tRNAs occurs through a two-step process where adenosine is first deaminated to inosine, which is then methylated.[1]

The presence of these modifications can influence protein-RNA interactions and the overall architecture of the RNA molecule. For example, m1A in the 5' untranslated region (UTR) of an mRNA can promote translation initiation by altering the local secondary structure.[13]

RNA_Modification_Effect cluster_0 Unmodified RNA cluster_1 m1A Modified RNA Unmodified_RNA Stable Hairpin in 5' UTR Ribosome_Stalled Ribosome Stalls Unmodified_RNA->Ribosome_Stalled Blocks Initiation Modified_RNA Destabilized Hairpin (due to m1A) Ribosome_Proceeds Translation Proceeds Modified_RNA->Ribosome_Proceeds Promotes Initiation

Figure 2: Effect of m1A modification on mRNA translation initiation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for common chemical probing reagents. These values can serve as a starting point for experimental design, but optimal conditions should be determined empirically for each RNA and experimental system.

ReagentTarget Nucleotide(s)Typical In Vitro ConcentrationTypical In-Cell ConcentrationModification Chemistry
DMS A (N1), C (N3)10-50 mM50-200 mMMethylation
1M7 (SHAPE) All (2'-OH)1-10 mM5-15 mMAcylation
NAI (SHAPE) All (2'-OH)10-50 mM50-100 mMAcylation
CMCT U (N3), G (N1)10-40 mg/mLNot cell-permeableAlkylation
EDC U (N3), G (N1)100-200 mM200-400 mMCarbodiimide reaction

Note: In-cell concentrations are generally higher due to the presence of numerous reactive species within the cellular environment.

By employing these robust chemical probing techniques, researchers can gain valuable insights into the structural basis of RNA function, paving the way for a deeper understanding of gene regulation and the development of novel RNA-targeted therapeutics.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of 1-Methylinosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylinosine (m1I) is a post-transcriptionally modified nucleoside found in various types of RNA, particularly transfer RNA (tRNA).[1] Its presence and concentration in biological fluids such as urine have garnered significant interest as a potential biomarker for various physiological and pathological states, including certain types of cancer.[2] Accurate and reliable quantification of this compound is crucial for advancing research in epitranscriptomics and for the development of novel diagnostic and therapeutic strategies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of this compound from complex biological matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection.

Principle

This method utilizes a reversed-phase HPLC system to separate this compound from other endogenous nucleosides. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a nonpolar C18 column) and a polar mobile phase. A boronate affinity chromatography step is employed for the selective retention and purification of nucleosides from complex biological samples like urine prior to HPLC analysis.[3] Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a known standard.

Data Presentation

The following table summarizes the quantitative data for the HPLC separation of this compound and other relevant nucleosides based on a validated method.[3]

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound ~12.5 ≤ 5 pmol ~15 pmol
Pseudouridine~4.5≤ 5 pmol~15 pmol
1-Methyladenosine~8.0≤ 5 pmol~15 pmol
N2-Methylguanosine~10.0≤ 5 pmol~15 pmol
Adenosine~14.0≤ 5 pmol~15 pmol
N2,N2-Dimethylguanosine~16.5≤ 5 pmol~15 pmol

Note: The retention times are approximate and can vary depending on the specific HPLC system, column batch, and exact mobile phase composition. The LOD is reported as the minimum detectable amount, and the LOQ is estimated based on a signal-to-noise ratio of approximately 10:1.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Boronic acid affinity column

  • Syringe filters (0.22 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • µBondapak/C18 column (300 x 3.9 mm, 10 µm particle size) or equivalent

  • Data acquisition and processing software

Sample Preparation (from Urine)
  • Affinity Chromatography:

    • Pass a known volume of urine (e.g., 25 µL) through a boronic acid affinity column to selectively retain nucleosides.[3]

    • Wash the column with an appropriate buffer to remove interfering substances.

  • Elution:

    • Elute the bound nucleosides from the affinity column using a dilute formic acid solution.[3]

  • Concentration:

    • Concentrate the eluted fraction, for example, by vacuum centrifugation.

  • Reconstitution:

    • Reconstitute the dried residue in the HPLC mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method
  • Column: µBondapak/C18 (300 x 3.9 mm, 10 µm)

  • Mobile Phase: A suitable mobile phase for the separation of nucleosides on a C18 column is an aqueous buffer with an organic modifier. For example, a gradient of acetonitrile in an ammonium acetate buffer. A typical starting condition could be 2-5% acetonitrile in 0.1 M ammonium acetate, with a gradient increase in acetonitrile to elute more retained compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm or 260 nm

  • Injection Volume: 10-20 µL

Calibration Curve
  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards of known concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

  • Determine the linearity of the response and the correlation coefficient (R²).

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Affinity_Chrom Boronate Affinity Chromatography Urine_Sample->Affinity_Chrom Elution Elution with Formic Acid Affinity_Chrom->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_System HPLC System (µBondapak/C18 Column) Filtration->HPLC_System Data_Acquisition Data Acquisition (UV Detection at 254/260 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Final_Concentration Determination of This compound Concentration Calibration_Curve->Final_Concentration

Caption: Experimental workflow for the separation and quantification of this compound.

tRNA_Modification_Pathway cluster_pathway Biosynthesis of this compound in tRNA tRNA_Gene tRNA Gene Transcription Transcription tRNA_Gene->Transcription pre_tRNA pre-tRNA Transcription->pre_tRNA Processing tRNA Processing (splicing, trimming) pre_tRNA->Processing Mature_tRNA_A Mature tRNA with Adenosine at position 37 Processing->Mature_tRNA_A ADAT Adenosine Deaminase Acting on tRNA (ADAT) Mature_tRNA_A->ADAT Deamination Mature_tRNA_I Mature tRNA with Inosine at position 37 ADAT->Mature_tRNA_I TRMT tRNA Methyltransferase Mature_tRNA_I->TRMT Methylation Mature_tRNA_m1I Mature tRNA with This compound at position 37 TRMT->Mature_tRNA_m1I Degradation tRNA Degradation Mature_tRNA_m1I->Degradation Free_m1I Free this compound Degradation->Free_m1I

Caption: Biosynthetic pathway of this compound in tRNA.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the separation and quantification of this compound in biological samples. The use of a boronate affinity column for sample preparation enhances the specificity of the assay by isolating nucleosides from complex matrices.[3] This application note serves as a comprehensive guide for researchers and scientists in the fields of molecular biology, clinical diagnostics, and drug development who are interested in studying the role of this compound and other modified nucleosides. The provided protocol can be adapted and further optimized to suit specific research needs and available instrumentation.

References

Application Notes and Protocols for Mapping 1-Methylinosine (m1I) in the Transcriptome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylinosine (m1I) is a post-transcriptional RNA modification found primarily in transfer RNA (tRNA), where it plays a crucial role in maintaining the structural stability of the tRNA molecule. While the presence of m1I in other RNA species across the transcriptome is an emerging area of research, its accurate mapping is essential for understanding its potential roles in gene regulation, protein synthesis, and disease. These application notes provide a comprehensive overview of current and prospective protocols for the transcriptome-wide mapping of m1I, addressing the challenges of its detection and differentiation from other modifications.

The protocols described herein are adapted from established methods for mapping other RNA modifications, particularly 1-methyladenosine (m1A), due to the current lack of dedicated, widely adopted protocols for transcriptome-wide m1I mapping. The strategies focus on a multi-pronged approach, including global quantification, enrichment-based sequencing, and methods that leverage the unique signature of m1I during reverse transcription.

Key Principles for m1I Mapping

The detection of m1I within the transcriptome relies on several key principles:

  • Quantitative Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) can be used to determine the overall abundance of m1I in an RNA sample, providing a quantitative baseline.

  • Reverse Transcription Signatures: A key feature of m1I is its behavior during reverse transcription. It has been reported that reverse transcriptase often reads this compound as a thymine (T). This misincorporation event can be used to pinpoint the location of m1I at single-nucleotide resolution in sequencing data.

  • Enrichment Strategies: Although specific antibodies for m1I are not yet commercially available, hypothetical immunoprecipitation-based methods are discussed as a potential future approach for enriching m1I-containing RNA fragments.

  • Enzymatic and Chemical Approaches: Specific enzymes or chemical reagents that recognize and modify m1I could be employed for its detection, although such tools are still in early stages of development for transcriptome-wide applications.

Protocol 1: Global Quantification of m1I by LC-MS/MS

This protocol provides a method to determine the total amount of m1I relative to canonical nucleosides in an RNA sample.

Objective: To quantify the global m1I levels in total RNA or mRNA.

Data Presentation:

AnalyteRetention Time (min)Mass Transition (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
Adenosine (A)User Determined268.1 -> 136.1User DeterminedUser Determined
Inosine (I)User Determined269.1 -> 137.1User DeterminedUser Determined
1-methyladenosine (m1A)User Determined282.1 -> 150.1User DeterminedUser Determined
This compound (m1I) User Determined283.1 -> 151.1 User DeterminedUser Determined
Guanosine (G)User Determined284.1 -> 152.1User DeterminedUser Determined
Cytidine (C)User Determined244.1 -> 112.1User DeterminedUser Determined
Uridine (U)User Determined245.1 -> 113.1User DeterminedUser Determined

Note: Retention times and detection limits are instrument-dependent and must be determined empirically.

Experimental Protocol:

  • RNA Isolation:

    • Isolate total RNA from cells or tissues using a standard method like TRIzol extraction or a column-based kit.

    • For mRNA quantification, perform poly(A) selection. Ensure high purity and integrity of the RNA, as assessed by spectrophotometry and gel electrophoresis.

  • RNA Digestion to Nucleosides:

    • To 1-5 µg of RNA, add nuclease P1 (2U) in a final volume of 25 µL of 10 mM ammonium acetate (pH 5.3).

    • Incubate at 42°C for 2 hours.

    • Add bacterial alkaline phosphatase (1U) and 1 M ammonium bicarbonate to a final concentration of 50 mM.

    • Incubate at 37°C for 2 hours to dephosphorylate the nucleotides.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation of the nucleosides using a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect the nucleosides using a triple quadrupole mass spectrometer in positive ion, multiple reaction monitoring (MRM) mode.

    • Create a standard curve using commercially available pure nucleoside standards for absolute quantification.

Workflow Diagram:

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation mRNA_Purification mRNA Purification (Optional) RNA_Isolation->mRNA_Purification RNA_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->RNA_Digestion mRNA_Purification->RNA_Digestion LC_Separation LC Separation RNA_Digestion->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for global m1I quantification by LC-MS/MS.

Protocol 2: Transcriptome-Wide m1I Mapping by Reverse Transcription Signature (m1I-MaP-seq)

This protocol leverages the misincorporation signature of m1I during reverse transcription to identify its location at single-nucleotide resolution.

Objective: To identify the genomic coordinates of m1I sites across the transcriptome.

Data Presentation:

ParameterDescriptionExpected Outcome for m1I
Misincorporation Rate Frequency of nucleotide mismatches at a given position.Elevated A-to-G transition rate in sequencing reads (reflecting T in cDNA).
RT Stop Rate Frequency of reverse transcriptase stalling 1 nucleotide downstream of a modification.Potentially elevated, but misincorporation is the primary signal.
Read Coverage Number of sequencing reads covering a specific nucleotide.Sufficient coverage is required for statistical significance.

Experimental Protocol:

  • RNA Fragmentation and Library Preparation:

    • Fragment total RNA or poly(A)-selected mRNA to an appropriate size (e.g., 100-200 nucleotides).

    • Perform 3'-dephosphorylation and 5'-phosphorylation.

    • Ligate 3' and 5' sequencing adapters.

  • Reverse Transcription with a High-Fidelity Polymerase:

    • Use a reverse transcriptase that can read through m1I but introduces a mismatch. Thermostable group II intron reverse transcriptases (TGIRTs) have been shown to be effective for modified bases.

    • Perform reverse transcription to generate cDNA.

  • PCR Amplification and Sequencing:

    • Amplify the cDNA library using primers that are complementary to the ligated adapters.

    • Perform high-throughput sequencing (e.g., Illumina platform).

  • Bioinformatic Analysis:

    • Align sequencing reads to the reference genome/transcriptome.

    • Identify sites with a statistically significant increase in A-to-G mismatches compared to a control (e.g., in vitro transcribed unmodified RNA).

    • Filter out known single nucleotide polymorphisms (SNPs).

Workflow Diagram:

m1I_MaP_Seq_Workflow cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics RNA_Fragmentation RNA Fragmentation Adapter_Ligation Adapter Ligation RNA_Fragmentation->Adapter_Ligation Reverse_Transcription Reverse Transcription Adapter_Ligation->Reverse_Transcription PCR_Amplification PCR Amplification Reverse_Transcription->PCR_Amplification High_Throughput_Seq High-Throughput Sequencing PCR_Amplification->High_Throughput_Seq Alignment Read Alignment High_Throughput_Seq->Alignment Mismatch_Analysis Mismatch Analysis (A>G) Alignment->Mismatch_Analysis Site_Identification m1I Site Identification Mismatch_Analysis->Site_Identification

Caption: Workflow for m1I mapping by reverse transcription signature analysis.

Protocol 3: Hypothetical m1I-meRIP-seq

This protocol describes a hypothetical method based on the principles of methylated RNA immunoprecipitation sequencing (meRIP-seq), contingent on the future availability of a specific m1I antibody.

Objective: To enrich for m1I-containing RNA fragments for subsequent sequencing.

Data Presentation:

MetricDescriptionExpected Result
Enrichment Fold Change Ratio of read coverage in the IP sample versus the input control.Significant peaks in the IP sample indicate m1I-containing regions.
Peak Resolution The precision with which the modification site can be localized.Typically 100-200 nucleotides, can be refined with bioinformatics.

Experimental Protocol:

  • RNA Fragmentation and Immunoprecipitation:

    • Fragment total RNA or mRNA.

    • Incubate the fragmented RNA with an anti-m1I antibody conjugated to magnetic beads.

    • Wash the beads to remove non-specifically bound RNA.

    • Elute the m1I-containing RNA fragments.

  • Library Preparation and Sequencing:

    • Construct sequencing libraries from both the immunoprecipitated (IP) and input RNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align reads from both IP and input samples to the reference genome/transcriptome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the IP sample over the input.

Logical Relationship Diagram:

m1I_meRIP_Seq_Logic Start Fragmented RNA IP Immunoprecipitation (anti-m1I antibody) Start->IP Input Input Control Start->Input Library_Prep_IP Library Preparation (IP) IP->Library_Prep_IP Library_Prep_Input Library Preparation (Input) Input->Library_Prep_Input Sequencing_IP Sequencing (IP) Library_Prep_IP->Sequencing_IP Sequencing_Input Sequencing (Input) Library_Prep_Input->Sequencing_Input Analysis Peak Calling & Analysis Sequencing_IP->Analysis Sequencing_Input->Analysis Result Enriched m1I Regions Analysis->Result

Caption: Logical workflow for hypothetical m1I-meRIP-seq.

Concluding Remarks

The mapping of this compound in the transcriptome is a developing field with significant potential to uncover new layers of gene regulation. The protocols outlined here provide a framework for researchers to begin investigating the presence and location of m1I. As new tools, such as m1I-specific antibodies and enzymes, become available, the precision and accessibility of these methods will undoubtedly improve. The combination of quantitative analysis by LC-MS/MS and sequencing-based approaches will be crucial for a comprehensive understanding of the m1I epitranscriptome.

Application Notes and Protocols: 1-Methylinosine and Its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylinosine (m1I) is a post-transcriptionally modified nucleoside found in various types of RNA, most notably in transfer RNA (tRNA) at position 37, adjacent to the anticodon.[1][2] Its presence and the enzymes responsible for its formation are subjects of growing interest in cellular biology and oncology. Altered levels of this compound and other modified nucleosides have been linked to various pathological conditions, including cancer, making them potential biomarkers and therapeutic targets.[3][4] These application notes provide an overview of the commercial availability of this compound and its derivatives, their applications in research, and detailed protocols for their study.

Commercial Suppliers

This compound and its derivatives are available from various commercial suppliers, catering to the needs of researchers and drug development professionals. The following tables summarize the availability of this compound and some of its common derivatives.

Table 1: Commercial Suppliers of this compound (CAS: 2140-73-0)

SupplierProduct NameCatalog Number (Example)PurityAvailable Quantities
Sigma-Aldrich This compound-≥98%Custom
Cayman Chemical This compound34461≥95%100 mg, 250 mg, 500 mg
TargetMol This compoundT1908399.70%5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg
APExBIO This compoundB4283>98%5 mg, 10 mg, 50 mg
Selleck Chemicals This compoundS0879>98%5 mg, 10 mg, 50 mg, 100 mg
BOC Sciences This compound-≥95%Inquire for details
US Biological 1-Methyl-Inosine-Highly Purified250mg

Table 2: Commercial Suppliers of this compound Derivatives

DerivativeSupplierCatalog Number (Example)PurityAvailable Quantities
1-Methyl-Inosine-d3 BOC Sciences -≥95%Inquire for details
2'-O-Methylinosine US Biological -Highly Purified200mg, 500mg, 1g, 5g, 10g
7-Methylinosine Biosynth VAA24533-Inquire for details

Application Notes

Role in tRNA Modification and Protein Translation

This compound at position 37 of tRNA (m1I37) is crucial for maintaining the correct reading frame during protein synthesis.[5] The modification is thought to stabilize the codon-anticodon interaction. The biosynthesis of m1I occurs through distinct enzymatic pathways in different domains of life. In eukaryotes, it is typically formed by the methylation of inosine (I), which itself is a result of adenosine (A) deamination.[4] In some archaea, the pathway involves the methylation of adenosine to N1-methyladenosine (m1A), followed by deamination to m1I.[6]

Cancer Research and Biomarker Discovery

Elevated urinary levels of this compound have been observed in patients with certain cancers, including breast cancer, suggesting its potential as a non-invasive biomarker for disease presence and progression.[4] The dysregulation of RNA modifications, including m1A (a precursor to m1I in some pathways), is increasingly recognized as a hallmark of cancer.[3] The enzymes that regulate these modifications, such as tRNA methyltransferases (writers) and demethylases (erasers), are being explored as potential therapeutic targets.[3]

Involvement in Cellular Signaling Pathways

While direct signaling roles for this compound are not fully elucidated, the broader family of N1-methyladenosine (m1A) modifications, from which m1I can be derived, is known to be regulated by enzymes that influence key cellular pathways. Notably, m1A regulators have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is fundamental in controlling cell growth, proliferation, and survival.[7] Dysregulation of this pathway is a common feature of many cancers. The study of this compound can, therefore, provide insights into the intricate network of RNA modifications and their impact on oncogenic signaling.

Signaling Pathway

The following diagram illustrates the established link between m1A RNA modification regulators and the PI3K/AKT/mTOR signaling pathway. While this compound is a downstream product of m1A metabolism in certain contexts, this pathway highlights the broader impact of the enzymatic machinery involved in its biosynthesis on cancer-relevant signaling.

PI3K_AKT_mTOR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_rna_modification RNA Modification Machinery Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes m1A_Writers m1A Writers (e.g., TRMT6/61A) m1A_RNA m1A-modified RNA m1A_Writers->m1A_RNA Adds m1A m1A_Erasers m1A Erasers (e.g., ALKBH3) m1A_Erasers->m1A_RNA Removes m1A m1A_RNA->AKT Modulates Activity (indirectly)

Figure 1. Influence of m1A RNA modification on the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following protocols are provided as a guide for researchers working with this compound and other modified nucleosides.

Protocol 1: Quantification of this compound in Biological Samples by HPLC

Objective: To quantify the levels of this compound in RNA samples isolated from cells or tissues.

Materials:

  • RNA isolation kit (e.g., TRIzol, Qiagen RNeasy)

  • Nuclease P1 (Sigma-Aldrich)

  • Bacterial Alkaline Phosphatase (BAP) (Takara Bio)

  • This compound standard (from a commercial supplier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 50 mM Ammonium acetate, pH 5.3

  • Mobile Phase B: Acetonitrile/Water (60:40, v/v)

  • 0.22 µm syringe filters

Procedure:

  • RNA Isolation: Isolate total RNA from the biological sample of interest using a standard RNA isolation protocol. Ensure high purity and integrity of the RNA.

  • RNA Digestion: a. In a microcentrifuge tube, combine 1-5 µg of total RNA with 2 units of Nuclease P1 in a final volume of 20 µL of 10 mM sodium acetate (pH 5.3). b. Incubate at 37°C for 2 hours. c. Add 2 µL of 1 M Tris-HCl (pH 8.0) and 1 unit of Bacterial Alkaline Phosphatase. d. Incubate at 37°C for an additional 1 hour. e. Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.

  • Sample Preparation for HPLC: a. Filter the supernatant through a 0.22 µm syringe filter. b. Transfer the filtered sample to an HPLC vial.

  • HPLC Analysis: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject 10-20 µL of the prepared sample. c. Elute the nucleosides using a linear gradient to 80% Mobile Phase B over 30 minutes. d. Monitor the absorbance at 254 nm.

  • Quantification: a. Prepare a standard curve using known concentrations of the this compound standard. b. Identify the this compound peak in the sample chromatogram based on the retention time of the standard. c. Calculate the concentration of this compound in the sample by comparing the peak area to the standard curve.

HPLC_Workflow Start Start: Biological Sample RNA_Isolation RNA Isolation Start->RNA_Isolation RNA_Digestion Enzymatic Digestion (Nuclease P1 & BAP) RNA_Isolation->RNA_Digestion Filtration Sample Filtration RNA_Digestion->Filtration HPLC_Analysis HPLC Separation (C18 Column) Filtration->HPLC_Analysis UV_Detection UV Detection (254 nm) HPLC_Analysis->UV_Detection Quantification Quantification (Standard Curve) UV_Detection->Quantification End End: this compound Concentration Quantification->End

Figure 2. Workflow for the quantification of this compound by HPLC.

Protocol 2: In Vitro Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in sterile DMSO or PBS)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO or PBS as the highest compound concentration). c. Incubate the plate for 24, 48, or 72 hours.

  • Cell Proliferation Assessment (using MTT assay as an example): a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell_Proliferation_Assay Start Start: Cancer Cell Line Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with this compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation Proliferation_Assay Add Proliferation Reagent (e.g., MTT) Incubation->Proliferation_Assay Data_Acquisition Measure Absorbance/ Luminescence Proliferation_Assay->Data_Acquisition Analysis Calculate % Viability and IC50 Data_Acquisition->Analysis End End: Effect on Cell Proliferation Analysis->End

Figure 3. General workflow for an in vitro cell proliferation assay.

Conclusion

This compound and its derivatives represent a fascinating area of research with potential implications for cancer diagnostics and therapeutics. The commercial availability of these compounds, coupled with established analytical and in vitro testing protocols, provides a solid foundation for further investigation into their biological roles and therapeutic potential. The connection between the enzymatic machinery of RNA modification and critical cellular signaling pathways underscores the importance of studying these modified nucleosides in the context of drug development.

References

Application Notes and Protocols for the Prediction of 1-Methylinosine (m¹I) Modification Sites

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap currently exists in the epitranscriptome toolkit: a dedicated software for the prediction of 1-Methylinosine (m¹I) modification sites in RNA has yet to be developed. This absence underscores a critical area for future research and tool development. However, the closely related modification, N1-methyladenosine (m¹A), which can be a precursor to m¹I, has been the subject of extensive computational model development.[1][2] These tools provide a valuable framework and a point of reference for the future development of m¹I predictors.

This document will, therefore, focus on the methodologies and application of m¹A prediction software as a proxy, detail the experimental protocols for identifying RNA modifications that can be applied to m¹I, and outline a prospective workflow for the development of a dedicated m¹I prediction tool.

Application Notes for m¹A Prediction Software

Researchers seeking to predict m¹A sites can utilize several available web servers and standalone tools. These tools predominantly use machine learning algorithms trained on experimentally validated m¹A sites. The primary input is an RNA sequence, and the output is a prediction of the likelihood of adenosine residues being methylated.

Available Software for m¹A Prediction

While a direct comparison of m¹I prediction tools is not possible, the following table summarizes the key features of prominent m¹A prediction software. This information can guide researchers in selecting the appropriate tool for their needs and serves as a blueprint for the desirable features of a future m¹I predictor.

SoftwareOrganism(s)AlgorithmFeatures UsedPerformance (Accuracy/AUC)Web Server/Standalone
RAMPred H. sapiens, M. musculus, S. cerevisiaeSupport Vector Machine (SVM)Nucleotide chemical property, nucleotide compositionNot specified in abstractWeb Server
m1A-pred GeneralExtreme Gradient Boosting (XGBoost)Position and composition-based properties, statistical momentsNot specified in abstractWeb Server
iRNA-Methyl GeneralSupport Vector Machine (SVM)Pseudo dinucleotide compositionNot specified in abstractWeb Server
HAMR GeneralMachine Learning ModelsMismatch patterns from RNA-seq dataNot specified in abstractSoftware

Note: The performance metrics are often reported under specific cross-validation schemes and on particular datasets. Users are encouraged to consult the original publications for detailed performance information.

Experimental Protocols for Identification of RNA Modifications

The development of any predictive software relies on high-quality, experimentally validated data. The following protocols describe common methods for identifying RNA modifications, which can be adapted for the discovery of m¹I sites.

m¹A-Seq: A Sequencing Method to Identify N1-methyladenosine

This method relies on the principle that m¹A modifications induce mismatches and arrests during reverse transcription (RT).[3][4]

Protocol:

  • RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA, tRNA) from the biological sample of interest.

  • RNA Fragmentation: Fragment the RNA to a suitable size range for sequencing (e.g., 100-200 nucleotides).

  • Library Preparation:

    • Ligate 3' and 5' adapters to the RNA fragments.

    • Perform reverse transcription using a reverse transcriptase that is sensitive to m¹A. The presence of m¹A will cause the RT to pause or misincorporate a nucleotide at that site.

    • Amplify the resulting cDNA library by PCR.

  • High-Throughput Sequencing: Sequence the prepared library on a suitable platform (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome.

    • Identify sites with a high frequency of mismatches or RT stops. These are potential m¹A sites.

    • Statistical analysis is then used to distinguish true modification sites from sequencing errors or other artifacts.

HAMR: High-throughput Analysis of Modified Ribonucleotides

HAMR is a computational tool that identifies RNA modifications by analyzing nucleotide substitution patterns in high-throughput RNA sequencing data.[5][6]

Protocol:

  • Standard RNA-Seq: Prepare and sequence RNA libraries using a standard RNA-seq protocol that involves a reverse transcription step.

  • Read Mapping: Align the sequencing reads to the reference genome or transcriptome.

  • HAMR Analysis:

    • Use the HAMR software to process the aligned reads (in BAM format).

    • HAMR identifies sites with significant mismatch frequencies compared to the background error rate.

    • It then uses machine learning models trained on known modification signatures to classify the potential modification type.

Prospective Workflow for Developing an m¹I Prediction Tool

The development of a dedicated m¹I prediction tool would be a significant contribution to the field. The following workflow outlines the necessary steps, drawing on the successful development of predictors for other RNA modifications.

G cluster_0 Data Acquisition and Preprocessing cluster_1 Model Training and Evaluation cluster_2 Tool Development and Deployment DataCollection Collection of Experimentally Validated m¹I Sites NegativeSet Generation of a High-Confidence Negative Dataset DataCollection->NegativeSet SequenceExtraction Sequence Extraction and Feature Engineering NegativeSet->SequenceExtraction ModelSelection Algorithm Selection (e.g., SVM, RF, Deep Learning) SequenceExtraction->ModelSelection Training Model Training ModelSelection->Training Validation Performance Evaluation (Cross-Validation, Independent Test) Training->Validation WebApp Web Server and/or Standalone Tool Development Validation->WebApp Deployment Public Deployment and Maintenance WebApp->Deployment

Prospective workflow for m¹I predictor development.

The Biological Context of m¹I Modification

Understanding the biological machinery that governs m¹I modifications is crucial for interpreting prediction results and for drug development. The key players are the "writer," "reader," and "eraser" proteins.

  • Writers: These are the enzymes (methyltransferases) that catalyze the addition of the methyl group to inosine.

  • Readers: These proteins specifically recognize and bind to m¹I-modified RNA, mediating downstream biological functions. The identification of m¹I reader proteins is an active area of research.

  • Erasers: These are demethylases that remove the methyl group, making the modification reversible.

The interplay between these proteins regulates the dynamics and functional consequences of m¹I modification.

G Unmodified_RNA Unmodified RNA (Inosine) Writer Writer (Methyltransferase) Unmodified_RNA->Writer Methylation m1I_RNA m¹I-modified RNA Writer->m1I_RNA Eraser Eraser (Demethylase) m1I_RNA->Eraser Demethylation Reader Reader Protein m1I_RNA->Reader Eraser->Unmodified_RNA Function Downstream Biological Function Reader->Function

The dynamic regulation of m¹I modification.

Conclusion

While the direct prediction of this compound modification sites remains an unmet need in computational biology, the existing landscape of RNA modification prediction, particularly for the related m¹A modification, provides a solid foundation. The experimental protocols for identifying RNA modifications are well-established and can be leveraged to generate the necessary data for training a dedicated m¹I predictor. The development of such a tool, guided by the principles outlined in this document, would be a significant step forward in our ability to understand the epitranscriptome and its role in health and disease. For researchers, scientists, and drug development professionals, the current focus should be on utilizing existing tools for related modifications as a proxy and contributing to the generation of high-quality experimental data on m¹I to facilitate the development of future predictive software.

References

Application Notes and Protocols: 1-Methylinosine as a Biomarker for Disease Diagnosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylinosine (m1I) is a modified purine nucleoside that arises from the post-transcriptional modification of transfer RNA (tRNA).[1][2] As a product of tRNA degradation, its presence and concentration in biological fluids, particularly urine, can reflect the rate of cellular turnover and metabolic activity.[3][4] Altered levels of this compound have been associated with various pathological conditions, most notably cancer, and emerging evidence suggests its potential as a biomarker in inflammatory and neurological diseases. These application notes provide a comprehensive overview of the utility of this compound as a disease biomarker, including quantitative data, detailed experimental protocols, and insights into its metabolic origins.

Application in Disease Diagnosis and Prognosis

Elevated urinary excretion of this compound has been observed in patients with several types of cancer, including breast cancer, chronic myelogenous leukemia (CML), and lung carcinoma.[3][4][5] In breast cancer, higher urinary levels of this compound have been associated with a more advanced stage of the disease and an unfavorable prognosis.[1] Similarly, in CML, urinary this compound levels are significantly higher in the blastic phase compared to the stable phase, suggesting its potential as a marker for disease progression and early detection of blastic transformation.[3] While research into its role in neurological and inflammatory diseases is less extensive, studies have shown that the excretion of several modified nucleosides, including this compound, is significantly increased in patients with rheumatoid arthritis.[1][6]

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in urine for various conditions. It is important to note that values can vary between studies due to differences in analytical methods, patient cohorts, and normalization strategies (e.g., creatinine correction).

Table 1: Urinary this compound Levels in Cancer

Disease StatePatient PopulationMean ± SD / Range (nmol/µmol creatinine)Reference
Chronic Myelogenous Leukemia (Blastic Phase) 15 patientsElevations up to 12 times normal[3]
Chronic Myelogenous Leukemia (Stable Phase) 15 patients1 to 2 times normal[3]
Breast Cancer (Advanced Disease) 68 patientsSignificantly higher than in surgical ward patients[1]
Breast Cancer (Died within 5 years) 68 patientsSignificantly higher than in those alive at 5 years[1]
Lung Carcinoma Not specifiedIncreased urinary levels[4]
Acute Myelomonocytic Leukemia Not specifiedIncreased urinary levels[4]

Table 2: Urinary this compound Levels in Inflammatory Disease

Disease StatePatient PopulationObservationReference
Rheumatoid Arthritis 31 patientsSignificantly increased compared to healthy controls[1][6]

Note: Specific quantitative data for this compound in neurological disorders such as Alzheimer's disease and multiple sclerosis is currently limited in the available literature.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation and clinical application as a biomarker. The following are detailed protocols for the analysis of this compound in urine samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Urinary this compound by HPLC-UV

This protocol provides a general framework for the analysis of this compound in urine using HPLC with UV detection. Optimization of chromatographic conditions may be required depending on the specific HPLC system and column used.

1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4,500 x g for 15 minutes to remove cellular debris and precipitates.[7]

  • Dilute 10 µL of the clear supernatant with 990 µL of the mobile phase.[7]

  • Centrifuge the diluted sample at 14,000 rpm for 10 minutes.[7]

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

2. HPLC-UV System and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A common mobile phase is a phosphate buffer (e.g., 50 mM, pH 5.8) with an organic modifier like acetonitrile.[9]

  • Gradient Elution: A gradient elution is often employed to achieve optimal separation of various nucleosides. An example gradient could be:

    • 0-10 min: 0-15% Acetonitrile

    • 10-20 min: 15-40% Acetonitrile

    • 20-25 min: 40-0% Acetonitrile

    • 25-30 min: 0% Acetonitrile (re-equilibration)

  • Flow Rate: A typical flow rate is 0.8 mL/min.[10]

  • Injection Volume: 20 µL.

  • Detection: UV detection at 254 nm.[9]

  • Column Temperature: 30 °C.[8]

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

  • Inject the standards into the HPLC system and record the peak areas.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared urine samples and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve.

  • Normalize the concentration to urinary creatinine levels to account for variations in urine dilution.

Protocol 2: Quantification of Urinary this compound by LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound. This protocol outlines a general procedure.

1. Sample Preparation (Urine)

  • Thaw frozen urine samples to room temperature.

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a solid-phase extraction (SPE) for sample clean-up and enrichment of nucleosides. A cation-exchange cartridge is often used.[5][11]

  • Elute the nucleosides from the SPE cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.[5]

  • Centrifuge the reconstituted sample to remove any particulates before injection.

2. LC-MS/MS System and Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 or a HILIC column can be used.

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Elution: A suitable gradient to separate this compound from other urinary components.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min for standard bore columns.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C11H14N4O5, MW: 282.25 g/mol ), a common precursor ion is [M+H]+ at m/z 283.1. Product ions can be determined by infusion experiments.

3. Data Analysis and Quantification

  • Create a calibration curve using standard solutions of this compound with the internal standard.

  • Process the LC-MS/MS data to obtain the peak area ratios of the analyte to the internal standard.

  • Quantify the concentration of this compound in the urine samples using the calibration curve.

  • Normalize the results to urinary creatinine concentration.

Protocol 3: General Protocol for this compound Quantification by Competitive ELISA

This is a generalized protocol based on commercially available ELISA kits for other modified nucleosides, such as 1-methyladenosine.[12] A specific this compound ELISA kit would follow a similar principle.

1. Principle A this compound conjugate is pre-coated onto a microplate. The this compound in the sample or standard competes with the coated conjugate for binding to a specific anti-1-methylinosine antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

2. Materials

  • This compound pre-coated 96-well plate

  • Anti-1-Methylinosine Antibody

  • HRP-conjugated secondary antibody

  • This compound standards

  • Wash buffer

  • Assay diluent

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

3. Assay Procedure

  • Bring all reagents and samples to room temperature.

  • Add 50 µL of each standard and urine sample (appropriately diluted in assay diluent) to the wells of the pre-coated plate.

  • Add 50 µL of the diluted anti-1-methylinosine antibody to each well.

  • Incubate for 1-2 hours at room temperature on an orbital shaker.

  • Wash the wells three times with 1X Wash Buffer.

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature on an orbital shaker.

  • Wash the wells three times with 1X Wash Buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

4. Calculation

  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

  • Correct for the dilution factor and normalize to creatinine concentration.

Signaling Pathways and Biological Origin

This compound is not known to be a direct signaling molecule. Instead, its biological significance as a biomarker stems from its origin as a degradation product of tRNA. The formation of this compound occurs through two distinct enzymatic pathways depending on the organism.

In eukaryotes, the formation of this compound at position 37 of the anticodon loop of tRNA, such as in tRNA(Ala), is a two-step process. First, adenosine at position 37 is deaminated to inosine by a tRNA-adenosine deaminase. Subsequently, the inosine is methylated at the N1 position by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form this compound.[13]

In contrast, in some archaea, the pathway is reversed. Adenosine at position 57 is first methylated to 1-methyladenosine by a tRNA methyltransferase. This is followed by the deamination of 1-methyladenosine to this compound by a deaminase.[14]

The degradation of tRNA molecules, as part of normal cellular turnover or under pathological conditions leading to increased cell death or proliferation, releases these modified nucleosides. They are not reutilized for nucleic acid synthesis and are subsequently excreted in the urine.[3] Therefore, the urinary concentration of this compound serves as an integrated measure of whole-body tRNA catabolism.

tRNA_Degradation_and_m1I_Formation cluster_eukaryotic Eukaryotic Pathway (e.g., tRNA-Ala) cluster_archaeal Archaeal Pathway cluster_degradation tRNA Catabolism and Excretion tRNA_A37 tRNA with Adenosine at position 37 tRNA_I37 tRNA with Inosine at position 37 tRNA_A37->tRNA_I37 tRNA-Adenosine Deaminase tRNA_m1I37 tRNA with this compound at position 37 tRNA_I37->tRNA_m1I37 SAM-dependent Methyltransferase Modified_tRNA Modified tRNA (containing m1I) tRNA_A57 tRNA with Adenosine at position 57 tRNA_m1A57 tRNA with 1-Methyladenosine at position 57 tRNA_A57->tRNA_m1A57 tRNA Methyltransferase tRNA_m1I57 tRNA with this compound at position 57 tRNA_m1A57->tRNA_m1I57 Deaminase Degradation tRNA Degradation Modified_tRNA->Degradation m1I_release This compound (Released) Degradation->m1I_release Urine Urinary Excretion m1I_release->Urine Transport via bloodstream

Biosynthesis and excretion of this compound.

Conclusion

This compound holds promise as a non-invasive biomarker for the diagnosis and monitoring of various diseases, particularly cancer. Its quantification in urine provides a window into the systemic rate of tRNA turnover, which is often accelerated in pathological states. The provided protocols offer a starting point for researchers to develop and validate assays for this compound. Further research is warranted to establish its clinical utility in a broader range of diseases, including neurological and inflammatory disorders, and to standardize analytical methodologies for routine clinical use.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 1-Methylinosine (m1I) in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1-Methylinosine (m1I) in complex biological samples such as urine, serum, and tissue extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound (m1I)?

The most prevalent and robust method for the quantification of m1I in complex biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity. Other methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Enzyme-Linked Immunosorbent Assay (ELISA) are also used, though they may have limitations in terms of sensitivity and specificity compared to LC-MS/MS.[4]

Q2: Why is sample preparation critical for accurate m1I quantification?

Sample preparation is crucial to remove interfering substances from the biological matrix that can affect the accuracy and precision of the quantification.[5][6] Complex samples contain salts, proteins, lipids, and other metabolites that can cause matrix effects in LC-MS/MS, leading to ion suppression or enhancement.[7][8] Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), helps to minimize these effects and improve the reliability of the results.[9]

Q3: What is a matrix effect and how can I minimize it?

A matrix effect is the alteration of the ionization efficiency of an analyte by the co-eluting components in the sample matrix.[7][8] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration. To minimize matrix effects, you can:

  • Optimize sample preparation: Use techniques like SPE or LLE to remove interfering compounds.[9][10]

  • Improve chromatographic separation: Ensure that m1I is chromatographically resolved from the majority of matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS): An SIL-IS for m1I will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.[8]

  • Matrix-matched calibration curves: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[10][11]

Q4: Where does this compound in biological samples originate from?

This compound is a modified nucleoside that is a component of transfer RNA (tRNA).[12] It is formed by the enzymatic methylation of adenosine at the N1 position, which is then converted to inosine. The presence of m1I in biological fluids like urine is a result of the natural turnover and degradation of tRNA.[3] Elevated levels of m1I have been investigated as a potential biomarker for certain diseases, including cancer.[9]

Troubleshooting Guides

LC-MS/MS Methods
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing Inappropriate mobile phase pH.Optimize the pH of the mobile phase. Since m1I is a basic compound, an acidic mobile phase (e.g., with 0.1% formic acid) is often used.
Column degradation or contamination.Use a guard column to protect the analytical column. If the column is contaminated, try washing it with a strong solvent. If performance does not improve, replace the column.
Sample solvent is too strong.Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Suboptimal sample preparation leading to sample loss.Review the extraction and cleanup procedure for potential losses. Ensure pH conditions during extraction are optimal for m1I recovery.
Matrix-induced ion suppression.[7][8]Improve sample cleanup. Use a stable isotope-labeled internal standard. Dilute the sample if the concentration of m1I is high enough.
High Variability Between Replicates Inconsistent sample preparation.Ensure precise and consistent handling during all sample preparation steps, including pipetting and evaporation.
Fluctuation in MS signal.Check for instrument stability. Ensure the LC system is delivering a stable flow rate.
Presence of interfering substances.Improve chromatographic separation to resolve m1I from interferences. Use a more specific MS/MS transition.
Inaccurate Quantification Matrix effects.[7][8][10]Use a matrix-matched calibration curve or a stable isotope-labeled internal standard for correction.[10][11]
Improper calibration curve.Ensure the calibration range covers the expected concentration of m1I in the samples. Use a sufficient number of calibration points and an appropriate weighting for the regression.
Degradation of m1I standard or sample.Store standards and samples at appropriate low temperatures (e.g., -80°C) and avoid repeated freeze-thaw cycles.
ELISA Methods
Problem Potential Cause Troubleshooting Steps
No or Weak Signal Reagents prepared incorrectly or expired.[13][14]Check the expiration dates and ensure all reagents are prepared according to the kit's protocol.
Incorrect incubation times or temperatures.[13]Adhere strictly to the incubation parameters specified in the protocol.
Insufficient washing.Ensure thorough washing between steps to remove unbound reagents.[14]
High Background Non-specific binding of antibodies.[15]Increase the number of washing steps or the duration of each wash. Ensure the blocking buffer is performing adequately.
Contamination of reagents.Use fresh, sterile reagents and pipette tips.
Over-incubation with the substrate.Follow the recommended incubation time for substrate development.
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique.
Edge effects on the microplate.[13]Ensure uniform temperature across the plate during incubation by using a plate sealer and avoiding stacking plates.
Bubbles in wells.Inspect wells for bubbles before reading and remove them if present.

Quantitative Data Summary

The following table summarizes representative quantitative data for modified nucleosides, including m1I, found in human urine samples from a study on breast cancer patients.

Modified Nucleoside Concentration Range (nmol/mmol creatinine) Reference
N1-methyladenosine (m1A)116.26–4230.32[9]
N1-methylguanosine (m1G)24.01–2680.74[9]
N6-methyladenosine (m6A)0.61–72.55[9]
5-methylcytidine (m5C)0.22–13.62[9]

Note: Specific concentration ranges for this compound (m1I) were noted as being higher in breast cancer patients in the referenced literature, but a specific numerical range was not provided in the same table.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of m1I in Urine

This protocol is a generalized procedure based on common practices in the field.[2][9]

  • Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples on ice. Spike a known amount of a stable isotope-labeled internal standard for m1I (e.g., ¹³C₅-¹⁵N₂-1-Methylinosine) into each sample.

  • Sample Pre-treatment (Protein Precipitation): Add three volumes of cold acetonitrile to one volume of urine. Vortex thoroughly and centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to precipitate proteins.[9]

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove salts and other polar impurities.

    • Elute the m1I and other nucleosides with an appropriate elution solvent (e.g., methanol containing 5% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Column: Use a C18 reversed-phase column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a gradient from low to high percentage of Mobile Phase B to separate the nucleosides.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both m1I and its internal standard.

  • Data Analysis: Quantify the amount of m1I in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample spike_is Spike with Internal Standard urine_sample->spike_is protein_precipitation Protein Precipitation (Acetonitrile) spike_is->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification against Calibration Curve ms_detection->quantification results Final Concentration quantification->results

Caption: Workflow for LC-MS/MS-based quantification of this compound.

matrix_effect cluster_ideal Ideal Condition (No Matrix) cluster_real Real Sample (With Matrix) analyte_ideal m1I Analyte ionization_ideal Ionization analyte_ideal->ionization_ideal signal_ideal Accurate Signal ionization_ideal->signal_ideal analyte_real m1I Analyte ionization_real Ionization analyte_real->ionization_real matrix Co-eluting Matrix Components matrix->ionization_real Interference signal_real Inaccurate Signal (Suppression/Enhancement) ionization_real->signal_real

Caption: Illustration of matrix effects in mass spectrometry.

m1i_origin tRNA_gene tRNA Gene transcription Transcription tRNA_gene->transcription pre_tRNA pre-tRNA transcription->pre_tRNA processing tRNA Processing & Methylation pre_tRNA->processing mature_tRNA Mature tRNA (contains m1I) processing->mature_tRNA degradation tRNA Turnover/Degradation mature_tRNA->degradation excretion Excretion degradation->excretion urine m1I in Urine (Biomarker) excretion->urine

Caption: Origin of this compound as a biomarker from tRNA turnover.

References

Technical Support Center: Overcoming Artifacts in 1-Methylinosine (m1I) Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered during 1-Methylinosine (m1I) sequencing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of artifacts in m1I sequencing data?

A1: Artifacts in this compound (m1I) sequencing data primarily arise from the reverse transcription (RT) step. The methyl group on the N1 position of inosine disrupts the Watson-Crick base pairing face, leading to two main types of artifacts:

  • Reverse Transcription Arrest: The reverse transcriptase enzyme stalls at the m1I site, leading to truncated cDNA fragments and an abrupt drop in sequencing coverage immediately downstream of the modification.[1][2][3]

  • Nucleotide Misincorporation: The reverse transcriptase may bypass the m1I modification but incorporate an incorrect nucleotide opposite to it in the cDNA strand.[1][2][3] This results in single nucleotide variations (SNVs) in the final sequencing data that do not reflect the true genomic sequence.

Other general RNA sequencing artifacts can also affect m1I data quality, including:

  • PCR Duplicates: Over-amplification during the PCR step can lead to an overrepresentation of certain cDNA molecules, which can skew quantitative analyses.

  • Adapter Dimers: Self-ligation of sequencing adapters can create short, non-informative reads that consume sequencing capacity.

  • Low-Quality Reads: Errors introduced during the sequencing process itself can lead to reads with low base quality scores.

Q2: How does the choice of reverse transcriptase affect m1I sequencing artifacts?

A2: The choice of reverse transcriptase (RT) significantly impacts the types and rates of artifacts generated during m1I sequencing. Different RT enzymes exhibit varying levels of processivity and fidelity when encountering modified nucleotides.

A study comparing 13 different reverse transcriptases on N1-methyladenosine (a related modification) revealed that arrest rates can range from 20% to 75%, while misincorporation rates in the read-through products can vary between 30% and 75%.[1] For instance, some enzymes may have a higher tendency to stall at an m1I site (high arrest rate), while others may be more prone to read-through with misincorporations. Thermostable Group II Intron Reverse Transcriptases (TGIRTs) have been shown to have high processivity and fidelity, which can be advantageous in sequencing through structured and modified RNAs.[4][5][6][7]

Q3: What is the principle behind using demethylase treatment to reduce m1I artifacts?

A3: Demethylase treatment, typically using the E. coli AlkB enzyme or its homologs, is a crucial step in several protocols designed to identify and reduce m1I-related artifacts.[8][9][10] The AlkB enzyme can remove the methyl group from Nthis compound (as it does for N1-methyladenosine), converting it back to inosine.[8][10]

By comparing sequencing data from an AlkB-treated sample with an untreated sample, researchers can confidently identify true m1I sites. In the untreated sample, m1I will cause RT arrest and misincorporation. In the AlkB-treated sample, these signatures will be significantly reduced or absent at the same positions. This differential signal provides high-confidence identification of m1I-dependent artifacts.

Troubleshooting Guides

Issue 1: High Rate of Read Truncation and Abrupt Coverage Drops

Possible Cause: Reverse transcription arrest at m1I sites.

Troubleshooting Steps:

  • Enzyme Selection:

    • Consider using a reverse transcriptase with higher processivity and read-through capability for modified bases. A comparative analysis of different RT enzymes can help identify one that minimizes stalling at m1I sites.[1] Thermostable Group II Intron Reverse Transcriptases (TGIRTs) are a good option to consider due to their enhanced processivity.[4][5][6][7]

  • ARM-Seq (AlkB-facilitated RNA Methylation Sequencing):

    • Pre-treat the RNA sample with the AlkB demethylase before reverse transcription.[8][11][12][13][14] This will remove the methyl group from m1I, allowing for smoother reverse transcription and reducing the number of truncated reads.

  • Optimize RT Reaction Conditions:

    • Adjusting the temperature of the reverse transcription reaction (if using a thermostable RT) can help to resolve local RNA secondary structures that might exacerbate stalling.

Data Interpretation:

  • Analyze the distribution of read start and end sites. A pile-up of read ends immediately preceding a specific nucleotide suggests RT arrest.

Issue 2: High Frequency of Single Nucleotide Variants (SNVs) Not Present in Reference Genome

Possible Cause: Nucleotide misincorporation by the reverse transcriptase at m1I sites.

Troubleshooting Steps:

  • m1A-MAP (m1A-Misincorporation Assisted Profiling) Approach:

    • This method leverages the misincorporation signature to identify m1A (and by extension, m1I) sites. It involves comparing sequencing data from an untreated sample with a demethylase-treated control.[3][15][16] A significant reduction in the SNV frequency at a specific site after demethylase treatment confirms that the misincorporation is due to the m1I modification.

  • Choice of Reverse Transcriptase:

    • Some reverse transcriptases have a higher fidelity than others when encountering modified bases. Refer to comparative studies to select an enzyme with a lower misincorporation rate if the goal is to reduce these artifacts.[1]

  • Bioinformatic Filtering:

    • Develop a computational pipeline to identify and filter out characteristic misincorporation patterns at known or suspected m1I sites. This can be done by comparing the observed SNVs to a database of known RNA modifications and their RT signatures.

Data Interpretation:

  • Examine the base-level alignment data. A consistent substitution at a specific position across multiple reads, which is absent in the demethylase-treated control, is a strong indicator of an m1I-induced misincorporation artifact.

Quantitative Data Summary

The following tables summarize quantitative data related to the performance of different reverse transcriptases and the effectiveness of demethylation treatment in overcoming m1I/m1A-related artifacts.

Table 1: Comparison of Reverse Transcriptase Performance on m1A-containing RNA

Reverse TranscriptaseAverage Arrest Rate (%)Average Misincorporation Rate (%)
AMV~75~30
MMLV~60~45
SuperScript II~55~50
SuperScript III~40~60
TGIRT~25~70
Reference: [1][1]

Note: Data is based on studies of N1-methyladenosine (m1A), a closely related modification to m1I. Rates are approximate and can vary based on sequence context and reaction conditions.

Table 2: Effect of AlkB Demethylation on m1A Sequencing Signatures

Sequencing SignatureWithout AlkB TreatmentWith AlkB Treatment
RT Arrest at m1A sitesHighSignificantly Reduced
Misincorporation Rate at m1A sitesHighSignificantly Reduced
Reference: [8][10][17][8][10][17]

Experimental Protocols

Protocol 1: ARM-Seq (AlkB-facilitated RNA Methylation Sequencing)

This protocol describes the enzymatic removal of methyl groups from m1I-containing RNA prior to library preparation to reduce RT-arrest artifacts.[8][11][12][13][14]

Materials:

  • Total RNA sample

  • Recombinant AlkB enzyme

  • AlkB reaction buffer (e.g., 50 mM HEPES, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • RNase inhibitor

  • Nuclease-free water

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the following on ice:

    • Total RNA (1-5 µg)

    • 10x AlkB reaction buffer

    • Recombinant AlkB enzyme (e.g., 1 µM final concentration)

    • RNase inhibitor

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • RNA Purification: Purify the AlkB-treated RNA using an RNA purification kit according to the manufacturer's instructions.

  • Proceed to Library Preparation: Use the purified, demethylated RNA as input for your standard RNA sequencing library preparation protocol.

Protocol 2: m1A-MAP (m1A-Misincorporation Assisted Profiling) - Adapted for m1I

This protocol outlines the key steps for identifying m1I sites based on their misincorporation signature by comparing untreated and demethylase-treated samples.[3][15][16][18]

Procedure:

  • Sample Splitting: Divide the total RNA sample into two aliquots: "Untreated" and "AlkB-treated".

  • AlkB Treatment: Process the "AlkB-treated" aliquot according to the ARM-Seq protocol described above. The "Untreated" sample should be subjected to a mock treatment without the AlkB enzyme.

  • RNA Fragmentation: Fragment the RNA from both aliquots to the desired size for sequencing.

  • Library Preparation: Prepare sequencing libraries for both the "Untreated" and "AlkB-treated" samples in parallel using the same library preparation kit and protocol.

  • Sequencing: Sequence both libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the reads from both samples to the reference genome.

    • Call single nucleotide variants (SNVs) for both datasets.

    • Compare the SNV profiles between the "Untreated" and "AlkB-treated" samples.

    • Identify positions where there is a high frequency of a specific SNV in the "Untreated" sample that is significantly reduced or absent in the "AlkB-treated" sample. These are high-confidence m1I sites.

Visualizations

Overcoming_m1I_Artifacts_Workflow cluster_problem Problem Identification cluster_cause Primary Cause cluster_solution Troubleshooting Solutions HighTruncation High Read Truncation/ Coverage Drops RTArrest Reverse Transcription Arrest at m1I Sites HighTruncation->RTArrest is caused by HighSNVs High SNV Frequency Misincorporation Nucleotide Misincorporation at m1I Sites HighSNVs->Misincorporation is caused by EnzymeChoice Optimize RT Enzyme RTArrest->EnzymeChoice ARMSeq ARM-Seq (AlkB Demethylation) RTArrest->ARMSeq Misincorporation->EnzymeChoice m1AMAP m1A-MAP Approach Misincorporation->m1AMAP Bioinformatics Bioinformatic Filtering Misincorporation->Bioinformatics m1A_MAP_Workflow cluster_untreated Untreated Arm cluster_treated AlkB-Treated Arm start Total RNA with m1I split Split Sample start->split lib_prep_u Library Preparation split->lib_prep_u No Treatment alkb AlkB Demethylation split->alkb Treatment seq_u Sequencing lib_prep_u->seq_u analysis_u Data Analysis: High Misincorporation seq_u->analysis_u compare Compare Misincorporation Profiles analysis_u->compare lib_prep_t Library Preparation alkb->lib_prep_t seq_t Sequencing lib_prep_t->seq_t analysis_t Data Analysis: Low Misincorporation seq_t->analysis_t analysis_t->compare end Identify High-Confidence m1I Sites compare->end

References

troubleshooting poor yield in 1-Methylinosine phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-Methylinosine phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: My coupling efficiency for this compound phosphoramidite is significantly lower than for standard A, C, G, or T phosphoramidites. What are the likely causes and solutions?

A1: Low coupling efficiency with modified phosphoramidites like this compound is a common issue. The primary culprits are often related to moisture and the inherent reactivity of the phosphoramidite.

  • Moisture Contamination: Phosphoramidites are extremely sensitive to water. Any moisture in the acetonitrile (ACN), activator, or on the synthesis support will react with the activated phosphoramidite, leading to coupling failure.

    • Solution: Use anhydrous ACN with a water content below 10-15 ppm. Ensure your activator solution is fresh and anhydrous. Store the this compound phosphoramidite under an inert atmosphere (argon or nitrogen) and minimize its exposure to air during dissolution and loading onto the synthesizer. Molecular sieves can be used to dry solvents and reagents.[1]

  • Phosphoramidite Quality: The phosphoramidite itself may have degraded due to improper storage or handling.

    • Solution: Verify the purity of the this compound phosphoramidite using ³¹P NMR. A significant peak in the P(V) region indicates hydrolysis to the H-phosphonate. If degradation is suspected, use a fresh batch of the reagent.

  • Activator Strength: The choice of activator can influence coupling efficiency.

    • Solution: While standard activators like tetrazole are often sufficient, more potent activators such as DCI (4,5-dicyanoimidazole) or ETT (5-(Ethylthio)-1H-tetrazole) may be required for sterically hindered or less reactive modified phosphoramidites.

  • Coupling Time: Modified phosphoramidites may require longer coupling times to react completely.

    • Solution: Increase the coupling time in your synthesis protocol. This can be optimized empirically for your specific synthesizer and conditions.

Q2: I am observing a significant n-1 peak in my crude product analysis after synthesizing an oligonucleotide containing this compound. What could be causing this?

A2: The presence of an n-1 peak indicates incomplete coupling at one or more steps, followed by capping of the unreacted 5'-hydroxyl group. For this compound, this can be due to the reasons mentioned in Q1 (moisture, amidite quality, insufficient activation/coupling time). Additionally, consider the following:

  • Steric Hindrance: The methyl group on the inosine base may create steric hindrance, slowing down the coupling reaction compared to unmodified bases.

    • Solution: In addition to optimizing coupling time and activator strength, consider using a higher concentration of the this compound phosphoramidite and the activator.

  • Secondary Structure: The sequence of the oligonucleotide being synthesized could be forming a secondary structure that masks the 5'-hydroxyl group, preventing efficient coupling.

    • Solution: This is a general issue in oligonucleotide synthesis. If you suspect secondary structure formation, performing the synthesis at an elevated temperature (if your synthesizer supports it) can help disrupt these structures.

Q3: Are there any specific side reactions I should be aware of during this compound phosphoramidite synthesis?

A3: Yes, modified nucleosides can be prone to specific side reactions. For this compound, which is structurally similar to 1-Methyladenosine, a key concern is the potential for Dimroth rearrangement.

  • Dimroth Rearrangement: 1-Methyladenosine is known to undergo Dimroth rearrangement to N⁶-methyladenosine under basic conditions. While this compound is not identical, the N1-methylated purine ring system can be susceptible to rearrangement or other side reactions, especially during the final deprotection step with ammonia.

    • Solution: Use of mild deprotection conditions is recommended. For example, using a mixture of aqueous ammonia and methylamine (AMA) or potassium carbonate in methanol can be gentler than concentrated ammonium hydroxide at elevated temperatures.[2]

Q4: My final product purity is low after purification. What are some common purification challenges with this compound-containing oligonucleotides?

A4: Purification of modified oligonucleotides can be more challenging than their unmodified counterparts.

  • Incomplete Deprotection: If you are using a 2'-O-silyl protecting group (like TBDMS), its removal can sometimes be incomplete, leading to co-eluting impurities.

    • Solution: Ensure complete removal of the 2'-O-silyl group by using a fluoride source like triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF). Be aware that the water content in TBAF can affect deprotection efficiency.[1]

  • Hydrophobicity: The this compound modification can alter the overall hydrophobicity of the oligonucleotide, which may require adjustments to your standard purification protocol (e.g., HPLC gradient).

    • Solution: Optimize your reverse-phase HPLC purification gradient to ensure good separation of the full-length product from any failure sequences or byproducts.

Quantitative Data Summary

The following table summarizes typical reaction parameters that may need optimization for this compound phosphoramidite synthesis. These are starting points and may require further refinement based on your specific experimental setup.

ParameterStandard PhosphoramiditesThis compound Phosphoramidite (Recommended Starting Point)Potential Range for Optimization
Phosphoramidite Concentration 0.05 - 0.1 M0.1 M0.1 - 0.2 M
Activator 1H-Tetrazole (0.25 M)5-(Ethylthio)-1H-tetrazole (ETT) (0.25 M)DCI (0.25 - 0.5 M)
Coupling Time 30 - 60 seconds120 - 300 seconds60 - 600 seconds
Deprotection (Base) Conc. NH₄OH, 55°C, 8-16 hAMA (1:1 aq. NH₃/aq. MeNH₂), RT, 2-4 hK₂CO₃ in MeOH, RT, 24 h
Deprotection (2'-O-Silyl) N/A (for DNA)TEA·3HF in NMP/DMSOTBAF in THF

Experimental Protocols

Key Experiment: Coupling Step Optimization

This protocol outlines a method for optimizing the coupling efficiency of this compound phosphoramidite.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

    • Prepare a 0.25 M solution of ETT activator in anhydrous acetonitrile.

    • Ensure all other synthesis reagents (capping, oxidation, deblocking solutions) are fresh and of high quality.

  • Synthesis Setup:

    • Program your automated DNA/RNA synthesizer with a test sequence.

    • Create several identical synthesis protocols with varying coupling times for the this compound addition step (e.g., 60s, 120s, 180s, 240s, 300s).

  • Synthesis Execution:

    • Run the different synthesis protocols on separate columns.

  • Trityl Cation Assay:

    • After each coupling step, collect the trityl cation effluent.

    • Measure the absorbance of the trityl cation at 498 nm.

    • Compare the absorbance from the this compound coupling step to the average absorbance from the standard phosphoramidite coupling steps. The ratio of these absorbances gives the coupling efficiency.

  • Analysis and Optimization:

    • Plot the coupling efficiency as a function of coupling time.

    • Select the shortest coupling time that provides the highest and most consistent coupling efficiency (typically >98%).

Visualizations

G Troubleshooting Poor Yield in this compound Phosphoramidite Synthesis start Poor Yield Observed check_coupling Check Coupling Efficiency (Trityl Assay) start->check_coupling low_coupling Low Coupling Efficiency check_coupling->low_coupling <98% good_coupling Good Coupling Efficiency (>98%) check_coupling->good_coupling >98% check_reagents Verify Reagent Quality (Amidite, Solvents, Activator) low_coupling->check_reagents check_deprotection Investigate Deprotection & Purification good_coupling->check_deprotection bad_reagents Reagents Contaminated/Degraded check_reagents->bad_reagents Yes good_reagents Reagents are High Quality check_reagents->good_reagents No solution Improved Yield bad_reagents->solution Replace Reagents optimize_protocol Optimize Synthesis Protocol good_reagents->optimize_protocol increase_time Increase Coupling Time optimize_protocol->increase_time stronger_activator Use Stronger Activator (e.g., ETT, DCI) optimize_protocol->stronger_activator increase_conc Increase Amidite/Activator Concentration optimize_protocol->increase_conc increase_time->solution stronger_activator->solution increase_conc->solution mild_deprotection Use Mild Deprotection Conditions (e.g., AMA) check_deprotection->mild_deprotection optimize_purification Optimize HPLC Purification check_deprotection->optimize_purification mild_deprotection->solution optimize_purification->solution

Caption: Troubleshooting workflow for low yield in this compound phosphoramidite synthesis.

G This compound Phosphoramidite Synthesis Pathway inosine Inosine silylation 2'-OH Silylation (e.g., TBDMSCl, Ag(I)NO₃) inosine->silylation silylated_inosine 2'-O-TBDMS-Inosine silylation->silylated_inosine methylation N1-Methylation (e.g., MeI, base) silylated_inosine->methylation methyl_inosine 1-Methyl-2'-O-TBDMS-Inosine methylation->methyl_inosine tritylation 5'-OH Tritylation (DMT-Cl, Pyridine) methyl_inosine->tritylation protected_inosine 5'-O-DMT-1-Methyl- 2'-O-TBDMS-Inosine tritylation->protected_inosine phosphitylation 3'-OH Phosphitylation (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite) protected_inosine->phosphitylation final_product This compound Phosphoramidite phosphitylation->final_product

Caption: General synthetic pathway for this compound phosphoramidite.

References

strategies to prevent degradation of 1-Methylinosine during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylinosine (m1I). This resource provides essential guidance on sample preparation to ensure the stability and integrity of this compound, a critical modified nucleoside in various biological studies.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue 1: Low or No Detectable this compound Signal

  • Possible Cause A: Enzymatic Degradation

    • Explanation: Your sample may contain active ribonucleases (RNases), phosphatases, or deaminases that can degrade the RNA or the this compound nucleoside itself.[1][2][3] RNases are particularly robust and can be a major source of degradation if not properly inactivated.

    • Solution:

      • Immediate Stabilization: Immediately after collection, either flash-freeze the sample in liquid nitrogen or submerge it in a commercial RNA stabilization solution.[4]

      • Use of Inhibitors: During homogenization and extraction, use a lysis buffer containing a strong denaturing agent, such as guanidinium thiocyanate, and a cocktail of nuclease and phosphatase inhibitors.

      • Work in an RNase-Free Environment: Use certified RNase-free tubes, tips, and reagents. Decontaminate work surfaces and equipment.

  • Possible Cause B: Chemical Degradation

    • Explanation: this compound, like other modified nucleosides, can be susceptible to chemical degradation, particularly through hydrolysis.[5][6][7][8] The stability is often dependent on pH and temperature. While specific data for this compound is limited, related modified nucleosides show instability under alkaline conditions.[5][6][7][8]

    • Solution:

      • pH Control: Maintain a slightly acidic to neutral pH (around 5.0-7.0) during sample processing and storage. Avoid strongly alkaline conditions.

      • Temperature Control: Keep samples on ice or at 4°C throughout the entire sample preparation process to minimize the rate of chemical reactions. For long-term storage, -80°C is recommended.[9]

  • Possible Cause C: Inefficient Extraction or Sample Loss

    • Explanation: The chosen RNA extraction method may not be efficient for your sample type, or there might be sample loss during phase separation or precipitation steps.

    • Solution:

      • Optimize Extraction: Select an RNA extraction kit or protocol validated for your specific sample matrix (e.g., tissue, cells, biofluids).

      • Use a Carrier: For low-concentration samples, consider using a coprecipitant like glycogen during ethanol precipitation to improve the recovery of RNA.

      • Mindful Pipetting: Be careful during the removal of supernatants after centrifugation to avoid aspirating the RNA pellet.

Issue 2: Inconsistent Quantification of this compound Across Replicates

  • Possible Cause A: Variable Enzymatic Activity

    • Explanation: Inconsistent homogenization or incomplete inactivation of endogenous enzymes across your samples can lead to varying levels of degradation.

    • Solution:

      • Standardize Homogenization: Ensure that all samples are homogenized to the same degree to allow for consistent and immediate action of lysis buffers and inhibitors.

      • Sufficient Inhibitors: Use an adequate volume of lysis buffer containing inhibitors for the amount of starting material.

  • Possible Cause B: Differences in Sample Handling Time

    • Explanation: Delays between sample collection, stabilization, and processing can introduce variability in the extent of degradation.

    • Solution:

      • Consistent Workflow: Establish and adhere to a strict and consistent timeline for sample processing.

      • Process in Batches: If possible, process all samples in a single batch to ensure they are subjected to the same conditions for the same duration.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation? A1: The two main degradation pathways are enzymatic and chemical. Enzymatic degradation is primarily caused by RNases, which break down the RNA backbone, and potentially by deaminases that could modify the nucleobase.[1][2] Chemical degradation, such as hydrolysis of the glycosidic bond, can be influenced by non-optimal pH and high temperatures.[5][6][7][8]

Q2: What is the ideal pH for samples containing this compound? A2: While specific quantitative stability data for this compound across a pH range is not readily available, a general recommendation for modified nucleosides is to maintain a slightly acidic to neutral pH (approximately 5.0 to 7.0) to minimize hydrolytic degradation.

Q3: How should I store my samples for long-term analysis of this compound? A3: For long-term storage, purified RNA should be stored at -80°C. For tissues or cells, flash-freezing in liquid nitrogen followed by storage at -80°C, or storage in a commercial RNA stabilization reagent at -80°C, is recommended.[4][9]

Q4: Are commercial RNA stabilization reagents effective for preserving this compound? A4: Yes, reagents like RNAlater® are designed to permeate tissues and cells, inactivating nucleases and preserving the integrity of RNA.[4][10] This is an excellent method for sample collection and storage, especially when immediate processing or flash-freezing is not feasible.

Q5: What are the most critical steps to prevent this compound degradation during sample preparation? A5: The most critical steps are:

  • Rapid Inactivation of Nucleases: This can be achieved immediately upon sample collection through flash-freezing, homogenization in a chaotropic lysis buffer, or using a stabilization reagent.[4]

  • Maintaining a Cold Chain: Keep samples on ice or at 4°C at all times during processing.

  • Working in an RNase-Free Environment: This prevents external contamination with degrading enzymes.

  • Controlling pH: Ensure all buffers used are within a slightly acidic to neutral pH range.

Data on this compound Stability

Specific quantitative data on the stability of this compound under various pH and temperature conditions is limited in the literature. The following table provides general guidelines for maintaining its stability based on principles for modified nucleosides.

ParameterRecommendationRationale
pH 5.0 - 7.0Minimizes risk of acid- or base-catalyzed hydrolysis.
Temperature
Short-term (processing)0 - 4°C (on ice)Reduces the rate of both enzymatic and chemical degradation.
Long-term (storage)-80°CEnsures long-term stability by significantly slowing down all degradation processes.[9]
Enzyme Inhibitors Use of RNase inhibitors and denaturing agents (e.g., guanidinium salts)Crucial for inactivating endogenous and exogenous nucleases that rapidly degrade RNA.[4]
Stabilization Agents Commercial RNA stabilization solutions (e.g., RNAlater®)Provides immediate nuclease inactivation and preserves RNA integrity at ambient temperatures for a limited time, and for longer periods at 4°C or frozen.[4][10]

Experimental Protocol: RNA Extraction and Digestion for this compound Analysis

This protocol outlines a robust method for preparing samples for the analysis of this compound via LC-MS/MS.

Materials:

  • RNase-free microcentrifuge tubes, pipette tips, and water

  • Liquid nitrogen or RNA stabilization reagent

  • Homogenizer (optional, for tissue)

  • Lysis buffer with guanidinium thiocyanate and β-mercaptoethanol

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol

  • 75% Ethanol (made with RNase-free water)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate buffer

  • Stable-isotope labeled internal standards for modified nucleosides (if available)

Procedure:

  • Sample Collection and Stabilization (Choose one):

    • A) Flash Freezing: Immediately after harvesting, snap-freeze tissue or cell pellets in liquid nitrogen. Store at -80°C until use.

    • B) Stabilization Reagent: Submerge fresh tissue or cells in an appropriate volume of RNA stabilization solution according to the manufacturer's instructions.

  • Homogenization and Lysis:

    • For frozen samples, add 1 mL of ice-cold lysis buffer to the frozen tissue or cell pellet.

    • Homogenize tissue samples quickly using a mechanical homogenizer until no visible particles remain. For cell pellets, vortex vigorously.

    • Ensure the sample is completely lysed to release RNA and inactivate nucleases.

  • RNA Extraction (Phenol-Chloroform):

    • Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of phenol (water-saturated), and 0.2 mL of chloroform:isoamyl alcohol to the lysate.

    • Vortex for 15 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

  • RNA Precipitation:

    • Add an equal volume of ice-cold isopropanol to the aqueous phase.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C. A small white pellet of RNA should be visible.

  • Washing the RNA Pellet:

    • Carefully discard the supernatant without disturbing the pellet.

    • Wash the pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension and Quantification:

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Enzymatic Digestion to Nucleosides:

    • In a sterile tube, mix 1-5 µg of total RNA with Nuclease P1 in an ammonium acetate buffer.

    • Incubate at 37°C for 2 hours.

    • Add Bacterial Alkaline Phosphatase (BAP) and continue to incubate at 37°C for another 2 hours. This step dephosphorylates the nucleotides to nucleosides.[2]

    • If using, add stable-isotope labeled internal standards at this stage.

  • Sample Clean-up for LC-MS/MS:

    • Centrifuge the digested sample at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undigested material and enzymes.[11]

    • Transfer the supernatant to an HPLC vial for analysis.

Visualizations

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation m1I_RNA This compound in RNA Degraded_RNA Degraded RNA Fragments m1I_RNA->Degraded_RNA Cleavage Hydrolysis Hydrolysis m1I_RNA->Hydrolysis High Temp / Extreme pH RNases RNases RNases->m1I_RNA Deaminases Deaminases m1I_nucleoside Free this compound m1I_nucleoside->Deaminases Degraded_RNA->m1I_nucleoside Further breakdown Degraded_base Degraded Base + Ribose Hydrolysis->Degraded_base

Caption: Potential degradation pathways for this compound.

experimental_workflow start Sample Collection stabilize Immediate Stabilization (Liquid N2 or RNAlater®) start->stabilize lyse Homogenization & Lysis (Guanidinium-based buffer) stabilize->lyse extract RNA Extraction (Phenol-Chloroform) lyse->extract precipitate RNA Precipitation (Isopropanol) extract->precipitate wash Wash RNA Pellet (75% Ethanol) precipitate->wash resuspend Resuspend & Quantify RNA wash->resuspend digest Enzymatic Digestion (Nuclease P1 + BAP) resuspend->digest cleanup Sample Clean-up (Centrifugation) digest->cleanup analyze LC-MS/MS Analysis cleanup->analyze

Caption: Recommended workflow for this compound sample preparation.

troubleshooting_logic start Low this compound Signal? check_rna_quality Check RNA Integrity (e.g., Bioanalyzer) start->check_rna_quality degraded RNA is Degraded check_rna_quality->degraded Yes intact RNA is Intact check_rna_quality->intact No improve_stabilization Improve initial sample stabilization and use RNase inhibitors degraded->improve_stabilization check_digestion Review Digestion Protocol (Enzyme activity, incubation time) intact->check_digestion check_extraction Review Extraction Protocol (pH, temperature, potential loss) intact->check_extraction

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: 1-Methylinosine (m1I) Antibody-Based Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Methylinosine (m1I) antibody-based detection methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m1I) and where is it typically found?

A1: this compound (m1I) is a post-transcriptional modification of the nucleoside inosine. It is most commonly found in transfer RNA (tRNA), particularly at position 37 in the anticodon loop of eukaryotic tRNAAla and at position 57 in the T-loop of some archaeal tRNAs.[1][2] The presence of m1I is crucial for the proper structure and function of tRNA, impacting tRNA stability and translational fidelity.[3][4]

Q2: Which antibodies are available for m1I detection and have they been validated?

A2: Several commercial antibodies are available for the detection of m1I. Validation data, such as dot blots demonstrating specificity, is often provided by the manufacturer. For example, Diagenode offers a polyclonal antibody raised against m1I conjugated to BSA and provides dot blot data showing high specificity for oligonucleotides containing m1I.[5] It is crucial to review this data and perform in-house validation for your specific application.

Q3: What are the most common applications for m1I antibodies?

A3: this compound antibodies are primarily used in techniques to study the location and abundance of this RNA modification. Key applications include:

  • MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing): To map m1I sites across the transcriptome.

  • Dot Blot: A straightforward method for semi-quantitatively detecting the overall level of m1I in an RNA sample.[6][7][8]

  • Immuno-northern Blotting: To detect m1I within specific RNA molecules separated by gel electrophoresis.

Q4: What are the key considerations before starting an m1I antibody-based experiment?

A4: Before beginning your experiment, it is essential to:

  • Validate your antibody: Confirm the specificity of your chosen m1I antibody for your intended application.

  • Optimize antibody concentration: Titrate the antibody to find the optimal concentration that provides a high signal-to-noise ratio.

  • Ensure RNA quality: Use high-quality, intact RNA to avoid false-negative results.

  • Include proper controls: Always include positive and negative controls in your experiments.

Troubleshooting Guides

High Background in MeRIP-Seq and Dot Blot

High background can obscure true signals and lead to false-positive results. Here are common causes and solutions:

Potential Cause Troubleshooting Steps
Non-specific antibody binding - Use a high-quality, affinity-purified m1I antibody. - Perform a pre-clearing step by incubating the cell lysate with protein A/G beads before adding the m1I antibody.[9] - Include an isotype control (e.g., normal Rabbit IgG) to assess non-specific binding.
Suboptimal antibody concentration - Perform an antibody titration to determine the lowest concentration that gives a robust signal with low background.
Insufficient washing - Increase the number and/or duration of wash steps after antibody incubation. - Consider increasing the stringency of the wash buffers (e.g., by increasing the salt or detergent concentration).[10]
Contaminated reagents - Prepare fresh buffers, especially lysis and wash buffers.[9]
Lot-to-lot antibody variability - If using a new lot of antibody, perform a side-by-side comparison with the previous lot to ensure consistent performance.[9][11][12][13][14]
Low or No Signal in m1I Detection

A weak or absent signal can be due to several factors, from experimental technique to the biological sample itself.

Potential Cause Troubleshooting Steps
Low abundance of m1I - Increase the amount of starting RNA material. For MeRIP-Seq, starting with a sufficient amount of total RNA is crucial.[15][16] - Use a positive control known to contain m1I (e.g., total tRNA from a relevant species).
Inefficient immunoprecipitation - Ensure optimal antibody concentration through titration. - Check the integrity and binding capacity of the protein A/G beads. - Optimize the incubation time and temperature for antibody-RNA binding.
Poor antibody performance - Verify the antibody's activity with a positive control. - If using a new antibody, validate its specificity and sensitivity for your application.
RNA degradation - Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Use only high-quality RNA (RIN > 7).
Excessive washing - While important for reducing background, overly stringent or prolonged washing can elute the target RNA. Optimize wash conditions.

Experimental Protocols

This compound (m1I) RNA Dot Blot Protocol

This protocol is adapted from general RNA dot blot procedures and should be optimized for your specific m1I antibody.[6][7][8]

  • RNA Sample Preparation:

    • Isolate total RNA from your samples. Ensure high quality and purity.

    • Prepare serial dilutions of your RNA samples in RNase-free water. Recommended starting concentrations are 2 µg/µL, 1 µg/µL, 0.5 µg/µL, and 0.25 µg/µL.

    • Include a positive control (e.g., in vitro transcribed RNA containing m1I or total tRNA) and a negative control (e.g., an unmodified RNA transcript).

  • Membrane Spotting:

    • Cut a piece of nitrocellulose or nylon membrane to the desired size. Handle the membrane with forceps.

    • Gently spot 1-2 µL of each RNA dilution onto the dry membrane. Allow the spots to air dry completely.

    • UV-crosslink the RNA to the membrane according to the manufacturer's instructions for your crosslinker.

  • Blocking:

    • Place the membrane in a clean container and add a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the m1I primary antibody in the blocking buffer to the optimized concentration (start with the manufacturer's recommendation, e.g., 1:1000 to 1:5000).

    • Remove the blocking buffer and add the primary antibody solution to the membrane.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions.

    • Add the secondary antibody solution to the membrane.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes and Detection:

    • Remove the secondary antibody solution.

    • Wash the membrane four times for 10 minutes each with TBST.

    • Incubate the membrane with an ECL substrate according to the manufacturer's protocol.

    • Image the blot using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

tRNA Maturation and the Role of this compound

The formation of this compound is a key step in the maturation of certain tRNAs, ensuring their structural integrity and translational fidelity. This process is catalyzed by specific tRNA methyltransferases.

tRNA_Maturation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre-tRNA Pre-tRNA Processing Processing Pre-tRNA->Processing 5' & 3' end processing Splicing Splicing Processing->Splicing Intron removal Modification_Enzymes tRNA Modification Enzymes Splicing->Modification_Enzymes Mature_tRNA_nuc Mature tRNA Modification_Enzymes->Mature_tRNA_nuc e.g., m1I formation by tRNA methyltransferase Export Export Mature_tRNA_cyt Mature tRNA Export->Mature_tRNA_cyt Export to Cytoplasm Mature_tRNA_nuc->Export Aminoacylation Aminoacylation Mature_tRNA_cyt->Aminoacylation Aminoacyl-tRNA synthetase Ribosome Ribosome Aminoacylation->Ribosome Translation Protein Synthesis Ribosome->Translation

Figure 1. The tRNA maturation pathway, highlighting the role of modifications like m1I.
MeRIP-Seq Experimental Workflow

The MeRIP-Seq workflow allows for the transcriptome-wide identification of m1I sites.

MeRIP_Seq_Workflow Total_RNA 1. Total RNA Isolation Fragmentation 2. RNA Fragmentation Total_RNA->Fragmentation IP 3. Immunoprecipitation with m1I Antibody Fragmentation->IP Input Input Control (no antibody) Fragmentation->Input Washing 4. Washing IP->Washing Library_Prep 6. Library Preparation Input->Library_Prep Elution 5. RNA Elution Washing->Elution Elution->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis (Peak Calling) Sequencing->Data_Analysis

Figure 2. A simplified workflow for MeRIP-Seq experiments targeting m1I.
Logical Troubleshooting Flow for Low Signal

This diagram outlines a step-by-step process for troubleshooting low signal issues in m1I detection experiments.

Troubleshooting_Low_Signal Start Low or No Signal Detected Check_RNA Check RNA Integrity and Quantity Start->Check_RNA RNA_OK Check_RNA->RNA_OK Yes RNA_Not_OK Check_RNA->RNA_Not_OK No Check_Antibody Validate Antibody with Positive Control RNA_OK->Check_Antibody Reisolate_RNA Re-isolate RNA RNA_Not_OK->Reisolate_RNA Antibody_OK Check_Antibody->Antibody_OK Yes Antibody_Not_OK Check_Antibody->Antibody_Not_OK No Optimize_IP Optimize IP/Blotting Conditions Antibody_OK->Optimize_IP New_Antibody Use New Antibody Lot or Different Antibody Antibody_Not_OK->New_Antibody Conditions_OK Signal Improved Optimize_IP->Conditions_OK Yes Conditions_Not_OK Optimize_IP->Conditions_Not_OK No Consult_Support Consult Technical Support Conditions_Not_OK->Consult_Support

References

Technical Support Center: Optimizing 1-Methylinosine Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and detailed protocols to improve the chromatographic resolution of 1-Methylinosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound peak exhibiting significant tailing or asymmetry?

A: Peak tailing is the most common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[1][2][3] The primary cause is secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the stationary phase surface.[1][2][4] This results in a mixed-mode retention mechanism, where some analyte molecules are retained longer, leading to a "tail." Other causes can include column degradation, using a mobile phase pH close to the analyte's pKa, or column overload.[4][5]

Q2: How can I effectively reduce peak tailing and improve the shape of my this compound peak?

A: To minimize tailing, you must minimize the secondary silanol interactions. The most effective strategies include:

  • Lowering Mobile Phase pH: Operating at a low pH (e.g., 2.5 - 3.5) ensures that the majority of surface silanol groups are protonated (Si-OH) and neutral, which prevents ionic interaction with the positively charged this compound molecule.[2][4]

  • Using High-Purity, End-Capped Columns: Modern "Type B" silica columns are manufactured to have fewer accessible silanol groups and are often "end-capped" to block the remaining ones. This creates a more inert surface, leading to better peak shapes for basic compounds.[4][6]

  • Increasing Buffer Strength: Using a higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and maintain a consistent pH at the column surface, improving peak symmetry.[4][6]

Q3: My this compound peak is co-eluting with other structurally similar nucleosides like inosine or guanosine. How can I improve the resolution between them?

A: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. Since resolution is influenced by efficiency, retention, and selectivity, focusing on selectivity often yields the most significant improvements.[7]

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes. Switching from one to the other (or using a ternary mixture) can alter elution order and improve separation.[7][8]

  • Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of your analytes of interest, which can significantly impact their retention and potentially resolve co-eluting peaks.[9]

  • Try a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different chemistry. A phenyl-hexyl phase can offer alternative π-π interactions, while a polar-embedded phase can provide different selectivity for polar molecules like nucleosides.[7][10]

  • Optimize the Gradient: If using a gradient, make it shallower (i.e., increase the gradient time over the same organic range). A shallower gradient increases the separation between closely eluting peaks.[11]

Q4: The retention time for my this compound peak is unstable and drifting between injections. What are the likely causes and solutions?

A: Retention time drift points to a lack of equilibrium or a change in the system over time.[12]

  • Insufficient Column Equilibration: This is the most common cause. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between gradient runs.[13][14]

  • Mobile Phase Instability: Buffers can precipitate, or volatile components can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily and keep reservoirs covered.[14][15]

  • Temperature Fluctuations: Column temperature affects retention. Using a column oven is crucial for maintaining stable and reproducible retention times.[12][14]

  • Pump Performance: Leaks or faulty check valves in the pump can lead to inconsistent flow rates and, consequently, shifting retention times.[12][16]

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Retention

This table illustrates the typical effect of increasing the organic modifier concentration on the retention factor (k) and retention time (t_R) of this compound in a reversed-phase system.

% Acetonitrile in Mobile PhaseRetention Factor (k) (approx.)Retention Time (t_R) (min) (approx.)Peak Shape Observation
10%8.514.2Good, symmetrical
15%5.29.3Good, symmetrical
20%3.16.2Good, symmetrical
25%1.84.2May approach void volume, risk of co-elution with unretained impurities

Note: Data is illustrative, based on a typical C18 column (150 x 4.6 mm, 5 µm) with a flow rate of 1.0 mL/min and a dead time (t_0) of 1.5 min. The optimal retention factor is generally between 2 and 10.[9]

Table 2: Troubleshooting Summary for Common this compound HPLC Issues

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanols; High mobile phase pH.[1][2]Lower mobile phase pH to 2.5-3.5; Use a high-purity, end-capped column; Increase buffer strength.[2][4]
Poor Resolution Insufficient selectivity; Low column efficiency.[7]Change organic modifier (ACN vs. MeOH); Adjust pH; Try a different column chemistry (e.g., Phenyl-Hexyl); Decrease flow rate or use a longer column.[7][11]
Drifting Retention Times Inadequate column equilibration; Mobile phase changes; Temperature fluctuations.[12][13]Increase equilibration time (>10 column volumes); Prepare fresh mobile phase daily; Use a column oven.[12][14]
Broad Peaks Extra-column volume; Column degradation; Low flow rate.[14]Use shorter, narrower ID tubing; Replace the column; Optimize flow rate.[13]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting for Improved Peak Shape

This protocol helps determine the optimal mobile phase pH to minimize peak tailing for this compound.

  • Prepare Stock Buffers: Prepare 100 mM stock solutions of phosphate buffer at three different pH values: 3.0, 5.0, and 7.0.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): For each pH level, create a 20 mM working solution (e.g., 200 mL of stock buffer diluted to 1 L with HPLC-grade water). Filter through a 0.45 µm filter.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Set Initial HPLC Conditions:

    • Column: High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 40% Mobile Phase B over 15 minutes.

    • Detection: 254 nm.

    • Injection Volume: 10 µL of this compound standard.

  • Equilibrate and Test:

    • Begin with the pH 7.0 mobile phase. Equilibrate the column for at least 20 minutes.

    • Inject the this compound standard and record the chromatogram.

    • Flush the system thoroughly and switch to the pH 5.0 mobile phase. Repeat the equilibration and injection.

    • Flush the system thoroughly and switch to the pH 3.0 mobile phase. Repeat the equilibration and injection.

  • Analyze Results: Compare the peak shape (asymmetry factor) from the three runs. The pH that provides the most symmetrical peak (asymmetry factor closest to 1.0) is optimal for minimizing silanol interactions.

Protocol 2: Column Screening for Enhanced Selectivity

This protocol is used to compare different stationary phases to resolve this compound from co-eluting compounds.

  • Select Columns: Choose 2-3 columns with different stationary phases but similar dimensions. Recommended starting points:

    • Column 1: Standard C18 (for baseline).

    • Column 2: Polar-Embedded C18 (offers different hydrogen bonding capabilities).

    • Column 3: Phenyl-Hexyl (offers alternative π-π interactions).

  • Prepare Mobile Phase: Use the optimal mobile phase composition determined from pH scouting (e.g., 20 mM phosphate buffer pH 3.0 as Mobile Phase A and acetonitrile as Mobile Phase B).

  • Set HPLC Conditions: Use the same gradient, flow rate, and detection parameters for all column tests to ensure a fair comparison.

  • Install and Equilibrate:

    • Install the first column (C18) and equilibrate thoroughly.

    • Inject a mixed standard containing this compound and the known co-eluting compounds.

    • Record the chromatogram.

  • Test Subsequent Columns:

    • Replace the C18 with the second column.

    • Repeat the equilibration and injection steps.

    • Repeat the process for the third column.

  • Evaluate Resolution: For each chromatogram, calculate the resolution between this compound and the critical peak pair. The column providing the highest resolution value (ideally >1.5) is the most suitable for the separation.

Visualizations

G start_node Poor this compound Resolution decision_node decision_node start_node->decision_node Assess Peak Shape process_node process_node d_selectivity Modify Mobile Phase? process_node->d_selectivity Focus on Selectivity (α) decision_node->process_node Symmetrical (Rs < 1.5) p_tailing Peak Tailing Issue decision_node->p_tailing Asymmetrical (Tailing > 1.2) solution_node solution_node s_tailing1 Lower Mobile Phase pH to ~3.0 p_tailing->s_tailing1 Primary Cause: Secondary Silanol Interactions s_tailing2 Use High-Purity End-Capped Column p_tailing->s_tailing2 s_selectivity1 Switch Organic Modifier (ACN <-> MeOH) d_selectivity->s_selectivity1 Yes d_column Change Column? d_selectivity->d_column No s_column Try Phenyl or Polar-Embedded Phase d_column->s_column Yes s_gradient Make Gradient Shallower d_column->s_gradient No

Caption: Troubleshooting workflow for poor resolution of this compound.

G cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 3) condition_node condition_node interaction_node interaction_node result_node result_node high_ph Mobile Phase pH > pKa of Silanols (~4-5) silanol_ionized Silanol Groups are Ionized (Si-O⁻) high_ph->silanol_ionized interaction Strong Ionic Interaction silanol_ionized->interaction analyte_ionized This compound is Ionized (Basic, R-NH⁺) analyte_ionized->interaction tailing Result: Peak Tailing interaction->tailing low_ph Mobile Phase pH < pKa of Silanols silanol_neutral Silanol Groups are Neutral (Si-OH) low_ph->silanol_neutral no_interaction Ionic Interaction Minimized silanol_neutral->no_interaction analyte_ionized2 This compound is Ionized (Basic, R-NH⁺) analyte_ionized2->no_interaction good_shape Result: Symmetrical Peak no_interaction->good_shape

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

References

Technical Support Center: Validation of 1-Methylinosine (m1I) Modification Sites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental validation of 1-methylinosine (m1I) modification sites previously identified by sequencing technologies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to experimentally validate m1I sites identified by high-throughput sequencing?

A1: High-throughput sequencing methods for detecting RNA modifications can sometimes produce false positives.[1] Experimental validation using orthogonal methods is crucial to confirm the presence and location of m1I modifications, ensuring the reliability of sequencing data before proceeding with functional studies. Rigorous validation is a critical prerequisite for generating conclusive and trustworthy data.[2]

Q2: What are the common methods for validating m1I sites?

A2: Common validation methods include antibody-based approaches like dot blot assays and more specific techniques such as site-specific cleavage and ligation-assisted extraction. Emerging technologies utilizing CRISPR-dCas13 systems are also being adapted for the targeted detection of RNA modifications.[3][4][5]

Q3: How can I be sure that the m1I antibody I'm using is specific?

A3: Antibody specificity is a significant concern, as some antibodies may cross-react with other methylated nucleosides or structurally similar molecules.[6] It is essential to perform rigorous validation of the antibody's performance. This can be achieved by including synthetic RNA oligonucleotides with and without the m1I modification as positive and negative controls in your experiments, such as a dot blot.[2]

Q4: Can dot blot assays provide quantitative information about m1I levels?

A4: Dot blot assays are considered a semi-quantitative method.[4] By spotting serial dilutions of your RNA sample alongside a standard curve of synthetic m1I-containing RNA of known concentrations, you can estimate the relative abundance of m1I in your sample.[7] However, it does not provide information on the modification's stoichiometry at a specific site.

Q5: What are the limitations of antibody-based detection methods for m1I?

A5: The primary limitations are potential low affinity or specificity of the antibody.[2] The abundance of many mRNA modifications is low, which can make it difficult to distinguish a true signal from background noise.[1] Furthermore, antibodies may not differentiate m1I from other similar modifications, leading to potential overestimation or false positives.[6]

Q6: Are there any validation methods that do not rely on antibodies?

A6: Yes, methods based on enzymatic activity or specific chemical reactions can be used. One such approach involves site-specific cleavage of the RNA flanking the putative m1I site, followed by analysis of the resulting fragments. Direct RNA sequencing technologies, like Nanopore, can also detect modifications by measuring perturbations in the ionic current as the RNA molecule passes through the pore, offering an antibody-free validation route.[8][9]

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
No or Weak Signal in Dot Blot 1. Low abundance of m1I in the sample. 2. Inefficient antibody binding. 3. Insufficient amount of RNA spotted on the membrane. 4. Primary or secondary antibody concentration is too low.1. Enrich for the RNA of interest (e.g., poly(A) selection for mRNA). 2. Ensure the antibody is validated for the technique. Optimize incubation time and temperature. 3. Increase the amount of RNA per dot (recommended range is 0.2–2 μg).[10] 4. Perform a titration experiment to determine the optimal antibody concentrations.[7]
High Background in Dot Blot 1. Insufficient blocking of the membrane. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing steps. 4. Non-specific binding of the antibody.1. Increase blocking time to at least 1 hour and ensure the blocking agent is fully dissolved.[11] 2. Reduce the antibody concentration. 3. Increase the number and duration of wash steps.[12] 4. Include a negative control (RNA known to not contain m1I). Ensure the antibody has been validated for specificity.
Inconsistent Results Between Replicates 1. Uneven spotting of RNA onto the membrane. 2. Variability in sample preparation. 3. Membrane dried out during incubation steps.1. Ensure the pipette is calibrated and apply the sample slowly to the membrane.[13] 2. Standardize the RNA extraction and quantification protocol. 3. Ensure the membrane remains fully submerged in buffer during all incubation and wash steps.[12]
Sequencing Data Shows a Clear Peak, but Validation Fails 1. The sequencing result is a false positive or an artifact. 2. The validation method is not sensitive enough. 3. The m1I modification is present at a very low stoichiometry. 4. The antibody used for validation cross-reacts with another modification that is not present at that specific site.1. This is why validation is critical. Trust the orthogonal validation result if performed correctly with proper controls. 2. Try a more sensitive detection method or increase the amount of input material. 3. Consider a more quantitative method if low stoichiometry is suspected. 4. Test antibody specificity with a range of synthetic modified oligonucleotides.[2]

Experimental Protocols & Methodologies

Dot Blot Assay for m1I Detection

This protocol provides a semi-quantitative method to detect the presence of m1I in total RNA or enriched RNA fractions.

Materials:

  • Nitrocellulose or nylon membrane[10]

  • Total RNA or poly(A)-selected RNA samples

  • Synthetic RNA oligonucleotides (one with m1I as a positive control, one without as a negative control)

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[13]

  • Anti-m1I primary antibody

  • HRP-conjugated secondary antibody

  • TBST buffer (Tris-Buffered Saline with Tween-20)

  • ECL (Enhanced Chemiluminescence) substrate[12]

  • Imaging system

Procedure:

  • Sample Preparation: Prepare serial dilutions of your RNA samples and the synthetic controls. A typical concentration range is 0.05-2 µg/µL.[10]

  • Membrane Spotting: Carefully spot 1-2 µL of each RNA dilution directly onto the nitrocellulose membrane. Mark the positions clearly with a pencil. Allow the spots to air dry completely.[13]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature on a shaker. This step prevents non-specific antibody binding.[11][13]

  • Primary Antibody Incubation: Discard the blocking buffer. Incubate the membrane with the primary anti-m1I antibody (diluted in blocking buffer at its optimal concentration) for 1-2 hours at room temperature.[7]

  • Washing: Wash the membrane three times with TBST for 10 minutes each on a shaker to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.

  • Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions. Immediately capture the chemiluminescent signal using an imaging system.[12] The signal intensity of the sample spots can be compared to the controls to semi-quantify the m1I levels.

Site-Specific RNA Cleavage and Ligation

This method provides single-nucleotide resolution validation but is more technically demanding. The principle involves cleaving the RNA molecule precisely at the nucleotide adjacent to the suspected m1I site. The presence of the modification can interfere with or alter the cleavage/ligation efficiency, which can be detected by analyzing the product size on a gel.

General Workflow:

  • Design and Synthesize Probes: Create a DNA or RNA probe that hybridizes to the target RNA sequence immediately adjacent to the putative m1I site.

  • Hybridization: Anneal the probe to the target RNA sample.

  • Enzymatic Cleavage: Use an enzyme (like RNase H for DNA-RNA hybrids or a specific ribozyme) that will cleave the RNA at the desired location.[5]

  • Ligation (Optional): Ligate a labeled adapter to the newly generated RNA terminus.

  • Analysis: Analyze the resulting RNA fragments by gel electrophoresis. A change in the cleavage pattern or ligation efficiency compared to an in vitro-transcribed unmodified control indicates the presence of a modification at the target site.

CRISPR-dCas13 Based Validation

This cutting-edge technique uses a catalytically "dead" Cas13 (dCas13) protein, which can be guided to a specific RNA sequence without cleaving it.[14] By fusing dCas13 to an effector domain (e.g., an antibody fragment or an enzyme), it can be used to validate the presence of a modification.

General Workflow:

  • gRNA Design: Design a guide RNA (gRNA) that targets the dCas13 protein to the specific RNA sequence containing the putative m1I site.

  • System Delivery: Co-express the dCas13-effector fusion protein and the specific gRNA in cells.

  • Target Binding: The dCas13/gRNA complex binds to the target RNA.

  • Detection/Readout: The effector domain then generates a signal. For example, if the effector is an anti-m1I antibody fragment fused to a fluorescent protein, a signal would confirm the presence of m1I at the targeted location.

  • Analysis: The signal can be detected via microscopy for localization or other molecular assays for confirmation.

Visualizations

Validation_Workflow cluster_seq Sequencing & Identification cluster_val Experimental Validation cluster_con Confirmation Seq High-Throughput Sequencing (e.g., m1I-seq) Ident Bioinformatic Identification of Putative m1I Sites Seq->Ident Data Analysis AB_based Antibody-Based Methods (e.g., Dot Blot) Ident->AB_based Orthogonal Validation Enzyme Enzymatic/Chemical Methods (e.g., Site-Specific Cleavage) Ident->Enzyme Orthogonal Validation CRISPR CRISPR-dCas13 Based Targeting Ident->CRISPR Orthogonal Validation Confirm Validated m1I Site AB_based->Confirm Enzyme->Confirm CRISPR->Confirm

Caption: General workflow for the validation of m1I sites.

Troubleshooting_Workflow Start Validation Experiment Fails CheckControls Were Positive & Negative Controls Included? Start->CheckControls CheckSignal What was the issue? CheckControls->CheckSignal Yes Sol_Controls Repeat Experiment with Proper Controls CheckControls->Sol_Controls No NoSignal No/Weak Signal CheckSignal->NoSignal Signal HighBg High Background CheckSignal->HighBg Background Inconsistent Inconsistent Results CheckSignal->Inconsistent Consistency Sol_NoSignal Optimize Antibody Conc. Increase RNA Amount Check Antibody Validity NoSignal->Sol_NoSignal Sol_HighBg Optimize Blocking Decrease Antibody Conc. Increase Washes HighBg->Sol_HighBg Sol_Inconsistent Standardize Protocol Check Pipetting/Spotting Inconsistent->Sol_Inconsistent

Caption: Troubleshooting workflow for failed m1I validation experiments.

Logical_Relationships cluster_antibody Antibody-Dependent cluster_independent Antibody-Independent Validation m1I Validation Methods DotBlot Dot Blot (Semi-Quantitative, Global) Validation->DotBlot m1I_CLIP m1I-CLIP/MeRIP (Transcriptome-wide) Validation->m1I_CLIP Enzymatic Site-Specific Cleavage (Site-Specific, Low-Throughput) Validation->Enzymatic DirectSeq Direct RNA Sequencing (Site-Specific, High-Throughput) Validation->DirectSeq

Caption: Logical relationships between different m1I validation methods.

References

Technical Support Center: 1-Methylinosine in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylinosine (m1I)-modified therapeutic oligonucleotides. The focus is on understanding and minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with this compound (m1I)-containing therapeutic oligonucleotides?

A1: The primary off-target effects associated with this compound (m1I)-containing oligonucleotides can be broadly categorized into two types:

  • Hybridization-dependent off-target effects: These occur when the oligonucleotide binds to unintended RNA sequences with partial complementarity, leading to the modulation of non-target gene expression. This can result in unintended cleavage of other mRNAs or inhibition of their translation.

  • Hybridization-independent off-target effects (Innate Immune Activation): Therapeutic oligonucleotides, including those with m1I modifications, can be recognized by pattern recognition receptors (PRRs) of the innate immune system, leading to an inflammatory response. Evidence suggests that inosine, a related nucleoside, can potentiate the activation of Toll-like receptors 7 and 8 (TLR7/8), which are sensors of single-stranded RNA.[1][2] This can trigger the release of pro-inflammatory cytokines and type I interferons.

Q2: How does this compound (m1I) potentially trigger an innate immune response?

A2: The innate immune system has evolved to detect foreign nucleic acids as a sign of viral or bacterial infection.[3] Single-stranded RNA molecules can be recognized by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8. The presence of modified nucleosides can alter the way an oligonucleotide interacts with these receptors. While direct data for m1I is limited, studies on the closely related molecule inosine have shown that its incorporation into single-stranded RNA can enhance the activation of TLR7 and TLR8 in a sequence-dependent manner.[1][2] This suggests that m1I within a therapeutic oligonucleotide could be recognized as a pathogen-associated molecular pattern (PAMP), leading to the activation of downstream signaling pathways and the production of inflammatory mediators.

Q3: What are the advantages of using this compound (m1I) despite its potential for off-target effects?

A3: While specific data is still emerging, the inclusion of modified nucleosides like this compound in therapeutic oligonucleotides is generally intended to confer desirable properties such as:

  • Increased Nuclease Resistance: Modifications to the nucleoside can protect the oligonucleotide from degradation by cellular nucleases, thereby increasing its stability and duration of action.

  • Enhanced Binding Affinity: Certain modifications can improve the binding affinity of the oligonucleotide to its target RNA, potentially increasing its potency.

  • Modulation of Immunogenicity: While some modifications can trigger an immune response, others are used to dampen it. The specific impact of m1I on the overall immunogenic profile of an oligonucleotide is an active area of research. For example, N1-methylpseudouridine is a modification used in mRNA vaccines to reduce immunogenicity and enhance protein expression.[4]

Q4: Are there alternative modifications to this compound (m1I) that have a lower risk of off-target effects?

A4: Yes, several other chemical modifications are commonly used to reduce the off-target effects of therapeutic oligonucleotides:

  • 2'-O-Methyl (2'-O-Me) and 2'-O-Methoxyethyl (2'-MOE): These modifications are known to reduce the immunostimulatory potential of oligonucleotides.[5] A fully 2'-O-Me modified oligo often serves as a negative control in immune activation assays due to its low immunogenicity.[3]

  • Locked Nucleic Acid (LNA): LNAs can increase binding affinity and specificity, which can help to reduce hybridization-dependent off-target effects. However, high-affinity LNAs have also been associated with hepatotoxicity.[5]

  • Pseudouridine (Ψ) and N1-Methylpseudouridine (m1Ψ): These modifications are well-known for their ability to reduce the activation of innate immune sensors and are widely used in mRNA therapeutics.[4][6][7]

The optimal modification strategy depends on the specific application, the oligonucleotide sequence, and the target tissue.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound (m1I)-containing therapeutic oligonucleotides.

Observed Problem Potential Cause Recommended Troubleshooting Steps
High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or Type I Interferons (e.g., IFN-α) in cell culture supernatant or in vivo. Innate immune activation via TLR7/8. The m1I-containing oligonucleotide may be recognized by TLR7 and/or TLR8, leading to an inflammatory response.1. Control Experiments: Include a non-immunostimulatory control oligonucleotide (e.g., a fully 2'-O-methylated sequence) to confirm that the observed effect is specific to your m1I-oligo.[3] 2. Dose-Response Analysis: Perform a dose-response experiment to determine if the immune activation is concentration-dependent. 3. TLR Antagonism: Use known inhibitors of TLR7 and TLR8 signaling in your in vitro assays to confirm the involvement of these receptors. 4. Sequence Optimization: Certain sequence motifs (e.g., GU-rich sequences) are known to be more immunostimulatory. If possible, redesign the oligonucleotide to avoid such motifs. 5. Alternative Modifications: Consider synthesizing the oligonucleotide with alternative modifications known to reduce immunogenicity, such as 2'-O-Me or pseudouridine, for comparison.
Unexpected changes in the expression of non-target genes in RNA-seq or microarray analysis. Hybridization-dependent off-target effects. The m1I-containing oligonucleotide may be binding to and affecting the expression of unintended mRNA transcripts.1. In Silico Analysis: Use bioinformatics tools to predict potential off-target binding sites for your oligonucleotide sequence in the relevant transcriptome.[8][9] 2. Validate Off-Targets: Confirm the predicted off-target effects by RT-qPCR for a subset of the most likely candidates. 3. Modify the Oligonucleotide Sequence: If critical off-targets are identified, redesign the oligonucleotide to minimize complementarity to these unintended sequences. 4. Chemical Modification Strategy: The choice of chemical modification can influence hybridization specificity. Consider testing different modification patterns.[10]
Low on-target efficacy of the m1I-containing oligonucleotide. Altered Hybridization Properties: The m1I modification may negatively impact the binding of the oligonucleotide to its intended target sequence.1. Melting Temperature (Tm) Analysis: Perform a melting temperature analysis to compare the binding affinity of the m1I-modified oligonucleotide to its target with that of an unmodified or alternatively modified version. 2. In Vitro Cleavage Assay (for RNase H-dependent oligos): If your oligonucleotide is designed to recruit RNase H, perform an in vitro cleavage assay to assess its activity. 3. Optimize Delivery: Ensure that the oligonucleotide is being efficiently delivered to the target cells or tissue.
High cytotoxicity or cell death observed in vitro. Combination of immune activation and/or off-target effects. The observed toxicity could be a downstream consequence of a strong inflammatory response or the silencing of essential genes.1. Assess Apoptosis/Necrosis: Use assays such as Annexin V/PI staining to determine the mechanism of cell death. 2. Cytokine Profiling: Quantify a broad panel of cytokines to understand the nature of the immune response. 3. Correlate with Off-Target Data: Analyze whether the expression of genes involved in cell survival or apoptosis is altered in your transcriptomics data.

Experimental Protocols

Protocol 1: Assessment of Innate Immune Activation by m1I-Oligonucleotides in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes how to assess the potential of m1I-containing oligonucleotides to induce cytokine production in human PBMCs, a key in vitro model for studying innate immune responses.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Human peripheral blood from healthy donors

  • m1I-containing oligonucleotide and control oligonucleotides (e.g., unmodified, 2'-O-Me modified)

  • Lipofectamine 2000 or a similar transfection reagent suitable for oligonucleotides

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IFN-α

  • Centrifuge

  • CO2 incubator

Procedure:

  • Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 5 x 10^5 cells/well.

  • Oligonucleotide Transfection:

    • Prepare complexes of your m1I-oligonucleotide and control oligonucleotides with a suitable transfection reagent in serum-free medium, following the manufacturer's protocol. A typical starting concentration for the oligonucleotide is 1 µM.

    • Add the oligonucleotide complexes to the wells containing the PBMCs. Include a "mock" transfection control (transfection reagent only) and an untreated cell control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α and IFN-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokines induced by the m1I-containing oligonucleotide to those induced by the control oligonucleotides and the mock control. A significant increase in cytokine levels compared to the non-immunostimulatory control suggests activation of the innate immune system.

Protocol 2: Quantification of Off-Target Gene Expression using RT-qPCR

This protocol outlines the steps to validate potential hybridization-dependent off-target effects identified through in silico analysis or transcriptomics.

Materials:

  • Cultured cells relevant to the therapeutic application

  • m1I-containing oligonucleotide and a scrambled or mismatch control oligonucleotide

  • Transfection reagent

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene, predicted off-target genes, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Transfection:

    • Seed the cells in a suitable culture plate and allow them to adhere.

    • Transfect the cells with the m1I-containing oligonucleotide or the control oligonucleotide using an appropriate transfection reagent. Include an untransfected control.

  • Incubation: Incubate the cells for a period sufficient to observe changes in gene expression (typically 24-48 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions for the target gene, the predicted off-target genes, and the housekeeping gene using a qPCR master mix and specific primers.

    • Run the qPCR reactions on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target and off-target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated or untransfected cells.

    • A significant downregulation or upregulation of a predicted off-target gene in cells treated with the m1I-oligonucleotide compared to the control provides evidence of a hybridization-dependent off-target effect.

Visualizations

Innate_Immune_Activation_by_m1I_Oligo cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus m1I_oligo m1I-Oligonucleotide TLR7_8 TLR7 / TLR8 m1I_oligo->TLR7_8 Recognition MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway IRF_pathway IRF Pathway TRAF6->IRF_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines Transcription Type_I_Interferons Type I Interferons (IFN-α/β) IRF_pathway->Type_I_Interferons Transcription

Caption: Signaling pathway for innate immune activation by m1I-oligonucleotides via TLR7/8.

Troubleshooting_Workflow Start High Off-Target Effects Observed Immune_or_Hybridization Immune Activation or Hybridization-Dependent? Start->Immune_or_Hybridization Immune_Activation Innate Immune Activation Immune_or_Hybridization->Immune_Activation Yes Hybridization_Off_Target Hybridization-Dependent Off-Target Immune_or_Hybridization->Hybridization_Off_Target No Assess_Cytokines Assess Cytokine Profile (ELISA/Multiplex) Immune_Activation->Assess_Cytokines In_Silico_Analysis In Silico Off-Target Prediction Hybridization_Off_Target->In_Silico_Analysis TLR_Inhibition TLR7/8 Inhibition Assay Assess_Cytokines->TLR_Inhibition Sequence_Modification Modify Sequence/ Chemistry TLR_Inhibition->Sequence_Modification End Minimized Off-Target Effects Sequence_Modification->End Validate_qPCR Validate with RT-qPCR In_Silico_Analysis->Validate_qPCR Redesign_Oligo Redesign Oligonucleotide Validate_qPCR->Redesign_Oligo Redesign_Oligo->End

Caption: Troubleshooting workflow for minimizing off-target effects of m1I-oligonucleotides.

References

Validation & Comparative

comparing the function of 1-Methylinosine and inosine in tRNA

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of 1-Methylinosine and Inosine Function in tRNA

For researchers, scientists, and drug development professionals, understanding the nuanced roles of modified nucleosides in transfer RNA (tRNA) is critical for deciphering the intricacies of protein synthesis and developing novel therapeutic strategies. This guide provides an objective comparison of the functions of two important modified nucleosides, this compound (m1I) and Inosine (I), in tRNA. The comparison is supported by a summary of quantitative data, detailed experimental protocols for functional analysis, and logical diagrams to illustrate their impact on translation.

Introduction to Inosine and this compound in tRNA

Post-transcriptional modifications of tRNA are essential for its proper folding, stability, and function in translation. Inosine (I) and this compound (m1I) are two such modifications derived from adenosine. Inosine is formed by the deamination of adenosine, a reaction catalyzed by adenosine deaminases.[1] this compound is typically formed by the methylation of inosine.[1][2]

Inosine is most famously found at the first position of the anticodon (position 34), the "wobble" position, where it plays a crucial role in expanding the decoding capacity of tRNA.[1] this compound has been identified at other positions, notably at position 37, 3' adjacent to the anticodon, and at position 57 in the TΨC loop, where it contributes to the structural integrity of the tRNA and the fidelity of translation.[1][3] While both are derived from adenosine, their distinct chemical structures and locations within the tRNA molecule lead to different functional consequences.

Functional Comparison: this compound vs. Inosine

The primary functional distinction between this compound and inosine in tRNA lies in their impact on codon recognition and tRNA structure.

Inosine (I) at the Wobble Position (34):

Inosine at the wobble position is a cornerstone of Francis Crick's wobble hypothesis. Its unique base-pairing properties allow it to pair with three of the four standard bases: uracil (U), cytosine (C), and adenine (A). This expanded pairing capacity means that a single tRNA containing inosine at the wobble position can recognize multiple codons, thereby reducing the total number of tRNAs required to read all 61 sense codons.

This compound (m1I) at Positions 37 and 57:

The addition of a methyl group to the N1 position of the hypoxanthine base in inosine creates this compound. This methylation prevents the Watson-Crick face of the base from participating in standard hydrogen bonding.

  • At position 37 , adjacent to the anticodon, m1I is thought to act as a "hypermodified" purine that helps to prevent frameshifting during translation by ensuring proper codon-anticodon interaction and stabilizing the anticodon loop structure.

  • At position 57 , within the TΨC loop, m1I contributes to the overall structural stability of the tRNA molecule. The TΨC loop is crucial for the correct L-shaped tertiary structure of tRNA, which is essential for its interaction with the ribosome and aminoacyl-tRNA synthetases. The presence of m1A58 (a precursor to m1I in some cases) has been shown to increase the melting temperature of tRNAs, indicating a stabilizing effect.[4]

Quantitative Data Summary

Direct quantitative comparisons of m1I and I in the same tRNA position are scarce in the literature. The following table summarizes quantitative data related to the individual functions of these modifications in their native contexts.

ParameterInosine (I) at position 34This compound (m1I) at position 57/37Experimental Method
Codon Recognition Pairs with U, C, and APrevents standard base pairingIn vitro translation assays, Ribosome binding assays
tRNA Thermal Stability (Melting Temperature, Tm) Not primarily associated with significant Tm increaseContributes to increased Tm (e.g., as part of overall modifications)UV melting studies
Translational Fidelity Expands decoding, can lead to misreading if not properly regulatedPrevents frameshiftingIn vitro translation fidelity assays
Aminoacylation Efficiency Generally well-tolerated by aminoacyl-tRNA synthetasesCan be a positive determinant for synthetase recognitionAminoacylation assays

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the functional roles of inosine and this compound and a typical experimental workflow for their study.

tRNA_Modification_Function cluster_inosine Inosine (I) at Wobble Position (34) cluster_m1I This compound (m1I) I34 tRNA with Inosine at position 34 Wobble Wobble Pairing (I-U, I-C, I-A) I34->Wobble enables Decoding Expanded Codon Recognition Wobble->Decoding leads to Translation Efficient & Accurate Translation Decoding->Translation m1I37 m1I at position 37 Fidelity Prevents Frameshifting m1I37->Fidelity m1I57 m1I at position 57 Stability Enhances tRNA Structural Stability m1I57->Stability Fidelity->Translation Stability->Translation Experimental_Workflow start Start: Hypothesis on m1I/I function tRNA_prep In vitro transcription of tRNA (with or without modification) start->tRNA_prep aminoacylation Aminoacylation Assay tRNA_prep->aminoacylation translation In vitro Translation Assay tRNA_prep->translation binding Ribosome Filter Binding Assay tRNA_prep->binding stability tRNA Melting Temperature (Tm) Analysis tRNA_prep->stability analysis Data Analysis and Comparison aminoacylation->analysis translation->analysis binding->analysis stability->analysis conclusion Conclusion on Functional Differences analysis->conclusion

References

The Unsung Hero of Protein Synthesis: 1-Methylinosine's Critical Role in Translational Fidelity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental evidence validating 1-methylinosine's function in ensuring accurate protein synthesis, compared with other tRNA modifications.

In the intricate cellular machinery of protein synthesis, accuracy is paramount. The precise translation of the genetic code into functional proteins is essential for all life processes. Transfer RNAs (tRNAs) are the linchpin of this process, acting as adaptors that recognize codons on messenger RNA (mRNA) and deliver the corresponding amino acids. The fidelity of this process is not solely dependent on the canonical base pairing between the mRNA codon and the tRNA anticodon. A complex landscape of post-transcriptional modifications on tRNA molecules plays a crucial, yet often overlooked, role in maintaining translational accuracy. Among these, this compound (m1I), a modification found at position 37 in the anticodon loop of eukaryotic alanine tRNA (tRNAAla), has emerged as a key player in preventing translational errors. This guide provides a comparative analysis of m1I's role in translation fidelity, supported by experimental data and detailed methodologies.

The Impact of this compound on Translational Accuracy: A Comparative Overview

The modification of nucleosides in the anticodon loop of tRNA molecules significantly influences their decoding properties. The presence of m1I at position 37 of tRNAAla, which is 3' adjacent to the anticodon, is crucial for stabilizing the codon-anticodon interaction and preventing reading frame errors.

While direct quantitative data for the effect of the presence versus absence of m1I on missense, nonsense, and frameshift error rates for tRNAAla is not extensively available in publicly accessible literature, the functional importance of modifications at this position is well-established for other tRNAs. For instance, the closely related modification 1-methylguanosine (m1G) at the same position in tRNAPro and tRNAArg has been shown to be critical for preventing +1 frameshifting. In mutants of Salmonella typhimurium lacking the enzyme responsible for m1G synthesis (trmD), a significant increase in frameshift errors is observed, particularly at codons with successive identical bases. This highlights the general principle that modifications at position 37 are vital for maintaining the reading frame.

The synthesis of this compound is a multi-step enzymatic process. It begins with the deamination of adenosine to inosine by an adenosine deaminase, followed by the methylation of inosine by a specific methyltransferase. The significance of this pathway is underscored by studies in Arabidopsis thaliana, where the enzyme responsible for the initial deamination step (Tad1) is crucial for plant viability under environmental stress, suggesting that this tRNA modification pathway is essential for maintaining translational fidelity during challenging conditions.

Quantitative Analysis of Translational Errors

To quantify the impact of tRNA modifications on translational fidelity, researchers employ various experimental assays. These assays are designed to detect and measure the frequency of different types of translational errors:

  • Missense Errors: The incorporation of an incorrect amino acid at a sense codon.

  • Nonsense Suppression: The misreading of a stop codon as a sense codon, leading to the continuation of translation.

  • Frameshift Errors: The shifting of the reading frame by one or more nucleotides, resulting in a completely different protein sequence downstream of the shift.

Dual-luciferase reporter assays are a common and sensitive method for quantifying these errors. In this system, a reporter gene (e.g., firefly luciferase) is engineered to contain a specific codon that is prone to misreading. The activity of the full-length, functional luciferase is then measured and compared to the activity of a wild-type control reporter to calculate the error frequency.

While specific data for m1I is limited, the table below illustrates the conceptual framework for how such data would be presented, drawing on findings from studies on other tRNA modifications at position 37.

tRNA ModificationType of Error MeasuredReporter SystemOrganismFold Change in Error Rate (Modified vs. Unmodified)Reference
Hypothetical m1I in tRNAAla FrameshiftDual-LuciferaseSaccharomyces cerevisiaeExpected DecreaseFictional Study
Hypothetical m1I in tRNAAla MissenseMass SpectrometryHuman cellsExpected DecreaseFictional Study
1-methylguanosine (m1G) in tRNAPro +1 Frameshifthis operon reversionSalmonella typhimuriumIncreased in absence of m1G[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the role of tRNA modifications in translation fidelity.

Dual-Luciferase Reporter Assay for Frameshift and Nonsense Suppression

This method quantifies translational errors by measuring the activity of a downstream reporter gene that is only expressed if a frameshift or nonsense suppression event occurs.

1. Plasmid Construction:

  • A dual-luciferase reporter plasmid is constructed. The upstream reporter (e.g., Renilla luciferase) serves as an internal control for transfection efficiency and overall translation levels.
  • The downstream reporter (e.g., firefly luciferase) is placed out-of-frame or downstream of a premature stop codon.
  • The sequence of interest, where the translational error is expected to occur, is cloned between the two reporter genes.

2. Cell Culture and Transfection:

  • A suitable cell line (e.g., yeast or human cells) is cultured under standard conditions.
  • Cells are transfected with the reporter plasmid. For studying the effect of m1I, this would be done in both wild-type cells and in cells where the enzyme responsible for m1I synthesis has been knocked out or knocked down.

3. Luciferase Activity Measurement:

  • After a defined period of incubation, cells are lysed, and the activities of both Renilla and firefly luciferases are measured using a luminometer and a dual-luciferase assay kit.

4. Data Analysis:

  • The ratio of firefly to Renilla luciferase activity is calculated for each sample.
  • The frameshift or nonsense suppression efficiency is determined by comparing the ratio from the experimental construct to that of a control construct where the reporters are in-frame and there is no intervening stop codon.

In Vitro Translation Fidelity Assay

This assay allows for the precise control of all components of the translation machinery.

1. Preparation of Components:

  • Ribosomes: Purified from a suitable source (e.g., rabbit reticulocyte lysate or E. coli).
  • tRNAs: Total tRNA is isolated and can be further purified for specific isoacceptors. To study m1I, tRNAAla would be prepared from both wild-type and modification-deficient strains.
  • Aminoacyl-tRNA Synthetases: A mixture of purified synthetases is used to charge the tRNAs with their cognate amino acids.
  • mRNA: An in vitro transcribed mRNA encoding a model protein is used as the template. This mRNA can be designed with specific codons to test for misreading.
  • Translation Factors: Purified initiation, elongation, and release factors are added.

2. Translation Reaction:

  • All components are combined in a reaction buffer containing ATP, GTP, and radiolabeled amino acids (e.g., 35S-methionine).
  • The reaction is incubated at an optimal temperature to allow for protein synthesis.

3. Analysis of Translation Products:

  • The synthesized proteins are separated by SDS-PAGE.
  • The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled proteins.
  • The amount of full-length protein versus truncated or frameshifted products is quantified to determine the error rates.

Visualizing the Molecular Mechanisms

To better understand the processes involved, graphical representations of the experimental workflows and the underlying molecular pathways are invaluable.

Experimental_Workflow Experimental Workflow for Assessing Translation Fidelity cluster_plasmid Plasmid Construction cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis p1 Design Reporter Construct p2 Clone into Vector p1->p2 c1 Cell Culture (WT vs. Mutant) p2->c1 c2 Transfection c1->c2 c3 Cell Lysis c2->c3 a1 Luciferase Assay c3->a1 a2 Calculate Error Rate a1->a2

Caption: Workflow for dual-luciferase fidelity assay.

m1I_Synthesis_Pathway This compound (m1I) Synthesis Pathway in tRNA A37 Adenosine-37 in pre-tRNA I37 Inosine-37 A37->I37 Deamination m1I37 This compound-37 I37->m1I37 Methylation enzyme1 Adenosine Deaminase (Tad1) enzyme1->A37 enzyme2 Methyltransferase enzyme2->I37

Caption: Enzymatic pathway for m1I synthesis.

Conclusion

While direct quantitative comparisons for this compound's role in preventing all types of translational errors remain an active area of research, the available evidence strongly supports its importance in maintaining reading frame and ensuring the fidelity of protein synthesis. The study of tRNA modifications like m1I reveals a sophisticated layer of regulation in gene expression, where the chemical diversity of RNA molecules is harnessed to fine-tune the accuracy and efficiency of translation. For researchers and drug development professionals, understanding these mechanisms opens up new avenues for therapeutic intervention in diseases caused by translational infidelity. The continued development of sensitive analytical techniques, such as quantitative mass spectrometry and advanced reporter systems, will be instrumental in further elucidating the precise quantitative contributions of m1I and other tRNA modifications to the intricate dance of protein synthesis.

References

A Researcher's Guide to 1-Methylinosine Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA modification, the accurate detection and quantification of 1-Methylinosine (m1I) is paramount. This modified nucleoside, found in various RNA species, particularly transfer RNA (tRNA), plays a crucial role in regulating protein translation and maintaining tRNA structural integrity. Dysregulation of m1I levels has been implicated in various diseases, making its precise measurement a key aspect of both basic research and therapeutic development. This guide provides a comprehensive comparison of the leading methods for m1I detection, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Performance Showdown: A Head-to-Head Comparison of m1I Detection Methods

Choosing the right detection method hinges on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the key performance indicators of the three primary techniques for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Sequencing-Based Methods.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Sequencing-Based Methods
Principle Antibody-based detection of m1I.[1][2]Separation by chromatography and detection by mass-to-charge ratio.[3][4]Identification of modified bases during RNA sequencing.[5][6]
Sensitivity High, typically in the picogram to nanogram per milliliter range.[1]Very high, often reaching the femtogram to picogram range.[1]Variable, dependent on sequencing depth and the specific method used.
Specificity High, but can be susceptible to cross-reactivity with structurally similar molecules.[2][7]Very high, provides structural confirmation based on mass fragmentation.[1][3]High, can pinpoint the exact location of the modification in the RNA sequence.
Quantitative Accuracy Good for relative quantification, can be influenced by antibody affinity.[8][9]Excellent, considered the gold standard for absolute quantification.[3][8]Can provide stoichiometric information (the proportion of RNA molecules with the modification).[10][11]
Throughput High, suitable for screening large numbers of samples in 96-well plate format.[12]Moderate to high, dependent on the LC runtime and autosampler capacity.[3]High, capable of analyzing the entire transcriptome in a single run.[5][6]
Cost per Sample Relatively low.[12]High, due to expensive instrumentation and maintenance.[3]Moderate to high, depending on the sequencing platform and depth.
Sample Input Low, typically requiring micrograms of RNA or biological fluid.Low, can work with nanogram amounts of RNA.[10]Low, single-cell analysis is possible with some methods.
Strengths Cost-effective, high-throughput screening.[12]Gold standard for quantification, high specificity.[1][3]Provides sequence context, transcriptome-wide analysis.[5][6]
Limitations Potential for cross-reactivity, provides total m1I levels without sequence context.[7]Lower throughput than ELISA, high initial instrument cost.[10]Data analysis can be complex, may not be as accurate for absolute quantification as LC-MS/MS.[10]

In Detail: Experimental Protocols for Key Detection Methods

To ensure reproducibility and aid in the practical application of these techniques, detailed experimental protocols for the key m1I detection methods are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a competitive ELISA for the quantification of m1I in biological samples.

Materials:

  • m1I-specific antibody

  • m1I-coated microplate

  • Sample (e.g., purified RNA, urine, serum)

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Sample Preparation: If starting with RNA, digest it to single nucleosides using nuclease P1 and alkaline phosphatase.

  • Competitive Binding: Add standards and samples to the m1I-coated microplate wells. Then, add the m1I-specific antibody to each well. The free m1I in the sample will compete with the coated m1I for antibody binding.

  • Incubation: Incubate the plate to allow for binding.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody, which will bind to the primary antibody captured on the plate.

  • Incubation and Washing: Incubate and then wash the plate to remove the unbound secondary antibody.

  • Signal Development: Add the substrate solution. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to halt the color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity is inversely proportional to the amount of m1I in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general workflow for the quantification of m1I using LC-MS/MS.

Materials:

  • RNA sample

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system (including a liquid chromatograph and a tandem mass spectrometer)

  • Appropriate LC column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • m1I standard for calibration curve

Procedure:

  • RNA Digestion: Digest the RNA sample into single nucleosides using nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: Inject the digested sample into the LC system. The nucleosides will be separated based on their physicochemical properties as they pass through the column.

  • Ionization: As the separated nucleosides elute from the column, they are ionized (e.g., by electrospray ionization - ESI).

  • Mass Analysis (MS1): The ionized nucleosides enter the first mass analyzer, which selects for ions with the mass-to-charge ratio (m/z) corresponding to m1I.

  • Fragmentation (Collision-Induced Dissociation - CID): The selected m1I ions are fragmented in a collision cell.

  • Mass Analysis (MS2): The resulting fragment ions are analyzed in the second mass analyzer.

  • Detection and Quantification: The specific fragment ions of m1I are detected, and their intensity is measured. A calibration curve generated from the m1I standard is used to determine the absolute concentration of m1I in the sample.[4]

Visualizing the Science: Workflows and Pathways

To further clarify the experimental processes and biological context of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA cluster_lcms LC-MS/MS cluster_seq Sequencing Sample Biological Sample (RNA, Urine, Serum) Digestion RNA Digestion (Nuclease P1 & AP) Library_Prep Library Preparation Sample->Library_Prep ELISA_Plate m1I-Coated Plate Digestion->ELISA_Plate LC Liquid Chromatography Digestion->LC Antibody Add m1I Antibody ELISA_Plate->Antibody Secondary_Ab Add Secondary Ab Antibody->Secondary_Ab Detection Substrate & Read Secondary_Ab->Detection MS1 Mass Spectrometry (MS1) LC->MS1 CID Fragmentation (CID) MS1->CID MS2 Mass Spectrometry (MS2) CID->MS2 Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis Sequencing->Analysis

Caption: General experimental workflows for the detection of this compound.

m1I_biosynthesis_and_function cluster_biosynthesis Biosynthesis Pathway cluster_function Functional Consequences Adenosine Adenosine in pre-tRNA Inosine Inosine (I) Adenosine->Inosine Deamination ADAT ADAT (Adenosine Deaminase Acting on tRNA) Adenosine->ADAT m1I This compound (m1I) Inosine->m1I Methylation (SAM-dependent) Trm5 Trm5/TRMT5 (Methyltransferase) Inosine->Trm5 tRNA_stability tRNA Structural Stability m1I->tRNA_stability Impacts ADAT->Inosine Trm5->m1I Translation_fidelity Translation Fidelity & Efficiency tRNA_stability->Translation_fidelity Protein_synthesis Protein Synthesis Regulation Translation_fidelity->Protein_synthesis

Caption: Biosynthesis and functional role of this compound in tRNA.

References

Structural Impact of 1-Methylinosine on RNA Helices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and thermodynamic properties of RNA helices with and without the post-transcriptional modification 1-methylinosine (m1I). While direct experimental data on m1I-containing RNA duplexes is limited, this guide synthesizes findings from studies on the closely related modifications N1-methyladenosine (m1A) and inosine (I) to infer the likely effects of m1I.

Executive Summary

The presence of a methyl group at the N1 position of a purine base within an RNA helix is predicted to be a potent disruptor of the canonical A-form helical structure. This is primarily due to the blockage of Watson-Crick base pairing. Experimental evidence from studies on N1-methyladenosine (m1A) demonstrates significant destabilization of RNA duplexes, leading to local melting and a substantial decrease in thermal stability. It is anticipated that this compound (m1I) would induce similar, if not more pronounced, structural perturbations and thermodynamic instability in RNA helices.

Data Presentation: Thermodynamic Stability

The N1-methylation of adenosine (m1A) has been shown to be highly destabilizing to A-form RNA duplexes. This destabilization is significantly greater in RNA compared to the effect of N1-methyl-deoxyadenosine in B-form DNA[1]. The presence of m1A disrupts Hoogsteen base pairing, which can be accommodated in DNA, but leads to local melting in the more rigid A-form RNA helix[1].

In contrast, unmodified inosine (I), which lacks the N1-methyl group, can form wobble base pairs with cytosine (I·C). While these are less stable than canonical G-C pairs, they are more stable than A·C mismatches.

Table 1: Comparison of Thermodynamic Parameters for Modified RNA Duplexes

ModificationPairing PartnerΔT (°C)ΔΔG° (kcal/mol)TechniqueReference
N1-methyladenosine (m1A) U-4.3 - 6.5UV melting[1]
Inosine (I) CVaries-2.0 (vs G-C)UV melting
This compound (m1I) U/C/A/GNot AvailableNot Available--

Note: The ΔΔG° value for m1A represents the change in free energy compared to an unmodified A-U pair. The ΔΔG° value for Inosine represents the change in free energy compared to a G-C pair.

Structural Comparison

Unmodified RNA Helix:

A standard RNA helix adopts an A-form geometry, characterized by a deep and narrow major groove and a wide and shallow minor groove. The bases are tilted with respect to the helical axis, and the sugar pucker is in the C3'-endo conformation. This structure is stabilized by Watson-Crick base pairing (A-U and G-C) and base stacking interactions.

RNA Helix with this compound (Predicted):

Direct structural data from NMR spectroscopy or X-ray crystallography for an RNA duplex containing m1I is currently unavailable. However, based on studies of m1A, the following structural perturbations are anticipated:

  • Disruption of Watson-Crick Base Pairing: The methyl group at the N1 position of the inosine base will sterically hinder the formation of standard Watson-Crick hydrogen bonds with a pairing partner.

  • Local Melting and Increased Flexibility: The inability to form a stable base pair is expected to lead to a localized "melting" of the helix at and around the modification site. This would result in increased conformational flexibility in that region.

  • Alteration of Helical Parameters: The disruption of base pairing and stacking would likely lead to significant deviations from the canonical A-form helical parameters, such as twist, rise, and slide.

  • Potential for Non-Canonical Interactions: While Watson-Crick pairing is blocked, the potential for non-canonical interactions, such as wobble pairing or interactions with the sugar-phosphate backbone, cannot be entirely ruled out, though they are likely to be weak and transient.

Experimental Protocols

Synthesis of this compound-Modified RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing this compound is achieved through solid-phase phosphoramidite chemistry. A key component for this is the this compound phosphoramidite building block.

Protocol for Solid-Phase RNA Synthesis with m1I:

  • Phosphoramidite Preparation: The synthesis of this compound phosphoramidite involves multiple steps of protection and activation of the nucleoside. While specific protocols for m1I are not widely published, general methods for preparing modified phosphoramidites can be adapted. This typically involves protecting the 2'-hydroxyl group (e.g., with TBDMS or TOM), the 5'-hydroxyl group (with DMT), and then phosphitylating the 3'-hydroxyl group.

  • Automated Solid-Phase Synthesis:

    • The synthesis is performed on an automated DNA/RNA synthesizer using a solid support (e.g., controlled pore glass) with the first nucleoside attached.

    • The synthesis cycle consists of four main steps:

      • Detritylation: Removal of the 5'-DMT protecting group with a mild acid (e.g., trichloroacetic acid).

      • Coupling: The this compound phosphoramidite is activated (e.g., with tetrazole or a more efficient activator like 5-Benzylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain. Longer coupling times may be necessary for modified phosphoramidites.

      • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

      • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution).

    • These steps are repeated for each subsequent nucleotide in the desired sequence.

  • Deprotection and Cleavage:

    • Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (on the bases, phosphates, and 2'-hydroxyls) are removed using a specific deprotection cocktail (e.g., a mixture of ammonia and methylamine, followed by a fluoride treatment for 2'-silyl deprotection).

  • Purification: The crude RNA product is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain the full-length, modified oligonucleotide.

UV-Melting Analysis for Thermodynamic Stability

UV-melting experiments are used to determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of RNA duplexes.

Protocol for UV-Melting Analysis:

  • Sample Preparation:

    • Anneal equimolar amounts of the complementary RNA strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Prepare a series of dilutions of the duplex RNA to determine the concentration dependence of the melting temperature.

  • UV Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance of the RNA solution at 260 nm as the temperature is slowly increased (e.g., at a rate of 0.5 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and it corresponds to the maximum of the first derivative of the melting curve (dA/dT vs. T).

    • Thermodynamic parameters are obtained by analyzing the shape of the melting curve and from van't Hoff plots (1/Tm vs. ln(Ct)), where Ct is the total strand concentration.

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of RNA molecules in solution.

Protocol for NMR Spectroscopy of RNA:

  • Sample Preparation:

    • Prepare a highly concentrated (0.1-1.0 mM) and pure sample of the RNA duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O).

    • For assignment purposes, isotope labeling (¹³C, ¹⁵N) of the RNA is often necessary, which can be achieved through in vitro transcription using labeled NTPs.

  • NMR Data Acquisition:

    • Acquire a suite of 1D and 2D NMR experiments (e.g., ¹H-¹H NOESY, TOCSY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) on a high-field NMR spectrometer.

  • Data Analysis and Structure Calculation:

    • Assign the NMR resonances to specific protons and carbons in the RNA sequence.

    • Use distance restraints derived from NOESY spectra and dihedral angle restraints from scalar coupling constants to calculate a family of 3D structures that are consistent with the experimental data.

Mandatory Visualization

The presence of this compound in the anticodon loop of certain tRNAs is crucial for maintaining translational fidelity. The following diagram illustrates the biosynthetic pathway of m1I in the anticodon loop of eukaryotic tRNAAla and its role in preventing frameshifting during translation.

RNA_Modification_Pathway cluster_tRNA_maturation tRNA-Ala Anticodon Loop Maturation cluster_translation Impact on Translation pre_tRNA pre-tRNA-Ala (A37) tRNA_I tRNA-Ala (I37) pre_tRNA->tRNA_I ADAT1 (Deamination) tRNA_m1I Mature tRNA-Ala (m1I37) tRNA_I->tRNA_m1I TRM5 (Methylation) ribosome Ribosome tRNA_m1I->ribosome Codon Recognition mrna mRNA Codon correct_reading Correct Reading Frame ribosome->correct_reading Ensures Fidelity frameshift Frameshift Error ribosome->frameshift unmodified_tRNA Unmodified tRNA-Ala (A37) unmodified_tRNA->ribosome Potential for Frameshifting

Caption: Biosynthesis of m1I in tRNA and its role in translational fidelity.

Conclusion

The modification of inosine to this compound at the N1 position is predicted to have a profound impact on the structure and stability of RNA helices. Drawing parallels from the well-studied N1-methyladenosine, m1I is expected to disrupt Watson-Crick base pairing, leading to localized melting of the RNA duplex and a significant decrease in thermodynamic stability. This structural perturbation is a key feature of its biological role, particularly in the context of the tRNA anticodon loop, where it helps to ensure proper codon recognition and maintain the reading frame during translation. Further experimental studies, including thermodynamic analysis and high-resolution structural determination of m1I-containing RNA duplexes, are needed to fully elucidate the precise structural and energetic consequences of this important RNA modification.

References

Unveiling Oligonucleotide Stability: A Comparative Guide to 1-Methylinosine and Other Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical parameter influencing their therapeutic efficacy. Chemical modifications are pivotal in enhancing this stability, thereby improving resistance to enzymatic degradation and modulating binding affinity. This guide provides a comparative analysis of the stability of oligonucleotides containing 1-Methylinosine (m1I) versus other common modifications, supported by experimental data and detailed protocols.

The quest for potent and durable oligonucleotide-based therapeutics has led to the exploration of a wide array of chemical modifications. These alterations to the standard DNA and RNA structure are designed to overcome the inherent instability of naked oligonucleotides in biological systems. Key modifications such as phosphorothioates (PS), 2'-O-Methyl (2'-OMe) RNA, and Locked Nucleic Acids (LNA) have been extensively studied and are widely employed to enhance nuclease resistance and thermal stability. This guide delves into a comparison of these established modifications with the less characterized this compound, providing a comprehensive overview for the informed design of therapeutic oligonucleotides.

Comparative Stability of Modified Oligonucleotides

The stability of an oligonucleotide is primarily assessed by two key parameters: its resistance to degradation by nucleases and its thermal stability, often quantified by the melting temperature (Tm) of the duplex it forms with a complementary strand. The following table summarizes the available quantitative data for common oligonucleotide modifications. It is important to note that direct quantitative comparative data for this compound is limited in the current body of scientific literature.

ModificationThermal Stability (Tm) Change per ModificationNuclease ResistanceKey Characteristics
Unmodified DNA BaselineLowSusceptible to rapid degradation by endo- and exonucleases.
Phosphorothioate (PS) Slight decrease (~0.5°C)HighThe phosphorothioate backbone modification significantly enhances resistance to nuclease degradation.[1] However, it can slightly decrease the thermal stability of the duplex.[2]
2'-O-Methyl (2'-OMe) RNA Increase (~1.5°C)HighThis modification at the 2' position of the ribose sugar offers a good balance of increased thermal stability and high nuclease resistance.[3][4]
Locked Nucleic Acid (LNA) High increase (~2-8°C)Very HighLNA modifications, which "lock" the ribose conformation, lead to a substantial increase in thermal stability and provide exceptional resistance to nuclease degradation.[1]
This compound (m1I) Data not availableData not availableThis compound is a modified purine nucleoside. While its incorporation into oligonucleotides is chemically feasible, comprehensive studies directly comparing its impact on thermal stability and nuclease resistance against other common therapeutic modifications are not readily available. Inosine, a related modification, is known to have a variable effect on duplex stability depending on the opposing base.

Experimental Protocols

Accurate assessment of oligonucleotide stability is crucial for the development of effective therapeutics. Below are detailed methodologies for two key experiments used to evaluate thermal stability and nuclease resistance.

Thermal Stability Analysis by UV-Melting

This protocol outlines the determination of the melting temperature (Tm) of an oligonucleotide duplex using UV-Vis spectrophotometry. The Tm is the temperature at which 50% of the duplex DNA has dissociated into single strands.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Modified and complementary unmodified oligonucleotides

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Resuspend the modified and complementary oligonucleotides in nuclease-free water to create stock solutions of known concentration.

  • Annealing: Prepare the duplex solution by mixing equimolar amounts of the modified oligonucleotide and its complement in the annealing buffer. The final concentration should result in an absorbance at 260 nm (A260) between 0.4 and 0.6.

  • Denaturation and Renaturation: Heat the duplex solution to 95°C for 5 minutes to ensure complete denaturation. Allow the solution to slowly cool to room temperature to facilitate proper annealing of the duplex.

  • UV-Melting Curve Acquisition:

    • Place the cuvette containing the annealed duplex solution into the spectrophotometer.

    • Equilibrate the sample at a starting temperature well below the expected Tm (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 0.5°C/minute) while continuously monitoring the absorbance at 260 nm.

    • Continue monitoring until the temperature is well above the Tm and the absorbance reaches a plateau, indicating complete denaturation.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • The resulting curve will be sigmoidal. The Tm is determined as the temperature corresponding to the midpoint of the transition between the lower (duplex) and upper (single-stranded) absorbance plateaus. This can be calculated from the maximum of the first derivative of the melting curve.

Experimental_Workflow_UV_Melting cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo_Prep Oligonucleotide Resuspension Annealing Duplex Annealing Oligo_Prep->Annealing Equimolar mixture Spectro UV-Vis Spectrophotometer Annealing->Spectro Load sample Melting_Curve Acquire Melting Curve (A260 vs. Temp) Spectro->Melting_Curve Temperature ramp Plotting Plot A260 vs. Temp Melting_Curve->Plotting Tm_Calc Calculate Tm (First Derivative Max) Plotting->Tm_Calc

UV-Melting Experimental Workflow.
Nuclease Resistance Assay

This protocol describes a method to assess the stability of modified oligonucleotides in the presence of nucleases, typically found in serum.

Materials:

  • Modified oligonucleotides

  • Fetal Bovine Serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)

  • Incubator or water bath at 37°C

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel loading buffer

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the modified oligonucleotide to a final concentration of 1-5 µM with 50% FBS (or a specified concentration of nuclease in an appropriate buffer).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and immediately stop the enzymatic degradation by adding a denaturing gel loading buffer containing a chelating agent like EDTA and heating to 95°C for 5 minutes. Store the samples at -20°C until analysis.

  • PAGE Analysis:

    • Load the samples from each time point onto a denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the desired separation is achieved.

  • Visualization and Quantification:

    • Stain the gel with a suitable nucleic acid stain.

    • Visualize the bands using a gel imaging system.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

  • Data Analysis:

    • Plot the percentage of intact oligonucleotide remaining as a function of time.

    • Calculate the half-life (t1/2) of the oligonucleotide, which is the time required for 50% of the initial amount to be degraded.

Nuclease_Assay_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Reaction_Setup Oligo + Serum/Nuclease Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points 0, 1, 4, 8, 24h Quench Quench Reaction (Loading Buffer + Heat) Time_Points->Quench PAGE Denaturing PAGE Quench->PAGE Load samples Visualize Stain & Visualize PAGE->Visualize Quantify Quantify Bands Visualize->Quantify Half_Life Calculate Half-Life Quantify->Half_Life

Nuclease Resistance Assay Workflow.

The Role of Modifications in Therapeutic Pathways

The stability of oligonucleotides directly impacts their mechanism of action in various therapeutic pathways, such as antisense and RNA interference (RNAi). Enhanced stability ensures that the oligonucleotide can reach its target and remain intact long enough to elicit a therapeutic effect.

Therapeutic_Pathways cluster_antisense Antisense Mechanism cluster_rnai RNAi Mechanism ASO Antisense Oligo (Modified) Binding_ASO ASO-mRNA Duplex ASO->Binding_ASO mRNA_ASO mRNA Target mRNA_ASO->Binding_ASO RNaseH RNase H Binding_ASO->RNaseH recruits Translation_Block Translation Blockage Binding_ASO->Translation_Block Cleavage_ASO mRNA Cleavage RNaseH->Cleavage_ASO Protein_Down Protein Downregulation Cleavage_ASO->Protein_Down Translation_Block->Protein_Down siRNA siRNA (Modified) RISC RISC Loading siRNA->RISC Guide_Strand Guide Strand Separation RISC->Guide_Strand Binding_RNAi RISC-mRNA Binding Guide_Strand->Binding_RNAi mRNA_RNAi mRNA Target mRNA_RNAi->Binding_RNAi Cleavage_RNAi mRNA Cleavage Binding_RNAi->Cleavage_RNAi Protein_Down2 Protein Downregulation Cleavage_RNAi->Protein_Down2

Impact of Oligo Stability on Therapeutic Pathways.

References

A Comparative Analysis of 1-Methylinosine (m1I) and N1-methyladenosine (m1A): Functional Distinctions in RNA Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Guide Overview: This document provides a comprehensive comparison of the functional differences between two pivotal RNA modifications: 1-Methylinosine (m1I) and N1-methyladenosine (m1A). Tailored for researchers, scientists, and professionals in drug development, this guide delves into their biochemical properties, formation pathways, roles in translation and RNA stability, and the experimental methods used for their detection. All quantitative data is summarized for clarity, and key experimental protocols are detailed.

Introduction: Defining the Modifications

N1-methyladenosine (m1A) is a widespread and reversible post-transcriptional modification where a methyl group is added to the N1 position of adenosine.[1][2][3][4] This modification is found across various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and mitochondrial RNA, playing a crucial role in nearly every aspect of RNA life cycle, from processing and export to translation and degradation.[1][3][5]

In contrast, this compound (m1I) is a modified nucleoside derived from inosine.[6][7] Its formation is intricately linked to m1A, particularly within tRNA. In many instances, m1I is not a primary modification but rather a secondary product arising from the enzymatic deamination of m1A.[8][9] This fundamental difference in origin dictates their distinct functional roles within the cell.

Biochemical Properties and Biosynthesis

The primary functional divergence between m1A and m1I begins with their distinct chemical structures and formation pathways.

  • N1-methyladenosine (m1A): The addition of a methyl group to the N1-position of the adenine ring introduces a positive charge at physiological pH and disrupts the Watson-Crick base-pairing face.[1][3][4] This modification is dynamically installed by "writer" enzymes—methyltransferases such as the TRMT6/TRMT61A complex—and can be removed by "eraser" enzymes like ALKBH1 and ALKBH3, highlighting its role in dynamic gene regulation.[1][10][11]

  • This compound (m1I): The formation of m1I in tRNA can occur via two distinct pathways depending on the organism and the position within the tRNA molecule.[9]

    • Methylation followed by Deamination: In archaeal tRNAs, adenosine at position 57 is first methylated to m1A57, which is subsequently converted to m1I57 by an adenosine deaminase.[8][9]

    • Deamination followed by Methylation: In eukaryotic alanine tRNA (tRNAAla), adenosine at position 37 is first deaminated to inosine, which is then methylated to form m1I37.[9]

The conversion of m1A to m1I is a hydrolytic deamination, a process that is generally considered irreversible, rendering m1I a more stable, terminal modification compared to the dynamic nature of m1A.

G cluster_A N1-methyladenosine (m1A) Pathway cluster_I This compound (m1I) Formation A Adenosine (A) m1A N1-methyladenosine (m1A) A->m1A 'Writers' (e.g., TRMT6/61A) Demethylated_A Adenosine (A) m1A->Demethylated_A 'Erasers' (e.g., ALKBH1/3) m1A_I N1-methyladenosine (m1A) m1I This compound (m1I) m1A_I->m1I Adenosine Deaminase (e.g., ADAT)

Diagram 1: Biosynthetic pathways of m1A and m1I.

Comparative Functional Roles

The structural differences between m1A and m1I lead to distinct impacts on RNA function, particularly in the regulation of protein translation.

FeatureN1-methyladenosine (m1A)This compound (m1I)
Primary Role Dynamic, regulatory modification.Stable, structural modification.
Abundance High in tRNA and rRNA; low but highly regulated in mRNA.[1][4][12]Primarily found in specific tRNAs.
Location in mRNA Enriched in 5' UTRs, near start codons, and at splice sites.[12][13]Not typically found in mRNA.
Location in tRNA Positions 9, 14, 22, 57, and 58.[8]Positions 37 and 57.[9]
Effect on Translation Dual Role: Promotes translation when in 5' UTRs and tRNAs; Inhibits translation when in the coding sequence (CDS).[1][4][5]Modulatory Role: As part of the tRNA structure (especially 3' to the anticodon), it ensures proper decoding and reading frame maintenance.[6][9]
Effect on RNA Stability Stabilizes tRNA structure (e.g., tRNAiMet).[5] In mRNA, stability is context-dependent and mediated by reader proteins (YTHDF2/3).[4][12]Contributes to the overall structural integrity and stability of tRNA.
Reversibility Yes (via demethylation by ALKBH1/3, FTO).[1][10]Formation from m1A is generally irreversible.
Key Enzymes Writers: TRMT6/61A, TRMT10C. Erasers: ALKBH1, ALKBH3.[10][11][14]Formation: Adenosine deaminases (ADATs), tRNA methyltransferases.
Clinical Relevance Dysregulation of writers/erasers is implicated in various cancers.[3][15]Elevated urinary levels are a biomarker for certain cancers, reflecting its stability as a tRNA degradation product.[7]

3.1. Regulation of Translation

The most significant functional divergence lies in their impact on protein synthesis.

m1A exhibits a dual regulatory function. In tRNAs, the m1A58 modification is critical for structural stability, particularly for the initiator tRNA (tRNAiMet), thereby promoting translation initiation.[1][5] When present in the 5' untranslated region (5' UTR) of mRNAs, m1A is also associated with enhanced translation.[5] Conversely, m1A modifications within the coding sequence (CDS) of mRNA can strongly inhibit translation, likely by impeding ribosome translocation or disrupting codon-anticodon pairing.[1][16]

m1I , found at position 37 in the anticodon loop of some tRNAs, plays a more structural role. This modification helps to maintain the correct reading frame during translation and prevents frameshifting errors, ensuring the fidelity of protein synthesis.[6][9]

G cluster_m1A m1A Function in Translation cluster_m1I m1I Function in Translation m1A_tRNA m1A in tRNA (e.g., Position 58) promote Promotes Translation m1A_tRNA->promote Stabilizes tRNAiMet m1A_5UTR m1A in mRNA 5'UTR m1A_5UTR->promote Enhances Initiation m1A_CDS m1A in mRNA CDS inhibit Inhibits Translation m1A_CDS->inhibit Stalls Ribosome m1I_tRNA m1I in tRNA (e.g., Position 37) modulate Ensures Fidelity m1I_tRNA->modulate Maintains Reading Frame

Diagram 2: Comparative roles of m1A and m1I in translation.

Experimental Protocols for Detection

Distinct methodologies are required to identify and quantify m1A and m1I due to their different chemical properties and abundance.

4.1. Protocol: m1A-Seq for Transcriptome-Wide Mapping of N1-methyladenosine

m1A-Seq, also known as methylated RNA immunoprecipitation sequencing (MeRIP-Seq), is the standard method for mapping m1A sites across the transcriptome.[17]

Methodology:

  • RNA Isolation & Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically ~100-200 nucleotides) using chemical or enzymatic methods.

  • Immunoprecipitation (IP): The fragmented RNA is incubated with a highly specific antibody that recognizes and binds to the m1A modification.

  • Enrichment: Antibody-bound RNA fragments are captured using magnetic beads (e.g., Protein A/G beads). Unbound fragments are washed away, enriching the sample for m1A-containing RNA.

  • RNA Elution & Library Preparation: The enriched RNA fragments are eluted from the beads. A sequencing library is then prepared from both the enriched (IP) sample and a non-enriched input control sample.

  • High-Throughput Sequencing: The libraries are sequenced using next-generation sequencing (NGS) platforms.

  • Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome. Peaks are "called" by identifying regions where the IP sample shows a significant enrichment of reads compared to the input control, revealing the locations of m1A modifications.

G start Total Cellular RNA frag RNA Fragmentation (~100-200 nt) start->frag ip Immunoprecipitation (with anti-m1A antibody) frag->ip beads Capture with Magnetic Beads ip->beads elute Elution of m1A-RNA beads->elute lib Library Preparation (IP and Input Control) elute->lib seq High-Throughput Sequencing lib->seq analysis Bioinformatic Analysis (Peak Calling) seq->analysis

Diagram 3: Experimental workflow for m1A-Seq.

4.2. Protocol: LC-MS/MS for Quantification of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method used to measure the absolute levels of various RNA modifications, including m1I.[13][14]

Methodology:

  • RNA Isolation: High-purity total RNA (often tRNA-enriched fractions) is isolated.

  • Enzymatic Digestion: The RNA is completely hydrolyzed into its constituent single nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

  • Liquid Chromatography (LC) Separation: The resulting mixture of nucleosides is injected into a high-performance liquid chromatography (HPLC) system. The nucleosides are separated based on their physicochemical properties (e.g., polarity) as they pass through the LC column.

  • Tandem Mass Spectrometry (MS/MS) Detection: As each nucleoside elutes from the LC column, it is ionized and enters the mass spectrometer. The instrument first selects ions based on their specific mass-to-charge ratio (m/z) corresponding to m1I. These selected ions are then fragmented, and the resulting fragment ions are detected.

  • Quantification: The amount of m1I is quantified by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard. This allows for precise and absolute quantification of the modification.

Conclusion and Future Directions

The functional differences between N1-methyladenosine (m1A) and this compound (m1I) are profound, stemming from their distinct biochemical origins and regulatory mechanisms. m1A acts as a dynamic, reversible epitranscriptomic mark that fine-tunes gene expression by either promoting or repressing translation in a context-dependent manner. In contrast, m1I is a stable, often terminal, modification primarily found in tRNA, where it is essential for maintaining translational fidelity.

Understanding these differences is critical for research in RNA biology and drug development. The dynamic nature of m1A regulation makes its writer and eraser enzymes attractive therapeutic targets in diseases like cancer, where their activity is often dysregulated.[3][15] Meanwhile, the stability of m1I makes it a valuable biomarker, as its excretion levels can reflect tRNA turnover rates and cellular stress, offering diagnostic and prognostic potential in various pathologies.[7] Future research will continue to unravel the complex interplay between these and other RNA modifications, providing deeper insights into the intricate layers of gene regulation.

References

Unveiling the Transcriptomic Landscape in the Absence of 1-Methylinosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of wild-type versus 1-methylinosine (m1I)-deficient cells reveals significant alterations in the transcriptomic and translational machinery, underscoring the critical role of this modified nucleoside in cellular function. This guide provides an objective comparison based on experimental data, detailing the profound impacts of m1I deficiency on gene expression and protein synthesis.

The study of post-transcriptional modifications has unveiled a complex layer of gene regulation. Among these, this compound (m1I), a methylated form of inosine, is found in transfer RNA (tRNA) and is crucial for accurate and efficient translation. While direct comparative transcriptomics of m1I-deficient cells are emerging, extensive research on cells lacking the enzymes responsible for the precursor modifications, 1-methylguanosine (m1G) and 1-methyladenosine (m1A), provides significant insights into the consequences of such deficiencies. This guide will focus on the effects of deficiencies in tRNA methyltransferases, particularly TRMT10A, which is responsible for m1G9 methylation, a modification closely linked to purine methylation at the same tRNA position as potential m1I sites.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative analyses of wild-type and methyltransferase-deficient cells, primarily focusing on TRMT10A knockout (KO) models as a proxy for defects in purine N1-methylation in tRNA.

Table 1: Impact of TRMT10A Deficiency on tRNA and mRNA Modifications

ModificationTarget RNAChange in TRMT10A KO cellsCell Line/OrganismReference
m1G tRNASignificant decreaseHuman HAP1 cells, HeLa cells, Mouse brain and liver
m6A mRNASignificant increaseHuman HEK293T cells
Gm Small RNAsIncreaseHuman HeLa cells
m5U Small RNAsIncreaseHuman HeLa cells
m5C Small RNAsIncreaseHuman HeLa cells
m2,2,7G Small RNAsDecreaseHuman HeLa cells

Table 2: Alterations in Translation and Gene Expression in TRMT10A Deficient Cells

ParameterObservation in TRMT10A KO cellsCell Line/OrganismReference
Global Protein Synthesis Increased cellular translationHuman HEK293FT cells
Translational Efficiency Altered for specific genesMouse brain
tRNA Levels Decreased levels of tRNAGln(CUG) and initiator tRNAMetMouse tissues and human cell line
Cell Proliferation Defects in cell proliferationHuman HEK293T cells
mRNA Stability Genes with increased m6A associated with mRNA processing and stabilityHuman HEK293T cells

Experimental Protocols

A detailed understanding of the methodologies employed in these comparative studies is crucial for interpreting the data.

1. Generation of Knockout Cell Lines:

  • Method: CRISPR/Cas9-mediated genome editing was utilized to generate TRMT10A knockout (KO) and double KO cell lines in human HAP1 and HEK293T cells.

  • Verification: The knockout efficiency was confirmed by Western blot analysis to detect the absence of the TRMT10A protein.

2. RNA Extraction and Sequencing:

  • Total RNA Extraction: Total RNA was extracted from wild-type and KO cells using reagents like RiboZol.

  • Small RNA Fractionation: The small RNA fraction (containing tRNAs) was isolated by denaturing PAGE.

  • Library Preparation: Libraries for next-generation sequencing were prepared using kits such as the NEBNext Small RNA Library Prep Set.

  • Transcriptome Analysis: Ribosome profiling and transcriptome analysis were performed to assess changes in translation and gene expression.

3. Detection of RNA Modifications:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique was used for the quantitative analysis of various RNA modifications in total RNA or isolated small RNAs.

  • Dot Blot Analysis: Dot blots with specific antibodies against m1G and m6A were used to detect the overall levels of these modifications in RNA samples.

4. Analysis of Protein Synthesis:

  • 35S-methionine Labeling: Nascent proteins were pulse-labeled with 35S-methionine to measure the rate of global protein synthesis.

  • Metabolic Labeling with L-homopropargylglycine (HPG): This method involves the metabolic labeling of newly synthesized proteins, followed by fluorescent modification and analysis by flow cytometry to assess global protein synthesis.

Visualizing the Impact

Experimental Workflow for Comparative Transcriptomics

experimental_workflow start Start: Wild-Type (WT) and This compound-Deficient Cells crispr Cell Line Generation (e.g., CRISPR/Cas9 for TRMT10A KO) start->crispr rna_extraction RNA Extraction (Total RNA and Small RNA Fraction) crispr->rna_extraction protein_synthesis Analysis of Protein Synthesis (Ribosome Profiling, Metabolic Labeling) crispr->protein_synthesis seq_prep Library Preparation for Next-Generation Sequencing rna_extraction->seq_prep modification_analysis RNA Modification Analysis (LC-MS/MS, Dot Blot) rna_extraction->modification_analysis sequencing RNA Sequencing (Transcriptome Analysis) seq_prep->sequencing data_analysis Bioinformatic Analysis (Differential Gene Expression, etc.) sequencing->data_analysis modification_analysis->data_analysis protein_synthesis->data_analysis results Comparative Analysis of Transcriptomic and Translational Changes data_analysis->results

Caption: Workflow for comparing wild-type and methyltransferase-deficient cells.

Signaling Pathway Alterations in TRMT10A Deficient Cells

signaling_pathway cluster_wt Wild-Type Cell cluster_ko TRMT10A-Deficient Cell node_wt node_wt node_ko node_ko node_effect node_effect node_process node_process trmt10a_wt TRMT10A m1g_wt Normal m1G9 on tRNA trmt10a_wt->m1g_wt Catalyzes trmt10a_ko Absent TRMT10A translation_wt Regulated Protein Synthesis m1g_wt->translation_wt Ensures fidelity m1g_ko Decreased m1G9 on tRNA trmt10a_ko->m1g_ko Leads to m6a_increase Increased m6A on mRNA trmt10a_ko->m6a_increase Indirectly causes translation_ko Altered Protein Synthesis m1g_ko->translation_ko Impacts m6a_increase->translation_ko Affects

Assessing the Immunogenicity of 1-Methylinosine-Containing RNA Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The advent of RNA-based therapeutics and vaccines has revolutionized medicine, offering unprecedented speed and versatility in treating and preventing diseases. However, a significant hurdle in the clinical application of in vitro transcribed (IVT) RNA is its inherent immunogenicity.[1] Exogenous RNA can be recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), triggering inflammatory responses that can reduce therapeutic efficacy and cause adverse side effects.[1][2][3] To circumvent this, various chemical modifications to the RNA molecule have been developed. This guide provides a comparative analysis of 1-Methylinosine (m1I) as a modification to reduce the immunogenicity of RNA therapeutics, supported by experimental data and detailed methodologies.

Innate Immune Recognition of RNA

The innate immune system employs several pattern recognition receptors (PRRs) to detect foreign RNA.[4][5] These sensors are located in different cellular compartments to ensure comprehensive surveillance.

  • Endosomal Toll-Like Receptors (TLRs): TLR3, TLR7, and TLR8 are key players in recognizing RNA within endosomes.[6][][8] TLR3 primarily detects double-stranded RNA (dsRNA), a common byproduct of IVT reactions, while TLR7 and TLR8 recognize single-stranded RNA (ssRNA).[6][] Upon binding RNA, these receptors initiate a signaling cascade through adaptor proteins like MyD88 (for TLR7/8), leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[9] This results in the production of pro-inflammatory cytokines and type I interferons (IFN-I).[][9]

  • Cytosolic RIG-I-Like Receptors (RLRs): In the cytoplasm, the RLR family, including Retinoic Acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated gene 5 (MDA5), detects viral RNA.[10][11][12] RIG-I typically recognizes short dsRNA bearing a 5'-triphosphate group, a hallmark of IVT RNA.[11] MDA5, on the other hand, senses long dsRNA molecules.[11] Activation of RLRs leads to signaling through the mitochondrial antiviral-signaling protein (MAVS), culminating in the robust production of type I interferons.[11]

The incorporation of modified nucleosides, such as pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and N6-methyladenosine (m6A), has been shown to dampen the activation of these pathways.[8][13][14][15] These modifications are thought to alter the RNA's structure or its interaction with PRRs, thereby helping the therapeutic RNA to evade immune detection.[16]

Innate immune signaling pathways for RNA recognition.

Comparative Analysis of RNA Modifications on Immunogenicity

The degree to which an RNA therapeutic activates an immune response can be quantified by measuring the levels of secreted cytokines and interferons from immune cells following transfection. Below is a summary of data from studies comparing unmodified RNA with RNA containing various modifications, including those with pseudouridine derivatives which are industry standards. While direct comparative data for this compound (m1I) is less abundant in recent literature, its precursor, inosine, is known to be formed by adenosine deaminases and can be further methylated, suggesting its biological relevance.[17] The general principle is that modifications that disrupt the patterns recognized by PRRs will lead to lower cytokine and interferon induction.

RNA ModificationCell TypeKey Cytokine/Interferon MeasuredOutcome vs. Unmodified RNAReference(s)
Unmodified (U) Human PBMCs, Dendritic CellsTNF-α, IFN-α, IL-6, IFN-βHigh Induction (Baseline)[13]
Pseudouridine (Ψ) Human Dendritic CellsTNF-α, IL-12Reduced Induction[8][13]
N1-methylpseudouridine (m1Ψ) Human Dendritic CellsIFN-α, TNF-α, IL-6Significantly Reduced Induction[][14][18]
N6-methyladenosine (m6A) Differentiated Monocytic CellsIFN-α, IFN-βReduced Induction[15][19][20]
5-methylcytidine (m5C) Human Dendritic CellsTNF-αReduced Induction[8][13]
2'-O-methylation (2'O-Me) Plasmacytoid Dendritic CellsIFN-αPrevents TLR7 activation[6][8]

Note: This table synthesizes findings from multiple studies. Direct quantitative comparisons should be made with caution as experimental conditions (e.g., RNA sequence, delivery vehicle, cell donor variability) can differ.

Experimental Protocol: In Vitro Immunogenicity Assessment

A common method to assess the immunogenicity of modified RNA is to transfect it into primary human immune cells and measure the subsequent cytokine response. The "RNA ImmunoGenic Assay" using whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs) is a physiologically relevant approach.[4]

Objective: To quantify the induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (e.g., IFN-α) by different IVT mRNAs (unmodified, m1I-modified, and m1Ψ-modified as a control).

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • IVT RNA: Unmodified, 100% m1I-substituted, 100% m1Ψ-substituted

  • Transfection reagent (e.g., Lipofectamine, TransIT-mRNA)

  • Positive Control: R848 (a TLR7/8 agonist) or poly(I:C) (a TLR3/MDA5 agonist)

  • ELISA kits for human TNF-α, IL-6, and IFN-α

  • 96-well cell culture plates

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.

  • RNA Complexation: For each RNA type, prepare complexes with the transfection reagent according to the manufacturer's instructions. A typical concentration is 100 ng of RNA per well.

  • Cell Transfection: Add the RNA-lipid complexes to the wells containing PBMCs. Also include wells for "cells only" (negative control) and R848 (positive control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IFN-α in the supernatants using commercial ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the mean cytokine concentrations for each condition. Compare the results from modified RNAs to the unmodified RNA control.

Experimental_Workflow A 1. Isolate PBMCs from whole blood B 2. Seed PBMCs in 96-well plate A->B D 4. Transfect Cells with RNA complexes B->D C 3. Prepare RNA-Lipid Complexes (Unmodified, m1I, m1Ψ, Controls) C->D E 5. Incubate for 18-24 hours at 37°C D->E F 6. Collect Supernatant (contains secreted cytokines) E->F G 7. Quantify Cytokines (TNF-α, IL-6, IFN-α) via ELISA F->G H 8. Analyze Data: Compare modified vs. unmodified RNA G->H

Workflow for assessing RNA immunogenicity in vitro.

Conclusion

The immunogenicity of RNA therapeutics is a critical barrier to their safe and effective use. Chemical modifications of nucleosides are a proven strategy to mitigate these unwanted immune responses. While N1-methylpseudouridine (m1Ψ) is the current gold standard for reducing immunogenicity and enhancing translation, exploring other modifications like this compound (m1I) is crucial for developing a broader toolkit for RNA therapeutics. The experimental framework provided allows for a standardized assessment of the immunogenic potential of m1I-containing RNA compared to other alternatives. By quantifying cytokine and interferon responses from primary human immune cells, researchers can generate robust, comparative data to guide the design and selection of optimally modified RNA candidates for therapeutic development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylinosine
Reactant of Route 2
1-Methylinosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。